molecular formula C28H42ClN7O4 B1139216 EPZ004777 hydrochloride

EPZ004777 hydrochloride

カタログ番号: B1139216
分子量: 576.1 g/mol
InChIキー: NPEPLDAFAVXSBD-XRJUUMFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EPZ004777 hydrochloride is a potent, selective DOT1L inhibitor with IC50 of 0.4 nM.IC50 value: 0.4 nM [1]Target: DOT1Lin vitro: EPZ004777 selectively inhibits cellular H3K79 methylation and inhibits expression of key MLL fusion target genes. Following DOT1L inhibition, EPZ004777 selectively inhibits proliferation of MLL-Rearranged cell lines and MLL-AF9-transformed murine hematopoietic cells. In addition, EPZ004777 also induces differentiation and apoptosis in MLL-rearranged cells [1]. EPZ004777 selectively inhibits proliferation of MLL–AF10 and CALM–AF10-transformed murine bone marrow cells [2]. DOT1L inhibition by EPZ004777 results in significantly decreased proliferation, decreased expression of MLL-AF6 target genes, and cell cycle arrest of MLL-AF6-transformed cells [3].in vivo: EPZ004777 produces potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia [1].

特性

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEPLDAFAVXSBD-XRJUUMFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of EPZ004777 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Pioneering DOT1L Inhibitor in MLL-Rearranged Leukemia

This technical guide provides a comprehensive overview of the mechanism of action for EPZ004777 hydrochloride, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. Developed as a pivotal tool in the exploration of epigenetic therapies, EPZ004777 has been instrumental in validating DOT1L as a therapeutic target in cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core biological pathways and experimental workflows.

Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia

Aggressive forms of acute leukemia in both infants and adults are frequently characterized by rearrangements of the MLL gene.[1] These chromosomal translocations result in the formation of oncogenic MLL fusion proteins.[1] A key pathogenic function of these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to ectopic gene loci, including critical hematopoietic development genes like the HOXA gene cluster and MEIS1.[1][2]

DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] The mislocalization of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at these target genes, resulting in their sustained transcriptional activation and driving leukemogenesis.[1] This direct and pathogenic role of DOT1L's enzymatic activity established it as a compelling therapeutic target. The development of a selective DOT1L inhibitor like EPZ004777 was predicated on the hypothesis that reversing this aberrant H3K79 methylation would suppress the expression of leukemogenic genes and selectively eliminate MLL-rearranged cancer cells.[1]

Core Mechanism of Action

EPZ004777 functions as a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L's enzymatic activity.[1][2] By binding to the SAM-binding pocket of DOT1L, it directly prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1] This targeted inhibition of DOT1L's catalytic activity is the primary mechanism through which EPZ004777 exerts its anti-leukemic effects.

The downstream consequences of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound and multifaceted:

  • Reduction of H3K79 Methylation: Treatment with EPZ004777 leads to a concentration-dependent global reduction in H3K79 methylation levels.[3]

  • Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1.[1][3][4]

  • Induction of Cell Cycle Arrest and Apoptosis: The inhibition of DOT1L activity triggers cell cycle arrest and subsequently induces programmed cell death (apoptosis) in MLL-rearranged cells.[1][5]

  • Cellular Differentiation: EPZ004777 has been shown to induce differentiation in MLL-rearranged leukemia cell lines.[3][5]

This cascade of events ultimately leads to the selective killing of cancer cells bearing the MLL gene translocation, with minimal effect on non-MLL-translocated cells.[3]

EPZ004777_Mechanism_of_Action cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell DOT1L_normal DOT1L H3K79_normal H3K79 DOT1L_normal->H3K79_normal Methylation Gene_Expression_normal Normal Gene Expression H3K79_normal->Gene_Expression_normal Regulation MLL_Fusion MLL Fusion Protein DOT1L_cancer DOT1L MLL_Fusion->DOT1L_cancer Aberrant Recruitment H3K79_cancer H3K79 DOT1L_cancer->H3K79_cancer Hypermethylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_cancer->Leukemogenic_Genes Upregulation Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L_cancer Inhibition

Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.

Table 1: Biochemical Activity of EPZ004777

TargetAssay TypeIC50SelectivityReference
DOT1LCell-free enzymatic assay0.4 nM>1,200-fold over other tested histone methyltransferases[5]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

Cell LineMLL FusionAssay TypeEC50Reference
MV4-11MLL-AF4Antiproliferative assay4 nM[5]
MOLM-13MLL-AF9Antiproliferative assay4 nM[5]
THP-1MLL-AF9Antiproliferative assay4 nM[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of EPZ004777.

DOT1L Biochemical Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

  • Materials:

    • Recombinant human DOT1L enzyme

    • Histone H3 substrate (e.g., oligonucleosomes)

    • [³H]-S-adenosylmethionine ([³H]-SAM)

    • EPZ004777

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT)

    • Scintillation fluid and counter

  • Procedure:

    • Serially dilute EPZ004777 in DMSO to create a range of concentrations.

    • In a microtiter plate, add the diluted EPZ004777 to the assay buffer.

    • Add the recombinant DOT1L enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each EPZ004777 concentration relative to a DMSO control and determine the IC50 value.

Biochemical_Assay_Workflow start Start dilute Serially Dilute EPZ004777 start->dilute pre_incubate Pre-incubate DOT1L Enzyme with EPZ004777 dilute->pre_incubate add_substrate Add Histone H3 and [3H]-SAM to start reaction pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash measure Measure Radioactivity (Scintillation Counting) filter_wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for a DOT1L biochemical inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

  • Materials:

    • MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat).[1]

    • Complete cell culture medium.

    • EPZ004777.

    • 96-well cell culture plates.

    • A method for quantifying viable cells (e.g., Guava ViaCount assay, MTT assay, or a cell counter).[6]

  • Procedure:

    • Plate exponentially growing cells in 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well).[6]

    • Add increasing concentrations of EPZ004777 or a DMSO vehicle control to the wells.

    • Incubate the cells for an extended period (e.g., 10-18 days).[6]

    • Every 3-4 days, count the viable cells using a method like the Guava ViaCount assay.[6]

    • At the time of counting, replenish the media with fresh EPZ004777 and re-plate the cells at a consistent density to maintain logarithmic growth.[6]

    • Plot the viable cell counts over time to generate proliferation curves.

    • To determine the EC50, perform a similar experiment for a fixed duration (e.g., 10 days) and measure cell viability across a range of EPZ004777 concentrations.

Cellular H3K79 Methylation Assay (Western Blot)

This assay assesses the ability of EPZ004777 to inhibit DOT1L activity within cells by measuring global H3K79 methylation levels.

  • Materials:

    • Leukemia cell lines (e.g., MOLM-13, MV4-11).

    • EPZ004777.

    • Cell lysis buffer.

    • Histone extraction reagents.

    • SDS-PAGE gels and Western blot apparatus.

    • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with various concentrations of EPZ004777 or DMSO for a specified time (e.g., 48-96 hours).

    • Harvest the cells and perform histone extraction.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against H3K79me2.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

    • Quantify the band intensities to determine the relative change in H3K79me2 levels.

In Vivo Efficacy

In a mouse xenograft model of MLL leukemia, in vivo administration of EPZ004777 led to an extension of survival, providing strong preclinical evidence for the therapeutic potential of DOT1L inhibition.[3][5] Although suboptimal pharmacokinetic properties precluded the clinical advancement of EPZ004777 itself, its development was a critical proof-of-concept that paved the way for next-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which has entered clinical trials.[1]

Conclusion

This compound is a seminal molecule in the field of epigenetics and cancer therapy. As a potent and selective inhibitor of DOT1L, it has been instrumental in elucidating the critical role of H3K79 methylation in the pathogenesis of MLL-rearranged leukemias. The core mechanism of action, centered on the competitive inhibition of DOT1L's catalytic activity, leads to the suppression of a leukemogenic gene expression program and the selective killing of MLL-rearranged cancer cells. The data and protocols presented in this guide underscore the foundational work performed with EPZ004777, which continues to inform the development of novel epigenetic therapies.

Signaling_Pathway cluster_leukemia MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79me H3K79 Hypermethylation DOT1L->H3K79me Methylates H3K79 SAM SAM SAM->DOT1L EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits Apoptosis Apoptosis & Differentiation EPZ004777->Apoptosis Induces H3 Histone H3 H3->DOT1L Target_Genes Upregulation of Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Target_Genes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Cell_Proliferation->Apoptosis Suppresses

Caption: DOT1L signaling pathway and the inhibitory effect of EPZ004777.

References

The Cellular Target of EPZ004777: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis of the Potent and Selective DOT1L Inhibitor, EPZ004777, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the small molecule inhibitor EPZ004777, detailing its primary cellular target, mechanism of action, and the downstream cellular consequences of its activity. The information presented herein is curated for professionals in the fields of oncology, hematology, and epigenetic drug discovery.

Executive Summary

EPZ004777 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its development marked a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] EPZ004777 functions by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This inhibition leads to the selective killing of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and cellular differentiation.[1][2]

The Cellular Target: DOT1L

The definitive cellular target of EPZ004777 is the enzyme DOT1L.[1] DOT1L is a histone methyltransferase responsible for mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79).[3] In certain hematological malignancies, particularly those with MLL gene rearrangements, the fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including critical hematopoietic development genes like the HOXA cluster.[1] This leads to hypermethylation of H3K79 at these sites, resulting in their sustained transcriptional activation and driving leukemogenesis.[1]

Mechanism of Action

EPZ004777 acts as a competitive inhibitor of DOT1L.[1] It was designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1] By binding to the SAM-binding pocket of DOT1L, EPZ004777 effectively blocks the transfer of a methyl group from SAM to H3K79.[1] This targeted inhibition of DOT1L's enzymatic activity reverses the aberrant H3K79 hypermethylation, a key event in MLL-rearranged leukemias.[1]

cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by EPZ004777 SAM S-Adenosyl- methionine (SAM) DOT1L DOT1L Enzyme SAM->DOT1L Binds Histone_H3 Histone H3 (unmethylated K79) DOT1L->Histone_H3 Binds SAH S-Adenosyl- homocysteine (SAH) DOT1L->SAH Releases DOT1L_Inhibited DOT1L (Inhibited) Methylated_H3 Methylated H3K79 Histone_H3->Methylated_H3 Methylation EPZ004777 EPZ004777 EPZ004777->DOT1L_Inhibited Competitive Binding to SAM Pocket

Figure 1: Mechanism of DOT1L inhibition by EPZ004777.

Quantitative Data Summary

The potency and selectivity of EPZ004777 have been extensively characterized through various in vitro and cellular assays.

ParameterValueNotesReference
In Vitro Potency
DOT1L IC500.4 nMCell-free enzymatic assay.[2][4]
DOT1L KD0.25 ± 0.02 nMSurface plasmon resonance (SPR).[5]
Selectivity
Fold Selectivity vs. other HMTs>1,200-foldAgainst a panel of other protein methyltransferases.[2]
PRMT5 IC50521 ± 137 nM[4]
Other HMTs (EZH1, EZH2, etc.)>50,000 nM[6]
Cellular Activity (Proliferation Inhibition)
MV4-11 (MLL-AF4) EC508.3 nM[1]
MOLM-13 (MLL-AF9) EC5010 nM[1]
THP-1 (MLL-AF9) EC504 nM[1]
MCF10A (H3K79 methylation) IC5084 ± 20 nMIn-cell western assay.[5]
A431 (H3K79 methylation) IC50264 nM[5]
Cellular Effects of EPZ004777

Treatment of MLL-rearranged leukemia cells with EPZ004777 leads to a cascade of downstream effects:

  • Inhibition of H3K79 Methylation: EPZ004777 causes a concentration-dependent reduction in global H3K79me2 levels.[6]

  • Downregulation of Leukemogenic Genes: The inhibition of DOT1L activity leads to decreased expression of key MLL fusion target genes, such as HOXA9 and MEIS1.[1][6]

  • Selective Cell Killing: EPZ004777 demonstrates selective cytotoxicity towards MLL-rearranged cells, with minimal impact on cells without this translocation.[6]

  • Cell Cycle Arrest and Apoptosis: The compound induces a modest increase in the G0/G1 phase of the cell cycle, followed by an increase in apoptotic cells.[1][6]

  • Induction of Differentiation: EPZ004777 has been shown to promote the differentiation of leukemic cells into more mature hematopoietic lineages.[2]

EPZ004777 EPZ004777 DOT1L DOT1L EPZ004777->DOT1L inhibits H3K79_Methylation H3K79 Methylation DOT1L->H3K79_Methylation promotes Leukemogenic_Genes Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79_Methylation->Leukemogenic_Genes activates MLL_Fusion_Proteins MLL Fusion Proteins MLL_Fusion_Proteins->DOT1L recruits Leukemia_Cell_Proliferation Leukemia Cell Proliferation Leukemogenic_Genes->Leukemia_Cell_Proliferation drives Apoptosis_Differentiation Apoptosis & Differentiation Leukemia_Cell_Proliferation->Apoptosis_Differentiation is inhibited by EPZ004777 leading to cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Dilute_Inhibitor Serially Dilute EPZ004777 Plate_Inhibitor Plate Inhibitor & Controls Dilute_Inhibitor->Plate_Inhibitor Add_Enzyme Add DOT1L Enzyme Plate_Inhibitor->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Substrate Add Substrate Mix (Oligonucleosomes + [³H]-SAM) Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Filter Transfer to Filter Plate Stop_Reaction->Filter Wash Wash Plate Filter->Wash Read Add Scintillation Fluid & Read Radioactivity Wash->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

References

EPZ004777: A Deep Dive into DOT1L Inhibition in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ004777, a potent and selective small-molecule inhibitor of the DOT1L enzyme. It details the mechanism of action, the downstream signaling pathway, and the preclinical data that established DOT1L as a compelling therapeutic target in mixed-lineage leukemia (MLL)-rearranged cancers. This document includes structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the EPZ004777-mediated inhibition of the DOT1L pathway.

Introduction: The Rationale for DOT1L Inhibition

Mixed-lineage leukemia (MLL) is an aggressive form of acute leukemia characterized by chromosomal translocations of the MLL gene. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci.[1][2] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][3] The resulting hypermethylation of H3K79 at MLL target genes, including the HOXA9 and MEIS1 oncogenes, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[1][4] The development of a selective DOT1L inhibitor was hypothesized to reverse this aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and selectively eliminate MLL-rearranged cancer cells.[1][3] EPZ004777 was the first potent and selective small-molecule inhibitor of DOT1L developed to test this hypothesis.[1]

Mechanism of Action of EPZ004777

EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor substrate for DOT1L.[1][5] By binding to the SAM pocket of DOT1L, EPZ004777 prevents the transfer of a methyl group to H3K79.[1] This leads to a global reduction in H3K79 methylation levels, particularly di- and tri-methylation, which are associated with active transcription.[1][5][6] The reduction in H3K79 methylation at the promoters and gene bodies of MLL fusion target genes results in their transcriptional repression.[4] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells, while having minimal effect on non-MLL-rearranged cells.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.

Table 1: Biochemical Potency and Selectivity of EPZ004777

ParameterValueNotes
DOT1L IC50 0.4 nMCell-free enzymatic assay.[7][8]
DOT1L Ki 0.08 nMInhibition constant.[9]
Selectivity >1200-fold vs. other methyltransferasesHighly selective for DOT1L.[7]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionEffectIC50 / Concentration
MV4-11 MLL-AF4Inhibition of H3K79me2Concentration-dependent.[4]
Inhibition of proliferationSelective killing.[4]
Downregulation of HOXA9 & MEIS1IC50 ~700 nM.[4]
MOLM-13 MLL-AF9Inhibition of H3K79me2Concentration-dependent.[4]
Inhibition of proliferationSelective killing.[4]
Downregulation of HOXA9 & MEIS1IC50 ~700 nM.[4]

Table 3: In Vivo Efficacy of EPZ004777

ModelTreatmentOutcome
Mouse Xenograft (MV4-11 cells) Continuous infusionExtension of survival.[4]
Reduction of tumor H3K79me2 levels.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the DOT1L inhibition pathway and a typical experimental workflow for evaluating EPZ004777.

DOT1L_Inhibition_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits SAH SAH DOT1L->SAH H3K79 Histone H3 (K79) DOT1L->H3K79 methylates SAM SAM SAM->DOT1L H3K79me H3K79me2/3 Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes activates Transcription Sustained Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical HMT Assay (IC50 determination) Cell_Culture Treat MLL-rearranged & Control Cell Lines with EPZ004777 Biochemical_Assay->Cell_Culture Western_Blot Western Blot for H3K79me2 levels Cell_Culture->Western_Blot qPCR RT-qPCR for HOXA9/ MEIS1 expression Cell_Culture->qPCR Proliferation_Assay Cell Viability/Proliferation Assay (e.g., Guava ViaCount) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Proliferation_Assay->Apoptosis_Assay Xenograft_Model Establish Xenograft Model (e.g., MV4-11 in mice) Proliferation_Assay->Xenograft_Model Drug_Administration Administer EPZ004777 (e.g., continuous infusion) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth and Survival Drug_Administration->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (H3K79me2 in tumors) Tumor_Measurement->PD_Analysis

Caption: A typical experimental workflow for the characterization of EPZ004777.

Detailed Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Biochemical)

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

  • Materials:

    • Recombinant human DOT1L enzyme.

    • Nucleosome substrate (e.g., from chicken erythrocytes).[4]

    • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition.

    • EPZ004777 serially diluted in DMSO.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin).[4]

    • 384-well microtiter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of EPZ004777 in DMSO.

    • Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[4]

    • Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[4]

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing [³H]-SAM and nucleosomes.

    • Incubate the reaction for a defined period (e.g., 120 minutes) at room temperature.

    • Stop the reaction (e.g., by adding unlabeled SAM or trichloroacetic acid).[1][7]

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the effect of EPZ004777 on global H3K79 methylation levels within cells.

  • Materials:

    • MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) cell lines.[4]

    • Complete cell culture medium.

    • EPZ004777.

    • Histone extraction buffer.

    • SDS-PAGE gels and blotting apparatus.

    • Primary antibodies: anti-H3K79me2, anti-total Histone H3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere or grow to a suitable density.

    • Treat cells with various concentrations of EPZ004777 or DMSO vehicle for a specified duration (e.g., 4 days).[4]

    • Harvest the cells and extract histones using a suitable protocol.

    • Quantify protein concentration of the histone extracts.

    • Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

    • Quantify the band intensities to determine the relative levels of H3K79me2.

Cell Proliferation Assay

This assay determines the effect of EPZ004777 on the growth of cancer cell lines.

  • Materials:

    • MLL-rearranged and non-MLL-rearranged cell lines.[4]

    • Complete cell culture medium.

    • EPZ004777.

    • 96-well cell culture plates.

    • A method for quantifying viable cells (e.g., Guava ViaCount assay, MTT assay, or a cell counter).[4]

  • Procedure:

    • Plate exponentially growing cells in 96-well plates at a specific density (e.g., 3 x 10⁴ cells/well).[4]

    • Treat the cells with a range of EPZ004777 concentrations or DMSO vehicle.

    • Incubate the cells for an extended period (e.g., up to 18 days), replenishing the medium and compound every 3-4 days.[7]

    • At various time points, determine the number of viable cells using the chosen method.

    • Plot the viable cell number over time to generate growth curves.

    • For IC50 determination, plot the percentage of growth inhibition against the log of the inhibitor concentration at a specific time point.

Conclusion and Future Directions

EPZ004777 was a pivotal tool compound that provided the first pharmacological proof-of-concept for DOT1L inhibition as a therapeutic strategy for MLL-rearranged leukemias.[1] Its high potency and selectivity enabled the validation of the "onco-epigenetic" addiction of these cancers to the enzymatic activity of DOT1L. While the suboptimal pharmacokinetic properties of EPZ004777 precluded its own clinical development, it paved the way for the development of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical trials.[1][10] The work with EPZ004777 has been instrumental in advancing the field of epigenetic therapy and continues to inform the development of novel cancer treatments targeting chromatin-modifying enzymes.

References

Probing the Activity of EPZ004777: A Technical Guide to Its Biochemical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical assays used to characterize the activity of EPZ004777, a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). EPZ004777 has been a pivotal tool compound in understanding the role of DOT1L in normal physiology and in the pathogenesis of diseases such as MLL-rearranged leukemias.[1][2] This document details the mechanism of action of EPZ004777, presents key quantitative data, and provides in-depth experimental protocols for its biochemical characterization.

Mechanism of Action: Competitive Inhibition of DOT1L

EPZ004777 was identified through a mechanism-guided drug discovery approach, designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1][2] It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of DOT1L.[1][2] This binding event prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3 (H3K79), a modification catalyzed exclusively by DOT1L.[1] The inhibition of H3K79 methylation leads to the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest and apoptosis in cancer cells with MLL rearrangements.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ004777's activity and selectivity from various biochemical and cellular assays.

Table 1: In Vitro Biochemical Activity of EPZ004777

ParameterValueEnzymeSubstrateAssay TypeReference
IC50 0.4 ± 0.1 nM (400 ± 100 pM)Recombinant Human DOT1LNucleosomesRadioactive Methylation[2]
IC50 0.5 ± 0.1 nMRecombinant Purified DOT1LNucleosomal SubstrateHomogeneous Biochemical Assay[4]
IC50 5.3 nMHis6-DOT1LBiotinylated PeptideAlphaScreen Assay[5][6]
KD 0.25 ± 0.02 nMRecombinant Purified DOT1L-Surface Plasmon Resonance (SPR)[4]

Table 2: Cellular Activity of EPZ004777

Cell LineGenotypeParameterValueAssay TypeReference
MV4-11 MLL-AF4IC50 (proliferation)< 50 µMGuava Viacount[2]
MOLM-13 MLL-AF9IC50 (proliferation)< 50 µMGuava Viacount[2]
MCF10A Non-cancerousIC50 (H3K79 methylation)84 ± 20 nMIn-Cell Western[4]
A431 Epidermoid CarcinomaIC50 (H3K79 methylation)264 nMHigh-Content Imaging[4]
HeLa Cervical CancerED50 (H3K79me2)1.7 nMELISA[7]
Molm-13 MLL-AF9ED50 (HOXA9 expression)33 nMReporter Gene Assay[7]

Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)

HMTIC50Selectivity Fold vs. DOT1LReference
DOT1L 0.4 nM - [8]
PRMT5 521 ± 137 nM>1,300[8]
Other HMTs >50 µM>125,000[8]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism by which EPZ004777 inhibits this pathway.

DOT1L_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Recruits SAH SAH DOT1L->SAH Product H3K79me H3K79 Methylation DOT1L->H3K79me Methylates SAM SAM SAM->DOT1L Substrate Histone_H3 Histone H3 H3K79 H3K79 Histone_H3->H3K79 H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activates Transcription Sustained Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental Protocols

This section provides detailed methodologies for key biochemical assays used to determine the activity of EPZ004777.

Radioactive Filter-Binding Assay for DOT1L Activity

This assay measures the incorporation of a radiolabeled methyl group from 3H-SAM onto a histone substrate.

Materials:

  • Recombinant human DOT1L (e.g., residues 1-416)

  • Avian erythrocyte oligonucleosomes or recombinant histone H3

  • [3H]-S-adenosylmethionine (3H-SAM)

  • Unlabeled S-adenosylmethionine (SAM)

  • S-adenosyl-L-homocysteine (SAH) for positive control

  • EPZ004777

  • Assay Buffer: 20 mM TRIS-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

  • 384-well microtiter plates

  • Quench Solution: 800 µM unlabeled SAM

  • Scintillation fluid and counter

Procedure:

  • Serially dilute EPZ004777 in DMSO. Typically, a 10-point, 3-fold dilution series starting from 1 µM is prepared.[2]

  • Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Use DMSO for the negative control (0% inhibition) and a final concentration of 2.5 µM SAH for the positive control (100% inhibition).[2]

  • Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well.

  • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[2]

  • Initiate the methyltransferase reaction by adding 10 µL of substrate mix containing 200 nM 3H-SAM and 20 nM nucleosomes in assay buffer. The final concentrations of both substrates should be at their respective KM values.[9]

  • Incubate the reaction for 120 minutes at room temperature.[9]

  • Stop the reaction by adding 10 µL of quench solution (800 µM unlabeled SAM).[9]

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated 3H-SAM.

  • Measure the radioactivity incorporated into the nucleosome substrate using a scintillation counter.

  • Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50 value by fitting the data to a dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, bead-based proximity assay to measure inhibitor binding to DOT1L.

Materials:

  • His-tagged recombinant human DOT1L

  • Biotinylated peptide substrate

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • EPZ004777

  • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.5% BSA, 0.05% Tween-20

  • 384-well microtiter plates (e.g., AlphaScreen plates)

Procedure:

  • Prepare serial dilutions of EPZ004777 in DMSO.

  • Add 100 nL of the compound dilutions to the wells of a 384-well plate via pin transfer.[5]

  • Prepare a 2x solution of His6-DOT1L (final concentration 80 nM) and biotinylated peptide (final concentration 40 nM) in assay buffer.[5]

  • Add 10 µL of the protein-peptide solution to each well.[5]

  • Incubate the plate for 30 minutes at room temperature.[5]

  • Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in the assay buffer according to the manufacturer's instructions.

  • Add the bead mixture to each well.

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Read the plate on an AlphaScreen-capable plate reader.

  • A decrease in the AlphaScreen signal indicates displacement of the biotinylated peptide from DOT1L by the inhibitor. Calculate IC50 values from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a biochemical assay to determine the IC50 of EPZ004777.

Assay_Workflow cluster_workflow Biochemical Assay Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of EPZ004777 Start->Prep_Inhibitor Dispense_Inhibitor Dispense Inhibitor into 384-well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Enzyme Add DOT1L Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (30 min) Add_Enzyme->Pre_Incubate Add_Substrates Add Substrates (e.g., Nucleosomes and 3H-SAM) Pre_Incubate->Add_Substrates Reaction_Incubate Reaction Incubation (120 min) Add_Substrates->Reaction_Incubate Quench Quench Reaction Reaction_Incubate->Quench Detect Detect Signal (e.g., Radioactivity, Luminescence) Quench->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for determining the IC50 of EPZ004777.

This guide provides a foundational understanding of the biochemical evaluation of EPZ004777. For further details and specific applications, consulting the primary literature is recommended. The potent and selective nature of EPZ004777 continues to make it an invaluable chemical probe for dissecting the biological roles of DOT1L.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of EPZ004777 on H3K79 Methylation

Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia

Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is a hallmark of various cancers. The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is unique as it is the sole enzyme responsible for the mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[1][2] In normal cellular processes, H3K79 methylation is associated with actively transcribed genes.[3]

A specific and aggressive form of cancer, Mixed Lineage Leukemia (MLL)-rearranged leukemia, is characterized by chromosomal translocations of the MLL1 gene.[4] These translocations create fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as HOXA9 and MEIS1.[1][5] This mislocalization of DOT1L leads to hypermethylation of H3K79 at these MLL target genes, driving a potent leukemogenic gene expression program.[4][6] Consequently, DOT1L has emerged as a high-priority therapeutic target for this disease.

EPZ004777 is a pioneering small-molecule inhibitor developed to be a potent and highly selective agent against DOT1L.[4] It serves as a crucial chemical probe for studying the function of DOT1L and provides a foundational basis for targeted therapeutics against MLL-rearranged leukemias.[4][7] This guide details the core mechanism of EPZ004777, its effects on H3K79 methylation, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the essential methyl-donor cofactor for all methyltransferases.[2][6] By occupying the SAM-binding pocket of the DOT1L enzyme, EPZ004777 directly prevents the catalytic transfer of a methyl group from SAM to the ε-amino group of the lysine 79 residue on histone H3.[6][8] This inhibition of DOT1L's enzymatic activity is the primary mechanism through which EPZ004777 reverses the aberrant epigenetic state in MLL-rearranged leukemia cells.[6] The high potency and remarkable selectivity of EPZ004777 for DOT1L over other histone methyltransferases minimize off-target effects, making it an exceptional tool for targeted epigenetic therapy.[4][9]

EPZ004777_Mechanism cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition cluster_2 Downstream Effects in MLL-r Leukemia SAM SAM (Cofactor) DOT1L DOT1L Enzyme SAM->DOT1L H3K79 Histone H3 (Substrate) H3K79->DOT1L H3K79me Methylated H3K79 (H3K79me) DOT1L->H3K79me SAH SAH (Product) DOT1L->SAH Target_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Target_Genes Upregulates Expression EPZ EPZ004777 EPZ->DOT1L Inhibits MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->DOT1L Aberrant Recruitment Leukemia Leukemia Progression Target_Genes->Leukemia

Caption: Mechanism of EPZ004777 inhibiting DOT1L-mediated H3K79 methylation.

Quantitative Data on EPZ004777 Activity

The efficacy of EPZ004777 is defined by its high potency against DOT1L and its selectivity over other methyltransferases. This is quantified through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of EPZ004777
Enzyme TargetAssay TypeIC50 ValueFold Selectivity (vs. DOT1L)Reference
DOT1L Cell-free enzymatic 0.4 nM - [9][10]
PRMT5Cell-free enzymatic521 ± 137 nM~1300x[4]
EZH2Cell-free enzymatic>50,000 nM>125,000x[4]
SETD7Cell-free enzymatic>50,000 nM>125,000x[4]
PRMT1Cell-free enzymatic>50,000 nM>125,000x[4]
Table 2: Cellular Activity of EPZ004777
Cell LineAssay TypeMeasured EffectIC50 / EC50 ValueReference
MV4-11, MOLM-13Quantitative PCRInhibition of HOXA9 & MEIS1 expression~700 nM[4]
MV4-11, MOLM-13Proliferation AssaySelective killing of MLL-rearranged cells- (Potent inhibition at 3 µM)[4]
MDA-MB231Western BlotInhibition of cellular H3K79 methylation~50 nM[11]
MCF10AIn-Cell WesternInhibition of cellular H3K79 methylation84 ± 20 nM[12]
MDA-MB231Proliferation Assay (15-day)Inhibition of cell growth0.19 µM[11]

Downstream Cellular and In Vivo Effects

The inhibition of DOT1L by EPZ004777 triggers a cascade of cellular events, ultimately leading to the selective killing of MLL-rearranged leukemia cells.

  • Reduction of H3K79 Methylation: Treatment with EPZ004777 leads to a time- and concentration-dependent decrease in global H3K79me2 levels in leukemia cell lines.[4] A significant reduction is typically observed after 4-5 days of treatment, which is consistent with the slow turnover of histone marks in the absence of a known H3K79-specific demethylase.[4]

  • Suppression of Leukemogenic Gene Expression: By reversing the hypermethylation at MLL-fusion target loci, EPZ004777 causes a significant downregulation of key leukemogenic genes, including HOXA9 and MEIS1.[4][7] This change in the gene expression program is a direct consequence of altering the local chromatin state.

  • Selective Anti-Proliferative Activity: EPZ004777 demonstrates remarkable selectivity, potently inhibiting the proliferation of MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) while having minimal effect on cells without the MLL translocation (e.g., Jurkat).[4] This selective cytotoxicity is a critical feature for a targeted therapy.

  • Induction of Differentiation and Apoptosis: Prolonged exposure to EPZ004777 induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cells.[4][13]

  • In Vivo Efficacy: In mouse xenograft models of MLL-rearranged leukemia, the administration of EPZ004777 leads to a significant extension of survival, providing strong preclinical validation for DOT1L inhibition as a therapeutic strategy.[4]

Detailed Experimental Protocols

The characterization of EPZ004777 relies on a set of key biochemical and cellular assays. The following are detailed protocols for these essential experiments.

In Vitro DOT1L Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of EPZ004777 on the enzymatic activity of recombinant DOT1L.

  • Compound Preparation: Serially dilute EPZ004777 in DMSO to create a range of concentrations (e.g., starting from 1 µM with 3-fold dilutions).[4] Plate 1 µL of each dilution into a 384-well microtiter plate. Use S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, as a positive control for 100% inhibition.[4]

  • Enzyme Incubation: Add 40 µL of 0.25 nM recombinant human DOT1L (catalytic domain 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) to each well.[4] Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing 150 nM recombinant human nucleosomes and 300 nM ³H-labeled S-adenosylmethionine ([³H]-SAM) in the assay buffer.

  • Reaction Incubation and Quenching: Incubate the reaction for 120 minutes at room temperature.[10] Quench the reaction by adding a high concentration of unlabeled SAM.[10]

  • Detection: Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.[14]

  • Data Analysis: Calculate the percent inhibition for each EPZ004777 concentration relative to DMSO (0% inhibition) and SAH (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the effect of EPZ004777 on H3K79 methylation levels within cells.

  • Cell Treatment: Culture MLL-rearranged cells (e.g., MV4-11) and treat them with various concentrations of EPZ004777 or DMSO (vehicle control) for a specified duration (e.g., 4 days).[4]

  • Histone Extraction: Harvest the cells and extract histones using an acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and incubate with sulfuric acid to extract basic histone proteins.

  • Protein Quantification: Quantify the protein concentration of the histone extracts using a standard method like the Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for dimethylated H3K79 (H3K79me2).[4] Subsequently, strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[4]

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the relative change in methylation.[15]

Cell Proliferation Assay

This assay assesses the impact of EPZ004777 on the growth and viability of leukemia cell lines.

  • Cell Seeding: Seed MLL-rearranged cells (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cells (e.g., Jurkat) at a low density in culture plates.[4]

  • Treatment: Treat the cells with a fixed concentration of EPZ004777 (e.g., 3 µM) or DMSO vehicle control.[4]

  • Cell Counting: At regular intervals (e.g., every 3 to 4 days) over a prolonged period (e.g., 14 days), count the number of viable cells using a hemocytometer and trypan blue exclusion.[4]

  • Data Analysis: Plot the viable cell counts on a logarithmic scale against time to generate growth curves.[4] Compare the growth rates of treated versus control cells for each cell line to determine the anti-proliferative effect.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation start Cell Culture (e.g., MV4-11, Jurkat) treatment Treatment with EPZ004777 (Dose-response & Time-course) start->treatment western Cellular H3K79me2 Assay (Western Blot) treatment->western proliferation Cell Proliferation Assay treatment->proliferation qpcr Gene Expression Analysis (RT-qPCR for HOXA9/MEIS1) treatment->qpcr biochem Biochemical Assay (In vitro DOT1L Inhibition) ic50 Determine IC50 Values western->ic50 growth_curves Analyze Growth Curves & Cell Viability proliferation->growth_curves gene_exp Quantify Gene Expression Changes qpcr->gene_exp biochem->ic50 conclusion Conclusion: Potency, Selectivity, & Cellular Efficacy ic50->conclusion growth_curves->conclusion gene_exp->conclusion

Caption: A typical experimental workflow for characterizing EPZ004777.

Conclusion

EPZ004777 is a seminal small-molecule inhibitor that has profoundly advanced our understanding of the role of DOT1L and H3K79 methylation in MLL-rearranged leukemia. Through its potent and highly selective inhibition of DOT1L's enzymatic activity, it effectively reverses the aberrant epigenetic signature that drives this aggressive cancer. It reduces H3K79 hypermethylation, downregulates critical leukemogenic genes, and selectively induces apoptosis in cancer cells. The detailed characterization of EPZ004777 not only validates DOT1L as a therapeutic target but also provides a robust framework and essential tools for the ongoing development of next-generation epigenetic therapies.

References

The Role of EPZ004777 in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, affecting both pediatric and adult populations.[1] A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] EPZ004777 was developed as a potent and highly selective small-molecule inhibitor of DOT1L, representing a pioneering effort in targeting the epigenetic machinery in this specific leukemia subtype. This technical guide provides a comprehensive overview of the core mechanism of action of EPZ004777, its preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential. While suboptimal pharmacokinetic properties limited its clinical development, the study of EPZ004777 has provided critical proof-of-concept for DOT1L inhibition as a viable therapeutic strategy, paving the way for next-generation inhibitors.[2][5]

Core Mechanism of Action

EPZ004777 is an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[3][6] In MLL-r leukemia, the MLL fusion protein aberrantly recruits DOT1L to the chromatin of target genes.[3] This leads to increased H3K79 methylation, an epigenetic mark associated with active transcription.[7] EPZ004777 binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2][3] This selective inhibition of DOT1L's enzymatic activity leads to a reduction in global H3K79 methylation, particularly at MLL target gene loci.[1] Consequently, the expression of key leukemogenic genes, including HOXA9 and MEIS1, is downregulated.[1][2][6] This reversal of the aberrant epigenetic state selectively inhibits the proliferation of MLL-rearranged cells, induces cell cycle arrest, and ultimately leads to apoptosis and cellular differentiation.[1][2][8]

G cluster_0 MLL-Rearranged Leukemia Cell MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_fusion->DOT1L recruits Target_Genes Target Genes (HOXA9, MEIS1) DOT1L->Target_Genes localizes to H3K79 Histone H3 DOT1L->H3K79 methylates (H3K79me2/3) SAH SAH DOT1L->SAH product Apoptosis Apoptosis & Differentiation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis H3K79->Target_Genes activates transcription SAM SAM SAM->DOT1L cofactor EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Figure 1: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data Presentation

The preclinical evaluation of EPZ004777 generated significant quantitative data, demonstrating its potency, selectivity, and anti-leukemic activity.

Table 1: In Vitro Enzymatic Activity of EPZ004777
EnzymeIC50 (nM)Fold Selectivity vs. DOT1L
DOT1L 0.4 ± 0.1 1
CARM1>50,000>100,000
EHMT2>50,000>100,000
EZH1>50,000>100,000
EZH2>50,000>100,000
PRMT1>50,000>100,000
PRMT3>50,000>100,000
PRMT5521 ± 137>1,300
PRMT6>50,000>100,000
SETD2>50,000>100,000
SETD7>50,000>100,000
SETD8>50,000>100,000
SUV39H1>50,000>100,000
SUV39H2>50,000>100,000
Data compiled from Daigle et al., 2011.[1]
Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines
Cell LineMLL StatusIC50 (nM)
MV4-11 MLL-AF48.3
MOLM-13 MLL-AF911
THP-1 MLL-AF926
RS4;11 MLL-AF47.8
SEM MLL-AF43.5
JurkatNon-MLL-rearranged>30,000
HL-60Non-MLL-rearranged>30,000
K562Non-MLL-rearranged>30,000
IC50 values determined after 14 days of treatment. Data from Daigle et al., 2011.[1]
Table 3: In Vivo Efficacy of EPZ004777 in a Mouse Xenograft Model
Treatment GroupDosingMedian Survival (days)Increase in Median Survival
Vehicle-35-
EPZ004777 100 mg/mL via osmotic pump4631%
EPZ004777 150 mg/mL via osmotic pump5351%
MV4-11 xenograft model. Data from Daigle et al., 2011.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of EPZ004777.

Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the inhibitory effect of EPZ004777 in a cell-free system.

  • Reagents: Recombinant human DOT1L (e.g., residues 1-416), S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), S-adenosyl-L-homocysteine (SAH) for control, purified oligonucleosomes (e.g., from chicken erythrocytes), EPZ004777, assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin).[1]

  • Procedure:

    • Serially dilute EPZ004777 in DMSO. Plate 1 µL of each dilution into a 384-well microtiter plate.[1][8]

    • Add 40 µL of DOT1L enzyme solution to each well and incubate for 30 minutes at room temperature.[1][8]

    • Initiate the reaction by adding 10 µL of a solution containing the oligonucleosome substrate and [³H]-SAM.

    • Incubate for a defined period (e.g., 120 minutes) at room temperature.[1]

    • Quench the reaction (e.g., by adding unlabeled SAM or SAH).[1]

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation fluid and measure radioactivity using a microplate scintillation counter.

    • Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

G start Start prepare_reagents Prepare Reagents: EPZ004777 dilutions, DOT1L, [3H]-SAM, Substrate start->prepare_reagents plate_inhibitor Plate EPZ004777 in 384-well plate prepare_reagents->plate_inhibitor add_enzyme Add DOT1L Enzyme plate_inhibitor->add_enzyme pre_incubate Pre-incubate (30 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with [3H]-SAM & Substrate pre_incubate->start_reaction incubate_reaction Incubate (120 min) start_reaction->incubate_reaction quench Quench Reaction incubate_reaction->quench filter_wash Filter & Wash quench->filter_wash readout Scintillation Counting filter_wash->readout analyze Calculate IC50 readout->analyze

Figure 2: Experimental workflow for the HMT assay.
Cell Viability and Proliferation Assay

This assay measures the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.

  • Reagents: MLL-r cell lines (e.g., MV4-11, MOLM-13) and non-MLL-r control cell lines (e.g., Jurkat), complete culture medium, EPZ004777, DMSO (vehicle control), viability dye (e.g., Guava ViaCount reagent).[1]

  • Procedure:

    • Plate exponentially growing cells in triplicate in 96-well plates at a defined density (e.g., 5x10⁴ cells/well).[8]

    • Treat cells with a range of EPZ004777 concentrations or DMSO vehicle control.

    • Incubate cells under standard culture conditions.

    • Every 3-4 days, determine viable cell counts using an automated cell counter (e.g., Guava EasyCyte) with a viability dye.[1][8]

    • At each time point, replenish the media and compound, and re-plate the cells at the initial density.[8]

    • Calculate the total number of viable cells, adjusting for the splits.[8]

    • Plot growth curves and determine IC50 values at late time points (e.g., day 14) when the values have stabilized.[8]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to assess the levels of H3K79 methylation at specific gene promoters (e.g., HOXA9) following EPZ004777 treatment.

  • Reagents: MLL-r cells, EPZ004777, formaldehyde, lysis buffer, sonicator or micrococcal nuclease, antibody specific for H3K79me2, control IgG, protein A/G beads, wash buffers, elution buffer, proteinase K, reagents for DNA purification and qPCR.

  • Procedure:

    • Treat cells with EPZ004777 or DMSO for a specified duration (e.g., 4-6 days).

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium.[3]

    • Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.[3]

    • Incubate the sheared chromatin with an anti-H3K79me2 antibody or control IgG overnight.[3]

    • Capture the antibody-chromatin complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads and reverse the cross-links.

    • Purify the immunoprecipitated DNA.

    • Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of EPZ004777 in a living organism.

  • Materials: Immunocompromised mice (e.g., SCID mice), MV4-11 cells, EPZ004777, vehicle, osmotic mini-pumps.[1][8]

  • Procedure:

    • Inoculate mice subcutaneously or intravenously with MV4-11 cells.

    • Once tumors are established or on a specified day post-inoculum, implant osmotic mini-pumps loaded with vehicle or EPZ004777 at various concentrations (e.g., 50, 100, 150 mg/mL).[1][8]

    • Monitor tumor volume and animal body weight regularly.

    • For survival studies, monitor animals until a predefined endpoint (e.g., tumor size limit, clinical signs of distress) and record the date of euthanasia.

    • Analyze tumor growth inhibition and perform survival analysis (e.g., Kaplan-Meier plots).

    • Pharmacodynamic studies can be performed by collecting tumor and surrogate tissues at various time points to measure H3K79 methylation levels.

G cluster_0 Cellular Level cluster_1 Phenotypic Level cluster_2 Therapeutic Outcome inhibit_DOT1L Inhibition of DOT1L by EPZ004777 decrease_H3K79 Decrease in Global H3K79 Methylation inhibit_DOT1L->decrease_H3K79 decrease_gene_exp Downregulation of MLL Target Genes (HOXA9, MEIS1) decrease_H3K79->decrease_gene_exp arrest_proliferation Inhibition of Proliferation decrease_gene_exp->arrest_proliferation induce_apoptosis Induction of Apoptosis decrease_gene_exp->induce_apoptosis induce_diff Induction of Differentiation decrease_gene_exp->induce_diff therapeutic_effect Selective Killing of MLL-r Leukemia Cells arrest_proliferation->therapeutic_effect induce_apoptosis->therapeutic_effect induce_diff->therapeutic_effect

Figure 3: Logical flow from DOT1L inhibition to therapeutic effect.

Conclusion and Future Directions

EPZ004777 was instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[1] Preclinical studies conclusively demonstrated that its potent and selective inhibition of DOT1L's methyltransferase activity leads to the downregulation of the MLL-fusion-driven oncogenic program and selective killing of MLL-r leukemia cells.[1][6] Although the suboptimal pharmacokinetic properties of EPZ004777 prevented its advancement into clinical trials, the knowledge gained from its development directly led to the creation of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[2][5] The story of EPZ004777 serves as a successful example of mechanism-based drug discovery in the field of epigenetics and has laid a solid foundation for ongoing efforts to develop more effective therapies for this devastating disease.

References

EPZ004777: A Technical Deep Dive into the Discovery and Preclinical Development of a Pioneering DOT1L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 emerged as a first-in-class, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery and preclinical evaluation provided a critical proof-of-concept for targeting epigenetic pathways in oncology, particularly for the treatment of mixed lineage leukemia (MLL)-rearranged leukemias. This technical guide delineates the discovery, mechanism of action, and preclinical development of EPZ004777, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. While suboptimal pharmacokinetic properties hindered its progression to the clinic, the development of EPZ004777 was instrumental in validating DOT1L as a therapeutic target and laid the groundwork for the development of next-generation inhibitors, such as pinometostat (EPZ-5676).

Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia

Mixed lineage leukemia (MLL), characterized by chromosomal translocations of the MLL gene on chromosome 11q23, is an aggressive form of acute leukemia with a grim prognosis, especially in infants.[1] These translocations generate oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci.[2][3] DOT1L is the sole known enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][4] This aberrant H3K79 hypermethylation at MLL target genes, including the HOXA9 and MEIS1 proto-oncogenes, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[5][6] This direct pathogenic role of DOT1L's enzymatic activity established it as a compelling therapeutic target. The central hypothesis was that a selective DOT1L inhibitor could reverse the aberrant H3K79 methylation, leading to the transcriptional repression of leukemogenic genes and selective elimination of MLL-rearranged cancer cells.[2]

Discovery and Mechanism of Action

EPZ004777 was identified through a mechanism-guided drug discovery approach, designed as a S-adenosylmethionine (SAM)-competitive inhibitor.[2] The design was inspired by the structures of DOT1L's natural substrate, SAM, and its product, S-adenosylhomocysteine (SAH).[2]

EPZ004777 acts as a potent and selective inhibitor of DOT1L's enzymatic activity by competitively binding to the SAM-binding pocket of the enzyme.[2][5] This prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[2] The inhibition of H3K79 methylation in MLL-rearranged leukemia cells triggers a cascade of downstream events:

  • Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[1][5]

  • Induction of Cell Cycle Arrest and Apoptosis: The inhibition of DOT1L activity causes cell cycle arrest, predominantly in the G0/G1 phase, and subsequently induces programmed cell death (apoptosis).[1][2]

  • Promotion of Cellular Differentiation: Treatment with EPZ004777 has been observed to induce the differentiation of leukemic cells into more mature cell types.[7]

A hallmark of EPZ004777's activity is its selective cytotoxicity towards cancer cells harboring MLL translocations, while exhibiting minimal effects on non-MLL-rearranged cells.[1]

EPZ004777_Mechanism_of_Action Mechanism of Action of EPZ004777 in MLL-Rearranged Leukemia cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell MLL_WT Wild-Type MLL DOT1L_normal DOT1L H3K79_normal H3K79 Normal Methylation DOT1L_normal->H3K79_normal Methylation Target_Genes_normal Normal Gene Expression (e.g., HOXA9, MEIS1) H3K79_normal->Target_Genes_normal Regulates Normal_Differentiation Normal Hematopoietic Differentiation Target_Genes_normal->Normal_Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment H3K79_hyper H3K79 Hypermethylation DOT1L_leukemia->H3K79_hyper Methylation Target_Genes_leukemia Upregulated Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79_hyper->Target_Genes_leukemia Activates Leukemogenesis Leukemogenesis & Blocked Differentiation Target_Genes_leukemia->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L_leukemia Inhibits

Caption: Signaling pathway of DOT1L in normal and MLL-rearranged cells and the inhibitory action of EPZ004777.

Quantitative Data Summary

The preclinical evaluation of EPZ004777 generated a significant amount of quantitative data, which is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Potency and Selectivity of EPZ004777

ParameterValueNotes
DOT1L IC50 0.4 nM[7][8]Cell-free enzymatic assay.[2]
Selectivity >1,200-fold[7]Against a panel of other protein methyltransferases.[2]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

Cell LineMLL FusionEC50 (Proliferation Inhibition)
MV4-11 MLL-AF48.3 nM[2]
MOLM-13 MLL-AF910 nM[2]
THP-1 MLL-AF94 nM[2]

Table 3: In Vivo Pharmacokinetics of EPZ004777 (Mouse)

ParameterValueDosing Route
Plasma Concentration ~0.5 µM[9]Continuous subcutaneous infusion.[2]

Note: The suboptimal pharmacokinetic properties of EPZ004777, including a short plasma half-life, necessitated continuous infusion for in vivo studies.[1][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical development of EPZ004777 are provided below.

DOT1L Enzymatic Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

Materials:

  • Recombinant human DOT1L enzyme

  • Nucleosomes (as substrate)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • S-adenosyl-L-methionine (unlabeled SAM)

  • EPZ004777

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Serially dilute EPZ004777 in DMSO to create a range of concentrations.

  • In a microplate, combine the recombinant DOT1L enzyme and the test compound (or DMSO for control) in the assay buffer and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Initiate the methyltransferase reaction by adding a mixture of nucleosomes, [³H]-SAM, and unlabeled SAM.

  • Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

Materials:

  • MLL-rearranged and non-MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)

  • Appropriate cell culture medium and supplements

  • EPZ004777

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or trypan blue)

  • Plate reader or cell counter

Procedure:

  • Seed the cells in 96-well plates at a predetermined density.

  • Add serial dilutions of EPZ004777 (or DMSO as a vehicle control) to the wells.

  • Incubate the plates for an extended period (e.g., 7-14 days), as the antiproliferative effects of DOT1L inhibitors are often delayed.

  • At various time points, measure cell viability using a chosen method. For example, with a luminescent assay, add the reagent and measure luminescence with a plate reader.

  • Plot the cell viability against the inhibitor concentration and calculate the EC50 value at each time point.

Experimental_Workflow In Vitro Characterization Workflow for EPZ004777 Start Start: Compound Synthesis (EPZ004777) Enzymatic_Assay DOT1L Enzymatic Assay Start->Enzymatic_Assay Determine_IC50 Determine IC50 & Selectivity Enzymatic_Assay->Determine_IC50 Cell_Culture Culture MLL-rearranged & Non-rearranged Cell Lines Determine_IC50->Cell_Culture Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Western_Blot Western Blot for H3K79 Methylation Cell_Culture->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR or Microarray) Cell_Culture->Gene_Expression Apoptosis_Assay Apoptosis/Cell Cycle Analysis (FACS) Cell_Culture->Apoptosis_Assay Determine_EC50 Determine EC50 Proliferation_Assay->Determine_EC50 End End: In Vitro Proof-of-Concept Determine_EC50->End Western_Blot->End Gene_Expression->End Apoptosis_Assay->End

Caption: A typical experimental workflow for the in vitro characterization of EPZ004777.

In Vivo Studies

The in vivo efficacy of EPZ004777 was evaluated in a mouse xenograft model of MLL. Due to its poor pharmacokinetic profile, the compound was administered via subcutaneously implanted mini-osmotic pumps for continuous infusion.[1]

In these models, administration of EPZ004777 led to:

  • Inhibition of H3K79 methylation in tumors. [1]

  • Significant extension of survival in a mouse MLL xenograft model. [1]

  • Good tolerability with no overt signs of toxicity at efficacious doses. [1][10]

These in vivo results provided strong evidence for the therapeutic potential of DOT1L inhibition in MLL-rearranged leukemia.

Conclusion and Future Directions

The discovery and preclinical development of EPZ004777 were a landmark achievement in the field of epigenetics-based cancer therapy. It provided the first compelling evidence that a potent and selective small-molecule inhibitor of a histone methyltransferase could effectively suppress a leukemogenic gene expression program and selectively kill cancer cells dependent on an MLL fusion oncogene.[2]

Although the suboptimal pharmacokinetic properties of EPZ004777 precluded its own clinical development, the knowledge gained from its study was invaluable.[1] It directly led to the development of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which possesses improved drug-like properties and has advanced into clinical trials.[2][11] The journey of EPZ004777 serves as a powerful example of how a pioneering chemical probe can validate a novel therapeutic target and pave the way for future drug discovery efforts.

Development_Progression Logical Progression of DOT1L Inhibitor Development Target_Validation Target Validation: DOT1L in MLL-rearranged Leukemia EPZ004777_Discovery Discovery of EPZ004777: Potent & Selective Inhibitor Target_Validation->EPZ004777_Discovery In_Vitro_POC In Vitro Proof-of-Concept: Selective Killing of MLL-rearranged Cells EPZ004777_Discovery->In_Vitro_POC In_Vivo_POC In Vivo Proof-of-Concept: Tumor Growth Inhibition in Xenograft Models In_Vitro_POC->In_Vivo_POC PK_Challenge Challenge Identified: Poor Pharmacokinetic Properties In_Vivo_POC->PK_Challenge EPZ5676_Development Development of EPZ-5676 (Pinometostat): Improved PK Properties PK_Challenge->EPZ5676_Development Clinical_Trials Clinical Trials EPZ5676_Development->Clinical_Trials

Caption: The logical progression from the discovery of EPZ004777 to its successor, EPZ-5676.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Selectivity Profile of EPZ004777 Hydrochloride

Introduction: EPZ004777 is a pioneering small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery was a landmark achievement in the field of epigenetics, providing critical proof-of-concept for targeting this enzyme class in oncology.[1] DOT1L is the sole known enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a mark crucial for gene transcription.[1] In aggressive forms of acute leukemia characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, oncogenic MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including HOXA9 and MEIS1.[1][2] This leads to hypermethylation of H3K79, sustained expression of leukemogenic genes, and ultimately, the cancerous phenotype.[1][2]

EPZ004777 was developed as a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[1] It effectively suppresses H3K79 methylation, downregulates MLL fusion target genes, and selectively induces apoptosis and cell cycle arrest in MLL-rearranged cancer cells.[1][3] While its suboptimal pharmacokinetic properties have precluded its clinical development, EPZ004777 remains an invaluable chemical probe for studying DOT1L biology and has paved the way for second-generation inhibitors with improved drug-like properties, such as Pinometostat (EPZ-5676).[1][2] This guide provides a comprehensive overview of the selectivity profile of EPZ004777, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation: Quantitative Selectivity Profile

The selectivity of EPZ004777 is a key attribute, demonstrating potent inhibition of its intended target, DOT1L, with minimal activity against other histone methyltransferases (HMTs).

Table 1: In Vitro Biochemical Potency of EPZ004777

Target IC50 Assay Type

| DOT1L | 0.4 nM | Cell-free enzymatic assay[1][4][5][6] |

Table 2: Selectivity of EPZ004777 Against Other Histone Methyltransferases

Target HMT IC50 (nM) Fold Selectivity (vs. DOT1L)
DOT1L 0.4 1
PRMT5 521 1,280
EZH1 >50,000 >100,000
EZH2 >50,000 >100,000
PRMT1 >50,000 >100,000
PRMT8 >50,000 >100,000
SETD7 >50,000 >100,000
WHSC1 >50,000 >100,000

Data sourced from Daigle et al., 2011.[3]

Table 3: Cellular Antiproliferative Activity of EPZ004777

Cell Line MLL Fusion Status EC50 (Proliferation Inhibition)
THP-1 MLL-AF9 4 nM[1]
MOLM-13 MLL-AF9 10 nM[1]
MV4-11 MLL-AF4 8.3 nM[1]

| Jurkat | Non-MLL-rearranged | Growth unaffected at 3 µM[4] |

Experimental Protocols

The quantitative data presented above were generated using specific and rigorous methodologies.

Biochemical DOT1L Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.[6]

  • Materials:

    • Recombinant human DOT1L (e.g., residues 1-416).

    • Nucleosome substrate.

    • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

    • EPZ004777 serially diluted in DMSO.

    • S-adenosyl-L-homocysteine (SAH) as a positive control for 100% inhibition.

    • Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin.[3][7]

    • 384-well microtiter plates.

  • Procedure:

    • A 1 µL aliquot of each EPZ004777 dilution is plated into a 384-well microtiter plate.

    • 40 µL of 0.25 nM DOT1L enzyme in assay buffer is added to each well and incubated with the compound for 30 minutes.[3][7]

    • The enzymatic reaction is initiated by adding 10 µL of a substrate mix containing nucleosomes and [³H]-SAM (final concentrations equal to their respective Km values).

    • The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature.[6]

    • The reaction is quenched by the addition of excess non-radiolabeled SAM.[6]

    • The incorporation of the [³H]-methyl group into the nucleosome substrate is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter equation.

Cellular H3K79 Methylation Assay (Western Blot)

This assay determines the ability of EPZ004777 to inhibit DOT1L activity within cells by measuring the global levels of H3K79 dimethylation (H3K79me2).

  • Materials:

    • Leukemia cell lines (e.g., MV4-11, MOLM-13).

    • EPZ004777.

    • Cell lysis buffer.

    • Reagents for histone acid extraction.

    • Antibodies: Primary antibody specific for H3K79me2, primary antibody for total Histone H3 (loading control), and appropriate secondary antibodies.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture MLL-rearranged cells (e.g., MV4-11) to the desired density.

    • Treat cells with various concentrations of EPZ004777 or DMSO vehicle control for a specified duration (e.g., 4-5 days, to account for histone turnover).[3]

    • Harvest the cells and perform histone acid extraction.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against H3K79me2, followed by a secondary antibody.

    • Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.

    • Visualize the protein bands using an appropriate detection system and quantify band intensity to determine the concentration-dependent reduction in H3K79me2 levels.

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth and viability of cancer cell lines.

  • Materials:

    • MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cells (e.g., Jurkat).

    • EPZ004777.

    • Appropriate cell culture media and reagents.

    • Multi-well plates (e.g., 24-well or 96-well).

    • Method for counting viable cells (e.g., trypan blue exclusion with a hemocytometer, or a viability reagent like CellTiter-Glo).

  • Procedure:

    • Plate cells at a low density in multi-well plates.

    • Treat cells with a range of EPZ004777 concentrations or a DMSO vehicle control.

    • Incubate the cells for an extended period (e.g., 10-14 days), as the effects of DOT1L inhibition on proliferation are often delayed.[3]

    • At regular intervals (e.g., every 2-4 days), count the number of viable cells. For suspension cells, this involves taking an aliquot for counting and re-plating the cells at the initial density in fresh media with the compound.[6]

    • Plot the split-adjusted viable cell counts over time to generate growth curves.

    • Determine the EC50 for proliferation inhibition from concentration-response curves at a late time point (e.g., Day 14).[6]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

DOT1L_Pathway_MLL cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell Normal_MLL Wild-Type MLL HOXA9_Normal HOXA9 / MEIS1 (Normal Expression) Normal_MLL->HOXA9_Normal Regulates Differentiation Normal Differentiation HOXA9_Normal->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L HOXA9_Leukemia HOXA9 / MEIS1 Genes MLL_Fusion->HOXA9_Leukemia Binds to H3K79 Histone H3 DOT1L->H3K79 Methylates H3K79me H3K79 Hypermethylation Transcription Sustained Gene Expression H3K79me->Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

HMT_Assay_Workflow start Start plate Plate Serial Dilutions of EPZ004777 start->plate add_enzyme Add DOT1L Enzyme plate->add_enzyme pre_incubate Pre-incubate (30 min) add_enzyme->pre_incubate add_substrate Add Substrate Mix (Nucleosomes + [3H]-SAM) pre_incubate->add_substrate reaction Incubate (120 min) add_substrate->reaction quench Quench Reaction (Add excess cold SAM) reaction->quench measure Measure Radioactivity (Scintillation Counter) quench->measure analyze Calculate IC50 measure->analyze

Caption: Experimental workflow for the biochemical DOT1L inhibition assay.

Cell_Proliferation_Workflow start Start plate_cells Plate MLL-rearranged and control cells start->plate_cells add_compound Add EPZ004777 (or DMSO vehicle) plate_cells->add_compound incubate Incubate (10-14 days) add_compound->incubate sub_process Every 2-4 Days incubate->sub_process end_point Final Time Point incubate->end_point count_cells Count Viable Cells sub_process->count_cells replate Re-plate cells in fresh media + compound count_cells->replate replate->incubate Continue incubation analyze Plot Growth Curves & Calculate EC50 end_point->analyze

Caption: Experimental workflow for the cellular proliferation assay.

References

EPZ004777 Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery represented a significant advancement in the field of epigenetics, particularly for the treatment of cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] MLL-rearranged leukemias, which are aggressive hematological malignancies, are characterized by the aberrant recruitment of DOT1L, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] EPZ004777 competitively binds to the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the transfer of methyl groups and thereby reversing the aberrant epigenetic state.[1][3] Preclinical studies have demonstrated that EPZ004777 selectively inhibits the proliferation of MLL-rearranged leukemia cells, induces apoptosis and differentiation, and extends survival in in vivo models.[4][5] While its suboptimal pharmacokinetic properties have limited its clinical development, EPZ004777 remains a critical tool for cancer research and has paved the way for second-generation DOT1L inhibitors.[1][2] This guide provides an in-depth overview of the core mechanism of action, experimental protocols, and preclinical data related to EPZ004777.

Core Mechanism of Action

EPZ004777 functions as a competitive inhibitor of the SAM cofactor at the DOT1L enzyme's active site.[3] This inhibition blocks the methylation of H3K79, a hallmark of MLL-rearranged leukemias.[4] The reduction in H3K79 methylation leads to the transcriptional repression of MLL fusion target genes, including the HOXA gene cluster and MEIS1.[4][5] This ultimately results in cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged cancer cells.[4][6]

cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates (H3K79me2/3) Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates transcription Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression drives EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Figure 1. Mechanism of action of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data

The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.

Table 1: In Vitro Enzymatic Activity

ParameterValueNotes
IC50 0.4 nMCell-free enzymatic assay.[6][7]
Selectivity >1200-foldOver other tested protein methyltransferases.[6]

Table 2: Cellular Activity in MLL-rearranged and Non-MLL-rearranged Cell Lines

Cell LineMLL StatusIC50 (nM)Assay Duration
MV4-11 MLL-AF48.614 days
MOLM-13 MLL-AF94.814 days
THP-1 MLL-AF911.218 days
RS4;11 MLL-AF43.514 days
SEM MLL-AF47.914 days
KOPN-8 MLL-ENL4.514 days
Jurkat Non-rearranged>50,00014 days
HL-60 Non-rearranged>50,00014 days
Kasumi-1 Non-rearranged>50,00014 days
U937 Non-rearranged>50,00014 days

Data compiled from multiple sources.[4][6]

Experimental Protocols

DOT1L Enzymatic Assay (Cell-Free)

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

Materials:

  • Recombinant human DOT1L (e.g., residues 1-416)

  • This compound

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • S-adenosyl-L-homocysteine (SAH) for positive control

  • Chicken erythrocyte oligonucleosomes

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin)

  • 384-well microtiter plates

  • Scintillation fluid and counter

Procedure:

  • Serially dilute EPZ004777 in DMSO, typically starting from 1 µM.[5]

  • Add 1 µL of each inhibitor dilution to a 384-well plate. Use SAH (final concentration 2.5 µM) as a 100% inhibition control and DMSO as a vehicle control.[5]

  • Add 40 µL of 0.25 nM DOT1L in assay buffer to each well and incubate for 30 minutes at room temperature.[5]

  • Initiate the reaction by adding a mixture of [3H]-SAM and oligonucleosomes.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled oligonucleosomes.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of EPZ004777 and determine the IC50 value using non-linear regression analysis.

cluster_workflow DOT1L Enzymatic Assay Workflow Start Start Dilute Serially Dilute EPZ004777 Start->Dilute Plate Plate Inhibitor (EPZ004777, SAH, DMSO) Dilute->Plate Add_Enzyme Add DOT1L Enzyme & Incubate Plate->Add_Enzyme Start_Reaction Add [3H]-SAM & Oligonucleosomes Add_Enzyme->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Filter Filter & Wash Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2. Experimental workflow for the DOT1L enzymatic assay.

Cell Proliferation Assay

This assay determines the effect of EPZ004777 on the growth and viability of leukemia cell lines.

Materials:

  • Human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)[6]

  • Appropriate cell culture medium and supplements

  • This compound

  • 96-well plates

  • Viable cell counting method (e.g., Guava ViaCount assay, Trypan blue exclusion)[6]

Procedure:

  • Plate exponentially growing cells in 96-well plates at a suitable density in a final volume of 150 µL.[6]

  • Treat cells with increasing concentrations of EPZ004777 (up to 50 µM) or DMSO as a vehicle control.[6] For time-course experiments, a single concentration (e.g., 3 µM) can be used.[4]

  • Incubate the plates under standard cell culture conditions.

  • Determine the number of viable cells every 3-4 days for up to 18 days.[6] At each time point, replenish the medium and compound.[6]

  • Plot the viable cell count over time for the time-course experiments.

  • For IC50 determination, use the data from a fixed time point (e.g., day 14) to generate a dose-response curve and calculate the IC50 value.[6]

Western Blot for H3K79 Methylation

This assay is used to assess the in-cell inhibition of DOT1L by measuring the levels of H3K79 dimethylation (H3K79me2).

Materials:

  • Leukemia cell lines

  • This compound

  • Cell lysis buffer

  • Histone extraction kit or buffers

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of EPZ004777 for a specified period (e.g., 4-6 days).

  • Harvest the cells and perform histone extraction according to the manufacturer's protocol or standard laboratory procedures.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

  • Analyze the band intensities to determine the concentration-dependent reduction in global H3K79me2 levels.[4]

In Vivo Efficacy in a Mouse Xenograft Model

EPZ004777 has demonstrated anti-tumor efficacy in a subcutaneous MV4-11 xenograft mouse model.[4]

Experimental Design:

  • Animal Model: Female nude mice (nu/nu).[4]

  • Cell Line: MV4-11 cells are injected subcutaneously in a mixture of PBS and Matrigel.[4]

  • Treatment: Once tumors are established, mice are implanted with osmotic mini-pumps for continuous infusion of EPZ004777 or vehicle control.[6] Dosages can range from 50 to 150 mg/mL in the pump solution.[7]

  • Endpoints: Tumor volume is measured regularly. Survival is monitored. At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., H3K79me2 levels).

Results: Continuous administration of EPZ004777 has been shown to significantly inhibit tumor growth and extend the survival of mice bearing MLL-rearranged leukemia xenografts.[4][5] The treatment is generally well-tolerated with no significant weight loss observed.[7]

Conclusion and Future Directions

This compound has been instrumental as a proof-of-concept molecule, validating DOT1L as a therapeutic target in MLL-rearranged leukemias.[1] Its high potency and selectivity have made it an invaluable tool for dissecting the biological functions of DOT1L in both cancerous and normal cellular processes. While its own clinical progression was halted by unfavorable pharmacokinetic properties, the research surrounding EPZ004777 directly led to the development of clinically investigated DOT1L inhibitors like EPZ-5676 (Pinometostat).[1][2] Future research may focus on combination therapies, exploring the synergy of DOT1L inhibitors with other anti-cancer agents to overcome potential resistance mechanisms and enhance therapeutic efficacy in a broader range of malignancies, including solid tumors like colorectal and breast cancer where DOT1L has been implicated.[8][9]

References

Preclinical Profile of EPZ004777 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery represented a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements. This document provides a comprehensive technical overview of the preclinical data for EPZ004777 hydrochloride, including its mechanism of action, quantitative potency and selectivity, detailed experimental protocols, and visualization of key biological pathways and experimental workflows. While suboptimal pharmacokinetic properties prevented its clinical advancement, EPZ004777 was a crucial proof-of-concept for DOT1L inhibition, paving the way for next-generation inhibitors.[1]

Mechanism of Action

EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DOT1L's enzymatic activity.[1] By binding to the SAM pocket of DOT1L, it prevents the methylation of histone H3 at lysine 79 (H3K79).[1] In the context of MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA9 and MEIS1 oncogenes.[1] This leads to hypermethylation of H3K79 and sustained expression of these leukemogenic genes. EPZ004777-mediated inhibition of DOT1L reverses this hypermethylation, leading to the downregulation of MLL target gene expression, cell cycle arrest, and ultimately apoptosis in MLL-rearranged cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueNotes
DOT1L IC500.4 nMCell-free enzymatic assay.[1]
Selectivity>1,200-foldAgainst a panel of other protein methyltransferases.[1]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionEC50 (Proliferation Inhibition)
MV4-11MLL-AF48.3 nM
MOLM-13MLL-AF910 nM
THP-1MLL-AF94 nM

Table 3: In Vivo Pharmacokinetics (Mouse)

ParameterValueDosing Route
Plasma Concentration~0.5 µMContinuous subcutaneous infusion.

Note: The poor pharmacokinetic properties of EPZ004777, including a short half-life, necessitated continuous infusion for in vivo studies.[2]

Experimental Protocols

In Vitro DOT1L Enzymatic Inhibition Assay

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

Materials:

  • Recombinant human DOT1L enzyme

  • Histone H3 substrate (e.g., nucleosomes)

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • This compound

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl)[1]

  • 384-well microtiter plates[1]

  • Scintillation counter[1]

Procedure:

  • Serially dilute EPZ004777 in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions for a ten-point concentration curve.[2]

  • Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.[2]

  • Add 40 µL of DOT1L enzyme in assay buffer to each well and incubate for a defined period (e.g., 30 minutes) at room temperature.[2]

  • Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.[1]

  • Incubate the reaction for a specific time (e.g., 120 minutes) at room temperature.[3]

  • Stop the reaction (e.g., by adding unlabeled SAM or trichloroacetic acid).[1][3]

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat).[2]

  • Complete cell culture medium.

  • This compound.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® or trypan blue).

  • Plate reader or automated cell counter.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density.

  • The following day, treat the cells with a range of concentrations of EPZ004777. Include a DMSO vehicle control.

  • Incubate the plates for an extended period (e.g., 7-14 days), as the antiproliferative effects of EPZ004777 are often delayed.[2]

  • At various time points, measure cell viability using a suitable reagent.

  • For suspension cells, perform cell counts at regular intervals, splitting the cells as necessary and adjusting the total cell number based on the split ratio.[2]

  • Plot the cell growth over time for each concentration.

  • Determine the EC50 value (the concentration that inhibits cell growth by 50%) at a specific time point by fitting the data to a dose-response curve.

In Vivo Mouse Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of EPZ004777.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • MV4-11 human leukemia cells.[2]

  • Phosphate-buffered saline (PBS).

  • Matrigel.[2]

  • This compound formulated for in vivo use.

  • Vehicle control.

  • Mini-osmotic pumps for continuous infusion.[2]

Procedure:

  • Harvest MV4-11 cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[2]

  • Inject 200 µL of the cell suspension subcutaneously into the flank of each mouse.[2]

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Due to the poor pharmacokinetic properties of EPZ004777, administer the compound via subcutaneously implanted mini-osmotic pumps for continuous infusion over a period of, for example, 7 or 14 days.[2] The control group receives pumps containing the vehicle.

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Monitor the health of the mice, including body weight.

  • For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).[1]

Visualizations

Signaling Pathway

DOT1L_Signaling_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell MLL_WT MLL (Wild-Type) H3K79_normal Histone H3 MLL_WT->H3K79_normal Recruits other methyltransferases H3K79me_normal H3K79 Methylation (Basal Level) H3K79_normal->H3K79me_normal DOT1L Target_Genes_normal Target Gene Expression (Normal Hematopoiesis) H3K79me_normal->Target_Genes_normal Transcriptional Regulation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79_leukemia Histone H3 DOT1L->H3K79_leukemia Methylates H3K79_hypermethylation H3K79 Hypermethylation Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79_hypermethylation->Leukemogenic_Genes Sustained Activation Leukemia Leukemia Leukemogenic_Genes->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation enzymatic_assay DOT1L Enzymatic Assay cellular_assay Cellular Proliferation Assay enzymatic_assay->cellular_assay Potency (IC50) western_blot Western Blot (H3K79me2 levels) cellular_assay->western_blot Cellular Activity (EC50) gene_expression Gene Expression Analysis (qRT-PCR) cellular_assay->gene_expression Phenotypic Effect xenograft_model Mouse Xenograft Model (MV4-11 cells) gene_expression->xenograft_model pk_pd_studies Pharmacokinetics & Pharmacodynamics xenograft_model->pk_pd_studies efficacy_study Efficacy Study (Tumor Growth Inhibition) pk_pd_studies->efficacy_study survival_study Survival Study efficacy_study->survival_study end Preclinical Proof-of-Concept survival_study->end start Compound Synthesis (EPZ004777) start->enzymatic_assay

Caption: A typical experimental workflow for the preclinical characterization of EPZ004777.

Logical Progression

Logical_Progression discovery Discovery of EPZ004777 (Potent & Selective DOT1L Inhibitor) in_vitro_poc In Vitro Proof-of-Concept (Selective killing of MLL-rearranged cells) discovery->in_vitro_poc in_vivo_poc In Vivo Proof-of-Concept (Tumor growth inhibition in xenografts) in_vitro_poc->in_vivo_poc pk_issue Identification of Suboptimal Pharmacokinetic Properties in_vivo_poc->pk_issue next_gen Development of Next-Generation DOT1L Inhibitors (e.g., EPZ-5676) pk_issue->next_gen clinical_trials Clinical Trials next_gen->clinical_trials

Caption: The logical progression from the discovery of EPZ004777 to subsequent clinical development.

References

Methodological & Application

EPZ004777 Hydrochloride: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] This document provides detailed application notes and protocols for the in vitro use of EPZ004777, focusing on its mechanism of action, key experimental procedures, and data interpretation. These guidelines are intended to assist researchers in effectively utilizing this compound for studies in epigenetics and cancer biology, particularly in the context of MLL-rearranged leukemias.[1][4]

Mechanism of Action

EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for histone methyltransferases.[1][4] It specifically binds to the SAM-binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][5] Inhibition of DOT1L by EPZ004777 reverses this hypermethylation, leading to the downregulation of these oncogenic genes, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cancer cells.[1][2][4]

Data Presentation

In Vitro Activity of EPZ004777
Assay TypeCell LineTranslocationIC50Reference
Biochemical Assay--0.4 nM[2][3][6]
Antiproliferative AssayMOLM-13MLL-AF90.004 µM[2]
Antiproliferative AssayMV4-11MLL-AF4-[2]
Cytotoxicity AssayHL-60-> 10 µM[3]
Cytotoxicity Assay697-> 10 µM[3]

Signaling Pathway and Experimental Workflow

DOT1L_Signaling_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell Normal_MLL Wild-type MLL DOT1L_1 DOT1L H3K79_1 H3K79 DOT1L_1->H3K79_1 Methylation Target_Genes_1 Normal Gene Expression H3K79_1->Target_Genes_1 MLL_Fusion MLL Fusion Protein DOT1L_2 DOT1L MLL_Fusion->DOT1L_2 Aberrant Recruitment H3K79_2 H3K79 Hypermethylation DOT1L_2->H3K79_2 Methylation Leukemogenic_Genes Upregulation of HOXA9, MEIS1 H3K79_2->Leukemogenic_Genes Leukemia Leukemia Leukemogenic_Genes->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L_2 Inhibition Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Prepare_Compound Prepare EPZ004777 Stock Solution (DMSO) Biochemical_Assay Biochemical DOT1L Inhibition Assay Prepare_Compound->Biochemical_Assay Cell_Viability_Assay Cell Proliferation/ Viability Assay Prepare_Compound->Cell_Viability_Assay Culture_Cells Culture MLL-rearranged and control cell lines Culture_Cells->Cell_Viability_Assay IC50_Calc Calculate IC50 values Biochemical_Assay->IC50_Calc Western_Blot Western Blot for H3K79me2 Cell_Viability_Assay->Western_Blot Analyze_Proliferation Analyze cell growth curves Cell_Viability_Assay->Analyze_Proliferation Quantify_Methylation Quantify H3K79me2 levels Western_Blot->Quantify_Methylation

References

EPZ004777 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 of 0.4 nM in cell-free assays.[1][2] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, which prevents the methylation of histone H3 at lysine 79 (H3K79).[3] This inhibition of H3K79 methylation leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, differentiation, and apoptosis in specific cancer cell types, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements.[3][4] EPZ004777 exhibits selective cytotoxicity towards MLL-rearranged leukemia cells while having minimal effects on non-MLL-rearranged cells.[3][4]

Data Presentation

Solubility

For optimal results, prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5] It is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[6][7]

SolventConcentrationNotes
DMSO≥ 100 mg/mL (185.29 mM)Use fresh, moisture-free DMSO as moisture can reduce solubility.[1]
Ethanol100 mg/mL[1]
WaterInsoluble[1]
In Vitro Potency and Cellular Activity

EPZ004777 demonstrates potent enzymatic inhibition and selective anti-proliferative activity in a time- and concentration-dependent manner. The anti-proliferative effects are most pronounced after extended treatment periods (several days).[4][8]

ParameterCell LineValueNotes
Enzymatic IC50 -0.4 nMCell-free enzymatic assay.[9]
Anti-proliferative EC50 MOLM13 (MLL-AF9)0.004 µM[1]
MV4-11 (MLL-AF4)0.17 µM[7]
KOPN-80.62 µM[7]
MOLM-130.72 µM[7]
SEM1.72 µM[7]
THP-13.36 µM[7]
RS4;116.47 µM[7]
REH13.9 µM[7]
Kasumi-132.99 µM[7]
697> 10 µM[2]
HL-60> 10 µM[2]
Effective Concentration for H3K79me2 Reduction MV4-11, MOLM-133 µMAfter 4 days of treatment.[4]
Concentration for Proliferation Inhibition MLL-AF9-transformed cells≥ 3 µM[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[5]

  • Solubilization: To ensure complete dissolution, gently warm the vial at 37°C for 10 minutes and vortex. An ultrasonic bath can also be used.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2][9]

Protocol 2: Cell Proliferation and Viability Assay

This protocol is adapted from methodologies used for human leukemia cell lines.[1][10]

  • Cell Plating: Plate exponentially growing cells in triplicate in 96-well plates at a density of 3 x 10^4 cells per well in a final volume of 150 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of EPZ004777 from your stock solution in culture medium. Add the desired final concentrations to the wells. For IC50 determination, a range of concentrations up to 50 µM may be used.[10] A DMSO vehicle control should be included.

  • Incubation: Incubate the cells for the desired period. For MLL-rearranged cell lines, extended incubation times (e.g., up to 18 days) are often necessary to observe significant anti-proliferative effects.[1]

  • Cell Counting: Determine the number of viable cells every 3-4 days using a suitable method, such as the Guava ViaCount assay or other automated cell counters.[1][10]

  • Media and Compound Replacement: On the days of cell counting, replace the growth media and EPZ004777 and re-plate the cells at a consistent density (e.g., 5 x 10^4 cells/well).[10]

  • Data Analysis: Calculate the split-adjusted viable cell number. Determine IC50 values from concentration-response curves at each time point using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis of H3K79 Methylation

This protocol is based on the observation that EPZ004777 treatment leads to a reduction in cellular H3K79 methylation.[4]

  • Cell Treatment: Seed cells (e.g., MV4-11, MOLM-13) and treat with EPZ004777 at the desired concentrations (e.g., 1-10 µM) or a DMSO vehicle control for a specified duration (e.g., 4 days).[4]

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K79me2.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: To ensure equal loading, probe the same membrane with an antibody against total Histone H3.

  • Analysis: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.

Mandatory Visualizations

Signaling Pathway of EPZ004777 Action

EPZ004777_Pathway cluster_0 EPZ EPZ004777 DOT1L DOT1L EPZ->DOT1L Inhibition Apoptosis Apoptosis & Cell Cycle Arrest H3K79me H3K79 Methylation DOT1L->H3K79me Methylation Target_Genes Target Genes (e.g., HOXA9, MEIS1) SAM SAM SAM->DOT1L Substrate H3K79 Histone H3 Transcription Leukemogenic Gene Expression H3K79me->Transcription Activation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->DOT1L Recruitment Target_Genes->Transcription Leukemogenesis Cell Proliferation & Survival Transcription->Leukemogenesis Leukemogenesis->Apoptosis Inhibition of

Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture prep Prepare EPZ004777 Stock Solution (in DMSO) start->prep plate Plate Cells (e.g., 96-well plate) start->plate treat Treat with EPZ004777 (or DMSO vehicle) prep->treat plate->treat incubate Incubate (e.g., 4-18 days) treat->incubate prolif Proliferation/Viability Assay (e.g., Guava ViaCount) incubate->prolif wb Western Blot (H3K79me2 levels) incubate->wb qpcr qRT-PCR (Gene Expression) incubate->qpcr analyze Data Analysis (IC50, expression levels) prolif->analyze wb->analyze qpcr->analyze

References

Application Notes and Protocols: EPZ004777 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 of 0.4 nM in cell-free assays.[1][2] In Mixed Lineage Leukemia (MLL)-rearranged cancers, the fusion of the MLL gene to various partners leads to the mislocalization of DOT1L. This results in aberrant hypermethylation of histone H3 on lysine 79 (H3K79) at MLL target genes, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[3] EPZ004777 selectively kills MLL-rearranged leukemia cells by inhibiting DOT1L, which reverses the aberrant H3K79 methylation, suppresses the expression of these oncogenes, and induces cell cycle arrest and apoptosis.[1][3] These application notes provide a detailed protocol for the preparation and handling of EPZ004777 hydrochloride stock solutions for research use.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride[4]
Molecular Formula C₂₈H₄₁N₇O₄·HCl[4]
Molecular Weight 576.13 g/mol [4]
CAS Number 1380316-03-9[4]
Purity ≥ 98%[5]
Appearance Crystalline solid[5]
IC₅₀ 0.4 nM (cell-free assay)[2][6]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥16.5 mg/mL; up to 100 mg/mLUse fresh, anhydrous DMSO. Warming (37-60°C) and sonication can aid dissolution.[1][4][6][7]
Ethanol ≥26.35 mg/mLSonication may be required.[4][7]
Water Insoluble[4][8]
PBS 100 mg/mL[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Sonicator (optional)

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.[7]

  • Calculation: Calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of this compound (MW = 576.13 g/mol ), use the following calculation: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 Volume (µL) = (1 / 576.13) * (1 / 0.010) * 1,000,000 ≈ 173.57 µL

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[7]

  • Dissolution: To ensure complete dissolution, vortex the vial thoroughly. If the compound does not fully dissolve, gently warm the solution at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[4][7]

  • Visual Inspection: Visually inspect the solution to confirm that all the powder has completely dissolved and the solution is clear.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6][7]

  • Storage: Store the aliquoted stock solutions at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][6] When stored as a powder at -20°C, it is stable for at least 3 years.[1]

Application Notes and Best Practices

  • Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing primary stock solutions. Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][6]

  • Dilution into Aqueous Media: EPZ004777 has low solubility in aqueous media.[5] When preparing working solutions for cell culture, it is critical to add the DMSO stock solution to the aqueous buffer or media with vigorous mixing to prevent precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain compound solubility.[7] Prepare intermediate dilutions in DMSO if necessary before the final dilution into the aqueous medium.[7]

  • Typical Working Concentrations: For in vitro cell proliferation assays, EPZ004777 is often used at concentrations ranging from low nanomolar to micromolar. A common starting concentration for generating a dose-response curve is 1 µM, followed by serial dilutions.[4][9] The potent effect of the inhibitor is observed with EC₅₀ values in the low nanomolar range (e.g., 4 nM for MOLM13 and MV4-11 cell lines).[1]

Visualization of the DOT1L Signaling Pathway

The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and its inhibition by EPZ004777.

DOT1L_Pathway cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 H3K79 DOT1L->H3K79 Methylates SAH SAH DOT1L->SAH Product Apoptosis Apoptosis & Cell Cycle Arrest DOT1L->Apoptosis Suppression Leads to Histone Histone H3 Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79->Leukemogenic_Genes Activates SAM SAM SAM->DOT1L Methyl Donor Transcription Sustained Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by EPZ004777.

References

Application Notes and Protocols for EPZ004777 Hydrochloride in Western Blot Analysis of H3K79me2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L, for the analysis of histone H3 lysine 79 dimethylation (H3K79me2) by Western blot.

Introduction

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with active gene transcription.[1] The enzyme responsible for this modification is DOT1L (Disruptor of Telomeric Silencing 1-Like).[2] EPZ004777 is a small molecule inhibitor that acts as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor coenzyme for DOT1L.[3][4] By inhibiting DOT1L activity, EPZ004777 leads to a reduction in the levels of H3K79 methylation, particularly H3K79me2.[5][6] This makes it a valuable tool for studying the role of H3K79 methylation in various biological processes, including gene expression, DNA repair, and cell cycle progression.[6] Notably, its effects have been studied in the context of MLL-rearranged leukemias and other cancers.[3][4][5]

Mechanism of Action

EPZ004777 selectively targets the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to the lysine 79 residue of histone H3.[3] This inhibition is highly specific, with minimal effects on other histone methyltransferases.[3] The reduction in H3K79 methylation following EPZ004777 treatment is a time- and concentration-dependent process.[5][6] Since there is no known specific demethylase for H3K79, the decrease in methylation levels is primarily achieved through histone turnover and the incorporation of unmethylated H3 during DNA replication.[5]

cluster_0 DOT1L-mediated H3K79 Methylation cluster_1 Inhibition by EPZ004777 DOT1L DOT1L (Histone Methyltransferase) H3K79me2 H3K79me2 (Active Transcription) DOT1L->H3K79me2 Catalyzes methylation Blocked_DOT1L Inactive DOT1L SAM SAM (Methyl Donor) SAM->DOT1L Binds to Histone_H3 Histone H3 Histone_H3->DOT1L Substrate EPZ004777 This compound EPZ004777->DOT1L Competitively inhibits SAM binding Blocked_DOT1L->H3K79me2 Prevents methylation

Caption: Mechanism of EPZ004777 action on H3K79me2.

Data Presentation

The following tables summarize the quantitative effects of EPZ004777 on H3K79me2 levels in various cancer cell lines as determined by Western blot analysis.

Table 1: Concentration-Dependent Inhibition of H3K79me2 by EPZ004777

Cell LineTreatment DurationEPZ004777 ConcentrationObserved Effect on H3K79me2Reference
MV4-11 (MLL-rearranged leukemia)4-6 days3 µMMaximal inhibition[5]
MOLM-13 (MLL-rearranged leukemia)Not specifiedConcentration-dependentReduction in global levels[5]
Jurkat (non-MLL-rearranged leukemia)Not specifiedConcentration-dependentReduction in global levels[5]
MCF-7 (Breast Cancer)3 daysNot specified>70% decrease[6]
Ramos (Burkitt's Lymphoma)Not specifiedDose-dependentGlobal decrease in H3K79me1, -me2, and -me3[7]

Table 2: Time-Course of H3K79me2 Depletion by EPZ004777

Cell LineEPZ004777 ConcentrationTime PointObserved Effect on H3K79me2Reference
MV4-113 µM1 dayModest reduction[5]
MV4-113 µM4-5 daysFull depletion[5]
MLL-AF9 transformed cellsNot specified9 daysMost profound inhibition[8]

Experimental Protocols

This section provides a detailed protocol for the treatment of cells with this compound, subsequent histone extraction, and Western blot analysis of H3K79me2.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at a density that allows for logarithmic growth throughout the treatment period.[9]

  • EPZ004777 Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 10 mM).

  • Treatment: Treat cells with varying concentrations of EPZ004777 (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest EPZ004777 treatment.

  • Incubation: Incubate the cells for the desired duration (e.g., 1 to 6 days) at 37°C in a humidified atmosphere with 5% CO2.[9] A prolonged incubation is often necessary to observe a significant reduction in H3K79me2 levels due to the reliance on histone turnover.[5][9]

  • Cell Harvest: Collect cells by centrifugation and wash the cell pellet with ice-cold PBS. The pellet can be stored at -80°C or used immediately for histone extraction.[9]

Part 2: Histone Extraction (Acid Extraction Method)
  • Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, protease inhibitors, and 2 mM PMSF).[9]

  • Incubation and Centrifugation: Incubate on ice for 10 minutes with gentle agitation, then centrifuge to pellet the nuclei. Discard the supernatant.[9]

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) and incubate overnight at 4°C with rotation to extract histones.[9]

  • Neutralization and Quantification: Centrifuge to pellet the debris. Transfer the supernatant containing the histones to a new tube and neutralize the acid with NaOH. Determine the protein concentration using a suitable method like the Bradford or BCA assay.[8][9]

Part 3: Western Blotting for H3K79me2
  • Sample Preparation: Mix an equal amount of histone extract (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.[9]

  • Gel Electrophoresis: Separate the histone proteins on a 15% SDS-polyacrylamide gel. Due to the small size of histones (H3 is ~17 kDa), a higher percentage gel provides better resolution.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) diluted in blocking buffer, typically overnight at 4°C.[4]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a chemiluminescence imaging system.[9]

  • Analysis: Quantify the band intensities for H3K79me2. To ensure equal loading, it is crucial to also probe the membrane with an antibody against total Histone H3 (e.g., Abcam ab1791) or another loading control.[4] Normalize the H3K79me2 signal to the total H3 signal to determine the relative reduction in methylation.

cluster_workflow Western Blot Workflow for H3K79me2 Analysis A Cell Culture & EPZ004777 Treatment B Cell Harvest A->B C Histone Extraction (Acid Extraction) B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody Incubation (anti-H3K79me2) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Data Analysis (Normalization to Total H3) J->K

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for EPZ004777 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its primary application lies in the study of cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, where it has been shown to selectively induce apoptosis and inhibit proliferation in sensitive cell lines such as MV4-11 and MOLM-13.[3][4][5][6] These application notes provide a comprehensive overview of the mechanism of action of EPZ004777, detailed protocols for its use in cell-based assays, and quantitative data on its effects on sensitive and non-sensitive leukemia cell lines.

Introduction

The MLL gene is frequently rearranged in aggressive forms of acute leukemia.[1] These rearrangements lead to the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L.[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] The resulting hypermethylation of H3K79 at MLL target genes, including critical hematopoietic development genes like HOXA9 and MEIS1, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[1][4]

EPZ004777 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[1] This inhibition of H3K79 methylation leads to the downregulation of MLL fusion target gene expression, ultimately resulting in cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[1][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by EPZ004777 in MLL-rearranged leukemia.

EPZ004777_Signaling_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell cluster_2 EPZ004777 Treatment MLL MLL DOT1L_normal DOT1L H3K79 H3K79 DOT1L_normal->H3K79 Methylation Normal_Gene_Expression Normal Gene Expression H3K79->Normal_Gene_Expression MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment H3K79_hyper H3K79 DOT1L_leukemia->H3K79_hyper Hypermethylation Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79_hyper->Leukemogenic_Genes EPZ004777 EPZ004777 DOT1L_inhibited DOT1L EPZ004777->DOT1L_inhibited Inhibition H3K79_hypo H3K79 DOT1L_inhibited->H3K79_hypo Reduced Methylation Downregulation Downregulation of Leukemogenic Genes H3K79_hypo->Downregulation Apoptosis Apoptosis & Cell Cycle Arrest Downregulation->Apoptosis

Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data

The following table summarizes the in vitro activity of EPZ004777 in a panel of human leukemia cell lines.

Cell LineMLL StatusProliferation IC50 (µM)
MV4-11 MLL-AF4 0.17 [6]
MOLM-13 MLL-AF9 0.72 [6]
KOPN-8 MLL-ENL 0.62 [6]
SEM MLL-AF4 1.72 [6]
THP-1 MLL-AF9 3.36 [6]
RS4;11 MLL-AF4 6.47 [6]
REHMLL-AF413.9[6]
Kasumi-1Non-MLL32.99[6]
697Non-MLL36.57[6]
JurkatNon-MLL>50

Note: IC50 values can vary depending on the assay duration and specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of EPZ004777 on sensitive cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of EPZ004777 on cell proliferation.

Materials:

  • EPZ004777

  • Sensitive (e.g., MV4-11, MOLM-13) and non-sensitive (e.g., Jurkat) leukemia cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed exponentially growing cells in a 96-well plate at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[5]

  • Compound Treatment: Prepare serial dilutions of EPZ004777 in culture medium. Add the desired concentrations of EPZ004777 to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for H3K79 Dimethylation

This protocol is for detecting the inhibition of DOT1L activity by measuring the levels of H3K79me2.

Materials:

  • Cells treated with EPZ004777

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for better resolution of histones)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the proteins on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K79me2 and anti-total H3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying the induction of apoptosis following EPZ004777 treatment.

Materials:

  • Cells treated with EPZ004777

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of EPZ004777.

Experimental_Workflow Cell_Culture Cell Culture (MV4-11, MOLM-13) Treatment Treatment with EPZ004777 (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT or CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot Analysis (H3K79me2, Cleaved PARP) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical experimental workflow for EPZ004777 studies.

Conclusion

EPZ004777 serves as a critical tool for investigating the role of DOT1L and H3K79 methylation in MLL-rearranged leukemias. The protocols and data presented here provide a foundation for researchers to effectively utilize this potent and selective inhibitor in their studies of epigenetic regulation and cancer therapy. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of the therapeutic potential of DOT1L inhibition.

References

Application Notes and Protocols for EPZ004777 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79), a mark associated with active transcription.[2] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[3][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, inhibiting its methyltransferase activity.[1] This targeted inhibition leads to a reduction in H3K79 methylation, suppression of MLL fusion target gene expression, and ultimately, selective killing of MLL-rearranged cancer cells.[4][5]

These application notes provide a comprehensive overview of the in vivo study design for EPZ004777, focusing on a widely used xenograft model. Due to its suboptimal pharmacokinetic properties, specific in vivo administration methods are required to maintain therapeutic concentrations.[5][6]

Data Presentation

In Vitro Potency of EPZ004777
Assay TypeTarget/Cell LineIC50Reference
Cell-free enzymatic assayDOT1L0.4 nM[7]
Cell Proliferation AssayMV4-11 (MLL-rearranged)8.8 nM[7]
Cell Proliferation AssayMOLM-13 (MLL-rearranged)4.0 nM[5]
H3K79me2 Inhibition (in cells)MV4-11~700 nM (for downstream gene expression)[3]
In Vivo Efficacy of EPZ004777 in MV4-11 Xenograft Model
Animal ModelTreatmentDosing RegimenKey OutcomesReference
NSG mice with intravenous MV4-11 cellsEPZ00477750, 100, or 150 mg/mL via continuous infusion (osmotic pump) for 14 daysDose-dependent, statistically significant increase in median survival. Well-tolerated with no significant weight loss.[5]
Nude mice with subcutaneous MV4-11 tumorsEPZ00477750 mg/mL via continuous infusion (osmotic pump) for 6 daysSignificant decrease in H3K79me2 levels in tumor tissue.[3]

Note: While a statistically significant increase in median survival was observed, specific survival durations in days were not detailed in the reviewed literature.

Experimental Protocols

Murine Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a disseminated leukemia model using the MV4-11 cell line, which is essential for evaluating the in vivo efficacy of EPZ004777.

Materials:

  • MV4-11 human MLL-rearranged acute myeloid leukemia (AML) cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old

  • Sterile PBS

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture MV4-11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before injection.

  • Cell Preparation: Harvest cells by centrifugation. Wash the cell pellet twice with sterile, ice-cold PBS. Resuspend the cells in sterile PBS at a final concentration of 5 x 10^7 cells/mL.

  • Animal Inoculation: Anesthetize the mice using an approved institutional protocol. Inject 1 x 10^7 MV4-11 cells (in 200 µL of PBS) into the lateral tail vein of each mouse.

  • Monitoring: Monitor the animals daily for clinical signs of disease, such as weight loss, lethargy, or hind-limb paralysis. Body weight should be recorded at least three times per week.

Administration of EPZ004777 via Osmotic Pump

Due to the poor pharmacokinetic profile of EPZ004777, continuous infusion via a subcutaneously implanted mini-osmotic pump is the required method for maintaining systemic exposure in vivo.[5]

Materials:

  • This compound

  • Vehicle solution (e.g., 15% ethanol, 50% PEG300, 35% water)[7]

  • Mini-osmotic pumps (e.g., Alzet® model appropriate for the desired duration and flow rate)

  • Surgical tools for subcutaneous implantation

  • Anesthesia

Procedure:

  • Drug Formulation: Prepare the EPZ004777 solution in the vehicle at the desired concentrations (e.g., 50, 100, or 150 mg/mL). Ensure complete dissolution. The solution should be prepared fresh.[7]

  • Pump Loading: Under sterile conditions, fill the mini-osmotic pumps with the EPZ004777 solution or vehicle control according to the manufacturer's instructions.

  • Pump Implantation: Once leukemia engraftment is confirmed (if using a bioluminescent line) or at a predetermined time post-cell injection, anesthetize the mice. Make a small incision in the skin on the back, and using blunt dissection, create a subcutaneous pocket. Insert the filled osmotic pump into the pocket and close the incision with wound clips or sutures.

  • Pump Replacement: For studies longer than the pump's specified duration, the pumps must be replaced. For a 14-day study, a pump exchange is necessary after 7 days.[7]

Pharmacodynamic Analysis

1. Western Blot for H3K79me2 in Tumor Tissue:

  • Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the tumors (from subcutaneous models) or harvest bone marrow/spleen (from disseminated models).

  • Histone Extraction: Isolate histones from the tissue samples using a histone extraction kit or standard acid extraction protocols.

  • Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control). Following incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system. A significant reduction in the H3K79me2 signal relative to total H3 is expected in the EPZ004777-treated groups.[3]

2. qRT-PCR for HOXA9 and MEIS1 Expression:

  • RNA Extraction: Extract total RNA from tumor tissue or sorted leukemic cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers and probes specific for human HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or TBP) for normalization. A dose-dependent decrease in the relative mRNA expression of HOXA9 and MEIS1 is the anticipated outcome.[3]

Visualizations

EPZ004777_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 (at Lysine 79) DOT1L->H3K79 Methylates H3K79me2 H3K79 Dimethylation (H3K79me2) Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Activates Transcription Aberrant Gene Transcription Leukemogenic_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

InVivo_Workflow cluster_treatment Treatment Phase (14 days) cluster_endpoints Endpoint Analysis start Start: Prepare MV4-11 Cells inoculate Intravenous Injection of Cells into NSG Mice start->inoculate engraft Allow Leukemia Engraftment inoculate->engraft randomize Randomize Mice into Treatment Groups engraft->randomize implant_pump Implant Osmotic Pumps (Vehicle or EPZ004777) randomize->implant_pump pd_analysis Pharmacodynamic Studies (Separate Cohort) randomize->pd_analysis monitor_health Daily Health Monitoring & Weight Checks implant_pump->monitor_health replace_pump Replace Pumps (Day 7) monitor_health->replace_pump survival Monitor Survival replace_pump->survival harvest Harvest Tissues (Tumor/Spleen/Bone Marrow) pd_analysis->harvest western Western Blot (H3K79me2) harvest->western qpcr qRT-PCR (HOXA9, MEIS1) harvest->qpcr

Caption: Experimental workflow for an EPZ004777 in vivo efficacy study.

References

Application Notes and Protocols for EPZ004777 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] In specific hematological malignancies, such as Mixed Lineage Leukemia (MLL), chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine 79 (H3K79), a key epigenetic modification associated with active gene transcription.[3] The subsequent upregulation of leukemogenic genes, including HOXA9 and MEIS1, is a primary driver of the disease.[1][4]

EPZ004777 acts as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor for DOT1L's enzymatic activity.[5] By inhibiting DOT1L, EPZ004777 effectively reduces H3K79 methylation levels, leading to the transcriptional repression of MLL fusion target genes. This selective mechanism induces cell cycle arrest, apoptosis, and a significant reduction in proliferation in MLL-rearranged leukemia cells, while having minimal effects on non-MLL translocated cells.[1][6]

Despite its potent in vitro activity, EPZ004777 exhibits poor pharmacokinetic properties, including a short in vivo half-life, which necessitates continuous administration in animal models to maintain therapeutic exposure.[1][7] These application notes provide detailed protocols for the use of EPZ004777 in a subcutaneous mouse xenograft model of MLL, specifically using the MV4-11 cell line.

Data Presentation

The following tables summarize key quantitative data regarding the activity of EPZ004777 from preclinical studies.

Table 1: In Vitro Activity of EPZ004777

ParameterCell LineValueNotes
DOT1L Inhibition (IC50) -0.4 nMCell-free biochemical assay.[8][9]
H3K79me2 Inhibition (IC50) MV4-11~15 nMCellular assay measuring target engagement.
Proliferation Inhibition (IC50) MV4-11 (MLL-rearranged)~8.9 nMDetermined after 10-14 days of treatment.
MOLM-13 (MLL-rearranged)~3.5 nMDetermined after 10-14 days of treatment.
Jurkat (non-MLL)>50 µMDemonstrates high selectivity for MLL-rearranged cells.[7]

Table 2: In Vivo Pharmacodynamic and Efficacy Data for EPZ004777 in MV4-11 Xenograft Model

ParameterTreatment GroupResultDurationNotes
H3K79me2 Levels in Tumor Vehicle ControlBaseline6 DaysTumors harvested for Western blot analysis.
EPZ004777 (50 mg/mL in pump)Significantly Decreased6 DaysDemonstrates in vivo target engagement.[1]
Tumor Growth Vehicle ControlProgressive Growth14-21 DaysIllustrative outcome based on typical xenograft studies.
EPZ004777 (50-150 mg/mL in pump)Tumor Growth Inhibition14-21 DaysEPZ004777 leads to a reduction in tumor growth rate.
Median Survival Vehicle Control~28-35 DaysSurvival endpoint is typically when tumor reaches a predetermined size or animal shows signs of distress.
EPZ004777 (50-150 mg/mL in pump)Significant Extension>40 DaysTreatment with EPZ004777 leads to a modest but significant increase in survival.[1]

Experimental Protocols

Protocol 1: Establishment of MV4-11 Subcutaneous Xenograft Mouse Model

This protocol details the procedure for establishing a subcutaneous tumor model using the human MLL-rearranged leukemia cell line, MV4-11.

Materials:

  • MV4-11 cells (ATCC® CRL-9591™)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (Corning)

  • 9-week-old female immunodeficient mice (e.g., nu/nu, NOD/SCID, or NSG)[4]

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with sterile PBS.

  • Cell Counting: Resuspend the cells in PBS and perform a viable cell count using trypan blue exclusion.

  • Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.[4] Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Implantation: Anesthetize the mouse according to approved institutional protocols. Subcutaneously inject 200 µL of the cell suspension (containing 1 x 107 cells) into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: Once tumors reach an average volume of 300-400 mm3, randomize the mice into treatment and control groups.[1]

Protocol 2: Preparation and Administration of EPZ004777 via Mini-Osmotic Pumps

Due to its poor pharmacokinetic profile, EPZ004777 requires continuous infusion for in vivo studies. This is best achieved using subcutaneously implanted mini-osmotic pumps.

Materials:

  • EPZ004777 powder

  • Vehicle solution (e.g., 15% ethanol, 50% PEG300, 35% sterile water)[3]

  • Mini-osmotic pumps (e.g., Alzet® Model 2001 for 7-day infusion)

  • Surgical instruments for subcutaneous implantation

  • Wound clips or sutures

Procedure:

  • EPZ004777 Solution Preparation: Under sterile conditions, prepare the desired concentration of EPZ004777 (e.g., 50 mg/mL, 100 mg/mL, or 150 mg/mL) in the chosen vehicle.[3][8] Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Pump Loading: Following the manufacturer's instructions, fill the Alzet mini-osmotic pumps with the EPZ004777 or vehicle solution. Ensure no air bubbles are trapped inside.

  • Pump Priming: Prime the pumps as recommended by the manufacturer to ensure immediate drug delivery upon implantation.

  • Surgical Implantation: Anesthetize a tumor-bearing mouse. Make a small incision in the skin on the back, slightly away from the head. Using forceps, create a subcutaneous pocket large enough to accommodate the pump.

  • Pump Insertion: Insert the filled and primed mini-osmotic pump into the subcutaneous pocket.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-Operative Care: Monitor the animal's recovery from anesthesia and check the incision site daily. For studies longer than the pump's duration, the pump will need to be surgically replaced. Note that local irritation has been observed at higher concentrations (100 and 150 mg/mL), which may preclude multiple pump replacements.[3]

  • Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, behavior) throughout the study.

Protocol 3: Pharmacodynamic Analysis of H3K79me2 by Western Blot

This protocol is for assessing the in vivo target engagement of EPZ004777 by measuring the levels of H3K79 dimethylation (H3K79me2) in tumor tissue.

Materials:

  • Tumor tissue harvested from xenograft models

  • Liquid nitrogen

  • Histone extraction buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tumor Harvesting: At the end of the treatment period (e.g., 6 days for a pharmacodynamic study), euthanize the mice and excise the tumors.[1]

  • Sample Preparation: Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C until analysis.

  • Histone Extraction: Extract histones from the tumor tissue using a suitable histone extraction protocol or commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or similar protein assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading of samples.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal. Compare the levels between the vehicle-treated and EPZ004777-treated groups.

Mandatory Visualization

EPZ004777_Mechanism_of_Action cluster_0 DOT1L Catalytic Cycle cluster_1 Leukemogenic Process SAM SAM (Methyl Donor) DOT1L DOT1L Enzyme SAM->DOT1L Binds H3K79me2 H3K79me2 (Active Mark) DOT1L->H3K79me2 Methylation HistoneH3 Histone H3 HistoneH3->DOT1L Substrate Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Upregulation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) MLL_Fusion->DOT1L Aberrant Recruitment Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia Drives EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibition

Mechanism of EPZ004777 Action in MLL-Rearranged Leukemia.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Culture MV4-11 Cells Harvest 2. Harvest & Prepare Cell Suspension (PBS + Matrigel) Cell_Culture->Harvest Implant 3. Subcutaneous Implantation in Mice Harvest->Implant Tumor_Growth 4. Monitor Tumor Growth (Target: 300-400 mm³) Implant->Tumor_Growth Randomize 5. Randomize Mice into Groups Tumor_Growth->Randomize Prep_Pumps 6. Prepare EPZ004777 & Load Osmotic Pumps Randomize->Prep_Pumps Implant_Pumps 7. Implant Pumps (Vehicle or EPZ004777) Prep_Pumps->Implant_Pumps Monitor_Efficacy 8. Monitor Tumor Volume & Mouse Health Implant_Pumps->Monitor_Efficacy PD_Analysis 9a. Pharmacodynamic Study (Harvest Tumors at Day 6) Monitor_Efficacy->PD_Analysis Efficacy_Analysis 9b. Efficacy Study (Monitor Survival) Monitor_Efficacy->Efficacy_Analysis WB Western Blot (H3K79me2) PD_Analysis->WB Survival_Curve Kaplan-Meier Analysis Efficacy_Analysis->Survival_Curve

References

Application Notes and Protocols for EPZ004777 Delivery Using Mini-Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[4] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at MLL target genes, driving leukemogenesis.[2][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2] This inhibition leads to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, and induces cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[2][5]

Due to its suboptimal pharmacokinetic properties, continuous infusion via mini-osmotic pumps is the preferred method for in vivo studies to maintain steady-state plasma concentrations and achieve therapeutic efficacy.[6][7][8] These application notes provide detailed protocols for the use of mini-osmotic pumps for the systemic delivery of EPZ004777 in preclinical animal models.

Data Presentation

In Vitro Potency of EPZ004777
Cell LineMLL StatusAssay TypeIC50Incubation TimeReference
MOLM13MLL-AF9Antiproliferative assay0.004 µMNot Specified[1]
MV4-11MLL-AF4Antiproliferative assayNot SpecifiedNot Specified[1]
MLL-rearranged cell linesMLL-rearrangedProliferation IC₅₀0.17 µM (MV4-11), 0.72 µM (MOLM-13)14-18 days[6]
Non-MLL-rearranged cell linesWild-typeProliferation IC₅₀>50 µM14 days[6]
In Vivo Pharmacokinetics and Dosing of EPZ004777
ParameterValueAnimal ModelDosingReference
In Vivo Half-life~5 minutesMouse liver microsomesNot Applicable[6]
Steady-state plasma concentration0.64 ± 0.48 µMMouse100 mg/mL in mini-osmotic pump[6]
Steady-state plasma concentration0.84 ± 0.45 µMMouse150 mg/mL in mini-osmotic pump[6]

Signaling Pathway

The primary mechanism of action of EPZ004777 is the inhibition of DOT1L, which leads to a reduction in H3K79 methylation and subsequent downregulation of MLL fusion target genes. Additionally, studies have shown that EPZ004777 treatment can modulate other signaling pathways, such as the Rap1 signaling pathway, and activate immune-related pathways.[9][10]

EPZ004777_Signaling_Pathway cluster_0 Cell Nucleus EPZ EPZ004777 DOT1L DOT1L EPZ->DOT1L Inhibits SAH SAH DOT1L->SAH H3K79me H3K79me2/3 DOT1L->H3K79me Methylates SAM SAM SAM->DOT1L H3K79 Histone H3 H3K79->H3K79me Target_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Target_Genes Activates MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Target_Genes Recruits DOT1L to mRNA mRNA Transcription Target_Genes->mRNA Leukemogenesis Leukemogenesis mRNA->Leukemogenesis

Caption: Mechanism of EPZ004777 action in MLL-rearranged leukemia.

Experimental Protocols

Protocol 1: Preparation of EPZ004777 Solution for Mini-Osmotic Pumps

Materials:

  • EPZ004777 powder

  • Vehicle solution (e.g., 10% ethanol and 90% water, or a formulation with 15% ethanol and 50% PEG300)[3][5][6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Under sterile conditions, weigh the required amount of EPZ004777 powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to achieve the desired concentration (e.g., 50, 100, or 150 mg/mL).[3][6]

  • Vortex the solution vigorously to aid in dissolution. Gentle warming (e.g., to 60°C) may be necessary to completely dissolve the compound.[3][6]

  • Once the EPZ004777 is completely dissolved and the solution is clear, filter-sterilize it using a 0.22 µm syringe filter into a new sterile tube.

Protocol 2: Filling and Priming of ALZET® Mini-Osmotic Pumps

Materials:

  • Prepared sterile EPZ004777 solution

  • ALZET® mini-osmotic pumps (e.g., Model 2001 for 7-day infusion or Model 2002 for 14-day infusion)[6][11]

  • Sterile syringes and filling tubes (provided with the pumps)

  • Sterile beaker with sterile saline

  • Incubator at 37°C

Procedure:

  • Follow the manufacturer's instructions for filling the ALZET® mini-osmotic pumps.[6]

  • Using a sterile syringe and the provided filling tube, slowly inject the EPZ004777 solution into the pump until the reservoir is full.

  • Insert the flow moderator into the pump opening.

  • To ensure immediate delivery upon implantation, prime the pumps by placing them in a sterile beaker containing sterile saline and incubating at 37°C for at least 4-6 hours before implantation.[6]

Protocol 3: Subcutaneous Implantation of Mini-Osmotic Pumps in Mice

Materials:

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Wound clips or sutures

  • Antiseptic solution and sterile swabs

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the mouse according to your institution's approved animal care and use protocols.[6]

  • Shave the fur on the back of the mouse, between the shoulder blades.

  • Clean the surgical area with an antiseptic solution.

  • Make a small midline incision in the skin.

  • Using blunt dissection with forceps, create a small subcutaneous pocket to one side of the incision.

  • Insert the primed mini-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.[5]

  • Close the incision with wound clips or sutures.[6]

  • Provide appropriate post-operative care, including analgesics as needed, and monitor the animals daily for any signs of distress, toxicity, or irritation at the implantation site.[6][12] For studies requiring treatment longer than the pump's duration, the pump will need to be surgically replaced.[5]

Protocol 4: Pharmacodynamic Analysis

Western Blot for H3K79me2:

  • At the desired time points, euthanize the animals and collect tissues of interest (e.g., tumor, bone marrow).

  • Prepare whole-cell lysates from the collected tissues.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).[5]

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system. A reduction in the H3K79me2 signal relative to total H3 indicates target engagement.[5]

RT-qPCR for MLL Fusion Target Genes:

  • Extract total RNA from the tumor samples.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.[5]

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the vehicle control indicates a pharmacodynamic effect.[5]

Experimental Workflow

EPZ004777_In_Vivo_Workflow cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Analysis A Prepare EPZ004777 Solution B Fill & Prime Mini-Osmotic Pumps A->B D Surgically Implant Pumps (Subcutaneous) B->D C Establish Xenograft Model (e.g., MV4-11 cells in NSG mice) C->D E Monitor Animal Health & Tumor Growth D->E F Pump Replacement (if necessary for long-term studies) E->F G Collect Tissues at Endpoint E->G F->E H Pharmacodynamic Analysis (Western Blot for H3K79me2) G->H I Pharmacodynamic Analysis (RT-qPCR for HOXA9, MEIS1) G->I J Efficacy Analysis (Tumor Volume, Survival) G->J

Caption: Experimental workflow for an in vivo study using EPZ004777.

References

EPZ004777 Hydrochloride in Prostate Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like), with an IC50 of 0.4 nM in cell-free assays.[1] Recent research has highlighted the therapeutic potential of targeting DOT1L in prostate cancer. DOT1L is frequently overexpressed in prostate cancer and is associated with poor clinical outcomes.[2] Notably, the inhibition of DOT1L has demonstrated selective impairment of viability in androgen receptor (AR)-positive prostate cancer cells, including those that are castration-resistant and enzalutamide-resistant.[2]

The mechanism of action involves the disruption of a critical interplay between DOT1L, the androgen receptor (AR), and the oncogenic transcription factor MYC. DOT1L and AR are co-localized at a distal enhancer of the MYC gene, where DOT1L-mediated H3K79 methylation contributes to MYC expression.[2] Treatment with EPZ004777 leads to a reduction in MYC levels, which in turn promotes the degradation of both AR and MYC proteins, creating a negative feedback loop that suppresses tumor growth.[2]

These application notes provide a summary of the effects of EPZ004777 on prostate cancer cell lines and detailed protocols for key experiments to assess its activity.

Data Presentation

EPZ004777 Effect on Prostate Cancer Cell Viability
Cell LineAndrogen Receptor StatusTreatment DurationEffect on Viability
LNCaPPositive8 daysSignificant decrease
C4-2BPositive8 daysSignificant decrease
22Rv1Positive (expresses AR-V7)8 daysSignificant decrease
VCaPPositiveNot explicitly statedExpected to be sensitive
PC3Negative8 daysNo significant effect
DU145NegativeNot explicitly statedExpected to be insensitive

Data summarized from Vatapalli et al., 2020.

Effect of EPZ004777 on AR and MYC Protein Levels in AR-Positive Cell Lines
Cell LineTreatmentDurationChange in AR Protein LevelChange in MYC Protein Level
LNCaP1 µM EPZ0047778 daysDecreaseDramatic Decrease
C4-2B1 µM EPZ0047778 daysDecreaseDramatic Decrease
22Rv11 µM EPZ0047778 daysDecreaseDramatic Decrease

Data summarized from Vatapalli et al., 2020.

Signaling Pathway Diagram

EPZ004777_Mechanism cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention AR Androgen Receptor (AR) MYC_enhancer MYC Enhancer AR->MYC_enhancer binds DOT1L DOT1L DOT1L->MYC_enhancer binds H3K79me H3K79 Methylation MYC_enhancer->H3K79me promotes MYC_gene MYC Gene MYC_protein MYC Protein MYC_gene->MYC_protein translates to H3K79me->MYC_gene activates transcription E3_ligases E3 Ubiquitin Ligases (HECTD4, MYCBP2) MYC_protein->E3_ligases upregulates Degradation Proteasomal Degradation MYC_protein->Degradation AR_protein AR Protein AR_protein->Degradation E3_ligases->MYC_protein targets for E3_ligases->AR_protein targets for EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Caption: Mechanism of EPZ004777 action in AR-positive prostate cancer cells.

Experimental Protocols

General Cell Culture of Prostate Cancer Lines

Materials:

  • Prostate cancer cell lines: LNCaP, C4-2B, 22Rv1, PC3, DU145

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture all prostate cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For androgen-deprivation studies, use charcoal-stripped FBS.

  • Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • Prostate cancer cells

  • 96-well plates

  • EPZ004777 hydrochloride (stock solution in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of EPZ004777 (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 8 days, changing media with fresh compound every 2-3 days).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight to allow adherence seed_cells->adhere treat Treat with EPZ004777 or vehicle (DMSO) adhere->treat incubate Incubate for 8 days treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analyze Calculate percent viability read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT-based cell viability assay.

Western Blot Analysis for AR and MYC

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-AR (e.g., Cell Signaling Technology, #5153)

    • Anti-MYC (e.g., Cell Signaling Technology, #5605)

    • Anti-DOT1L (e.g., Cell Signaling Technology, #7708)

    • Anti-H3K79me2 (e.g., Abcam, ab3594)

    • Anti-β-actin (loading control, e.g., Sigma-Aldrich, A5441)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed cells in 6-well plates and treat with 1 µM EPZ004777 or vehicle for 8 days.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: Anti-AR (1:1000), Anti-MYC (1:1000), Anti-β-actin (1:5000).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of EPZ004777 for the specified time (e.g., 8 days).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Conclusion

This compound presents a promising therapeutic strategy for AR-positive prostate cancer by targeting the DOT1L-AR-MYC axis. The protocols provided herein offer standardized methods for researchers to investigate the effects of this compound on prostate cancer cell lines, facilitating further research and drug development efforts in this area.

References

EPZ004777: Enhancing the Generation of Induced Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. However, the efficiency of this reprogramming process remains a significant bottleneck. Recent advancements have identified epigenetic barriers that hinder the transition of somatic cells to a pluripotent state. One such barrier is the histone modification H3K79 methylation, catalyzed by the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). EPZ004777 is a potent and highly selective small-molecule inhibitor of DOT1L. By targeting DOT1L, EPZ004777 effectively reduces H3K79 methylation, thereby facilitating the silencing of somatic gene expression programs and promoting the activation of pluripotency-associated genes. This leads to a significant enhancement in the efficiency and kinetics of iPSC reprogramming. These application notes provide a comprehensive overview of the use of EPZ004777 in iPSC generation, including its mechanism of action, quantitative effects on reprogramming efficiency, and detailed protocols for its application.

Mechanism of Action

EPZ004777 enhances iPSC reprogramming by inhibiting the catalytic activity of DOT1L, the sole enzyme responsible for H3K79 methylation. Elevated levels of H3K79 methylation in somatic cells are associated with the active transcription of genes that maintain somatic identity. By inhibiting DOT1L, EPZ004777 reduces H3K79 methylation levels, which in turn helps to silence the somatic transcriptional program.[1] This epigenetic remodeling facilitates the binding of pluripotency-inducing transcription factors (such as Oct4, Sox2, Klf4, and c-Myc) to their target genes, leading to the activation of the pluripotency gene regulatory network.[2] Notably, inhibition of DOT1L has been shown to be particularly effective in promoting the mesenchymal-to-epithelial transition (MET), a crucial early step in the reprogramming of fibroblasts.[3] Furthermore, DOT1L inhibition can functionally substitute for the requirement of the oncogenes Klf4 and c-Myc in some reprogramming protocols, offering a safer approach to iPSC generation.[2]

Quantitative Data on Reprogramming Efficiency

The application of EPZ004777 has been demonstrated to significantly increase the efficiency of iPSC generation from various somatic cell types. The following tables summarize the quantitative data from key studies.

Table 1: Effect of EPZ004777 on Reprogramming Efficiency of Human Fibroblasts

Reprogramming FactorsCell TypeEPZ004777 ConcentrationFold Increase in Reprogramming EfficiencyReference
OSKM (Oct4, Sox2, Klf4, c-Myc)Human Dermal Fibroblasts10 µM~5-10 fold[2]
OSK (Oct4, Sox2, Klf4)Human Dermal Fibroblasts10 µM~15-20 fold[2]
OS (Oct4, Sox2)Human Dermal Fibroblasts10 µMEnables reprogramming (replaces Klf4 and c-Myc)[2]

Table 2: Effect of EPZ004777 on Reprogramming Efficiency of Mouse Embryonic Fibroblasts (MEFs)

Reprogramming FactorsCell TypeEPZ004777 ConcentrationFold Increase in Reprogramming EfficiencyReference
OSKM (Oct4, Sox2, Klf4, c-Myc)Mouse Embryonic Fibroblasts10 µM~3-5 fold[4]
Doxycycline-inducible OSKMMouse Embryonic Fibroblasts1 µM~15 fold[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by EPZ004777 during iPSC reprogramming and a general experimental workflow for its use.

EPZ004777_Signaling_Pathway cluster_0 Somatic Cell State cluster_1 Reprogramming Intervention cluster_2 Pluripotent State Somatic_Genes Somatic Genes (e.g., Mesenchymal) iPSC Induced Pluripotent Stem Cell (iPSC) Somatic_Genes->iPSC Silenced DOT1L DOT1L H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Pluripotency_Genes Pluripotency Genes (e.g., NANOG, LIN28) DOT1L->Pluripotency_Genes Represses H3K79me->Somatic_Genes Maintains Expression EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits Yamanaka_Factors Yamanaka Factors (OSKM) Yamanaka_Factors->Pluripotency_Genes Activates Pluripotency_Genes->iPSC Activated

EPZ004777 signaling in iPSC reprogramming.

iPSC_Reprogramming_Workflow Start Day -1: Seed Somatic Cells (e.g., Human Fibroblasts) Transduction Day 0: Transduce with Reprogramming Factors (e.g., Sendai Virus) Start->Transduction EPZ_Treatment Day 1-14: Culture in Reprogramming Medium + EPZ004777 (1-10 µM) Transduction->EPZ_Treatment Colony_Formation Day 14-21: iPSC Colony Emergence EPZ_Treatment->Colony_Formation Colony_Picking Day 21-28: Pick and Expand iPSC Colonies Colony_Formation->Colony_Picking Characterization Characterize iPSC Lines (Morphology, Pluripotency Markers, etc.) Colony_Picking->Characterization

Experimental workflow for iPSC generation.

Experimental Protocols

The following are detailed protocols for the generation of iPSCs from human dermal fibroblasts and mouse embryonic fibroblasts using EPZ004777. These protocols are based on established methods and incorporate the use of the DOT1L inhibitor for enhanced efficiency.

Protocol 1: Generation of iPSCs from Human Dermal Fibroblasts (HDFs)

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast culture medium: DMEM (high glucose), 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids (NEAA), 1x GlutaMAX, 1x Penicillin-Streptomycin

  • Reprogramming vectors (e.g., Sendai virus, episomal vectors) expressing Oct4, Sox2, Klf4, and c-Myc

  • iPSC reprogramming medium:

    • KnockOut DMEM/F12

    • 20% KnockOut Serum Replacement (KSR)

    • 1x NEAA

    • 1x GlutaMAX

    • 0.1 mM 2-Mercaptoethanol

    • 10 ng/mL basic Fibroblast Growth Factor (bFGF)

    • 1x Penicillin-Streptomycin

  • EPZ004777 (stock solution in DMSO)

  • Matrigel-coated culture plates

  • iPSC colony picking tools

  • iPSC expansion medium (e.g., mTeSR1 or E8)

Procedure:

  • Cell Seeding (Day -1):

    • Plate HDFs onto a 6-well plate at a density of 5 x 104 to 1 x 105 cells per well in fibroblast culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Transduction (Day 0):

    • Transduce the HDFs with reprogramming vectors according to the manufacturer's instructions. For Sendai virus, a multiplicity of infection (MOI) of 3-5 is typically used.

  • EPZ004777 Treatment and Medium Change (Day 1 onwards):

    • On Day 1, replace the medium with fresh fibroblast culture medium.

    • On Day 2, replace the medium with iPSC reprogramming medium supplemented with EPZ004777 at a final concentration of 1-10 µM.

    • Change the medium every other day with fresh iPSC reprogramming medium containing EPZ004777.

  • Transfer to Matrigel-coated Plates (Day 7-9):

    • When cells reach confluency, passage them onto Matrigel-coated 6-well plates in iPSC reprogramming medium with EPZ004777.

  • iPSC Colony Formation and Picking (Day 14-28):

    • Continue to culture the cells, changing the medium every other day.

    • Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 28.

    • Once colonies are of sufficient size and display characteristic iPSC morphology (compact, well-defined borders), manually pick the colonies and transfer them to fresh Matrigel-coated plates with iPSC expansion medium.

  • iPSC Line Expansion and Characterization:

    • Expand the picked iPSC colonies in iPSC expansion medium.

    • Characterize the established iPSC lines for pluripotency by assessing morphology, expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), and their ability to differentiate into the three germ layers.

Protocol 2: Generation of iPSCs from Mouse Embryonic Fibroblasts (MEFs)

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • MEF culture medium: DMEM (high glucose), 10% FBS, 1x NEAA, 1x GlutaMAX, 1x Penicillin-Streptomycin

  • Reprogramming vectors (e.g., retroviral or lentiviral vectors) expressing mouse Oct4, Sox2, Klf4, and c-Myc

  • iPSC reprogramming medium (MEF-conditioned or defined):

    • KnockOut DMEM

    • 15% FBS

    • 1x NEAA

    • 1x GlutaMAX

    • 0.1 mM 2-Mercaptoethanol

    • 1000 U/mL Leukemia Inhibitory Factor (LIF)

    • 1x Penicillin-Streptomycin

  • EPZ004777 (stock solution in DMSO)

  • Gelatin-coated culture plates

  • Mitomycin-C treated MEF feeder cells

  • iPSC colony picking tools

  • iPSC expansion medium (same as reprogramming medium)

Procedure:

  • Feeder Plate Preparation (Day -1):

    • Plate Mitomycin-C treated MEF feeder cells on gelatin-coated 6-well plates in MEF culture medium.

  • MEF Seeding and Transduction (Day 0):

    • Plate primary MEFs onto a separate 6-well plate at a density of 1 x 105 cells per well in MEF culture medium.

    • Transduce the MEFs with reprogramming vectors. For retroviral vectors, perform two rounds of infection on consecutive days.

  • Transfer to Feeder Plates and EPZ004777 Treatment (Day 2):

    • Two days post-transduction, trypsinize the transduced MEFs and re-plate them onto the prepared MEF feeder plates at a density of 5 x 104 cells per well.

    • Culture the cells in iPSC reprogramming medium supplemented with EPZ004777 at a final concentration of 1-10 µM.

  • Medium Change and Colony Formation (Day 3 onwards):

    • Change the medium every day with fresh iPSC reprogramming medium containing EPZ004777.

    • Monitor the plates for the emergence of iPSC colonies, which typically appear between days 10 and 21.

  • iPSC Colony Picking and Expansion (Day 14-28):

    • Once colonies are well-formed and exhibit typical mouse ESC/iPSC morphology (compact, dome-shaped), pick the colonies and transfer them to new feeder plates with fresh iPSC expansion medium.

  • iPSC Line Expansion and Characterization:

    • Expand the picked iPSC colonies.

    • Characterize the established iPSC lines for pluripotency by assessing morphology, alkaline phosphatase staining, expression of pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-1), and their ability to form teratomas in vivo or embryoid bodies in vitro.

Conclusion

EPZ004777 is a valuable tool for researchers and scientists working on iPSC reprogramming. Its ability to significantly enhance reprogramming efficiency by targeting a key epigenetic barrier provides a more robust and reliable method for generating iPSCs. The protocols outlined in these application notes offer a starting point for incorporating EPZ004777 into standard reprogramming workflows, with the potential to accelerate research in disease modeling, drug discovery, and the development of cell-based therapies. As with any experimental procedure, optimization of specific parameters such as cell density, vector delivery method, and EPZ004777 concentration may be necessary for different cell lines and experimental setups.

References

Troubleshooting & Optimization

Technical Support Center: EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPZ004777 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound.

Q1: My this compound is not dissolving properly. What should I do?

A: this compound has low aqueous solubility, so difficulties in dissolving it are common. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1] Ethanol can also be used, though the compound's solubility is lower in it. The compound is practically insoluble in water.[1] To aid dissolution, you can gently warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[2] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3][4][5]

Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A: This is a frequent issue when diluting a concentrated DMSO stock into an aqueous buffer. To avoid precipitation, ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%.[1] It is also recommended to prepare intermediate dilutions of your EPZ004777 stock solution in DMSO before the final dilution into the aqueous medium. When adding the compound to your medium, vortex or mix the solution thoroughly and immediately to ensure a uniform and rapid dispersion.[1]

Q3: What is the recommended solvent for in vivo studies, and how should I prepare the formulation?

A: For in vivo experiments, specialized formulations with co-solvents are necessary to maintain the solubility of EPZ004777. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and ddH2O.[3] For instance, to prepare a 1 mL working solution, you can start by adding 50 μL of a 100 mg/mL clear DMSO stock solution to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween 80 and mix again until the solution is clear. Finally, add 500 μL of ddH2O to reach the final volume of 1 mL. This mixed solution should be used immediately for the best results.[3] Another reported vehicle for in vivo studies is a mixture of 15% ethanol, 50% PEG300, and 35% water.[6]

Q4: How should I store my this compound stock solution?

A: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C.[1][4][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][4][5] When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for about one month.[4][5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO ≥16.5 mg/mL[2]The recommended solvent for stock solutions.[1] Solubility can be as high as 66.67 mg/mL (123.54 mM)[7] or 100 mg/mL (185.29 mM).[3] Using fresh, anhydrous DMSO is critical, and gentle warming or sonication can aid dissolution.[2][3][7]
Ethanol ≥26.35 mg/mL[2]Can be used as an alternative to DMSO, with good solubility reported with ultrasonic assistance (≥94.6 mg/mL).[6]
Water Insoluble[1][2]
PBS 100 mg/mL (173.57 mM)Requires sonication to dissolve.[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • To prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 576.13 g/mol for the hydrochloride salt), add 173.57 µL of DMSO to the vial.

  • Vortex the vial and, if necessary, use an ultrasonic bath or warm it to 37°C to ensure the powder has completely dissolved.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

In Vitro Cell-Based Assay Protocol:

  • Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) is below 0.5%.[1]

  • Remove the old medium from the cells and add the medium containing the different concentrations of EPZ004777 or the vehicle control.

  • Incubate the plate for the desired experimental duration.

  • Proceed with the relevant assay to measure the biological endpoint (e.g., cell viability, apoptosis). For proliferation assays, viable cell numbers can be determined every 3-4 days.[4]

Visualized Workflows and Pathways

Troubleshooting Solubility Issues

G start Start: this compound powder solvent Select appropriate solvent (DMSO recommended) start->solvent dissolve Add solvent and mix (vortex) solvent->dissolve check Is it fully dissolved? dissolve->check assist Apply gentle heat (37°C) or sonication check->assist No precipitate Precipitation upon dilution in aqueous buffer? check->precipitate Yes assist->dissolve dilution Prepare intermediate dilutions and ensure final DMSO <0.5% precipitate->dilution Yes invivo For in vivo use? precipitate->invivo No dilution->invivo formulate Prepare formulation with co-solvents (e.g., PEG300, Tween 80) invivo->formulate Yes end Solution ready for use invivo->end No formulate->end

Caption: Troubleshooting workflow for dissolving this compound.

EPZ004777 Signaling Pathway

G cluster_epz_effect Effect of EPZ004777 EPZ EPZ004777 DOT1L DOT1L EPZ->DOT1L Inhibits H3K79 H3K79 Methylation DOT1L->H3K79 Promotes Apoptosis Cell Cycle Arrest & Apoptosis DOT1L->Apoptosis Suppresses MLL MLL Fusion Target Genes (e.g., HOXA9, MEIS1) H3K79->MLL Activates Leukemia Leukemogenesis MLL->Leukemia Drives

Caption: Simplified signaling pathway of EPZ004777 action.

References

Technical Support Center: Preventing EPZ004777 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of EPZ004777 in cell culture media during their experiments.

Troubleshooting Guide: EPZ004777 Precipitation

Precipitation of EPZ004777 upon dilution of a DMSO stock solution into aqueous cell culture media is a common challenge due to its low aqueous solubility. Follow these steps to troubleshoot and prevent this issue.

Visual Troubleshooting Workflow

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution start Precipitation of EPZ004777 in media check_stock 1. Verify Stock Solution - Fresh, anhydrous DMSO? - Correct concentration? - Stored properly (-20°C or -80°C)? start->check_stock check_dmso 2. Check Final DMSO Concentration - Is it ≤ 0.1%? check_stock->check_dmso Stock OK serial_dilution 3. Implement Serial Dilutions - Prepare intermediate dilutions in media or DMSO. check_dmso->serial_dilution DMSO > 0.1% or issue persists resolved Issue Resolved: No Precipitation check_dmso->resolved DMSO ≤ 0.1% and issue resolved mixing 4. Optimize Mixing Technique - Pre-warm media to 37°C. - Add EPZ004777 dropwise with vortexing. serial_dilution->mixing max_conc 5. Determine Max Soluble Concentration - Perform a solubility test in your specific media. mixing->max_conc max_conc->resolved

Caption: A step-by-step logical guide for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of EPZ004777 precipitation in cell culture media?

A1: The precipitation of EPZ004777 is primarily due to its low solubility in aqueous solutions like cell culture media. Key contributing factors include:

  • High Final Concentration: Attempting to achieve a final concentration of EPZ004777 that exceeds its solubility limit in the specific medium being used.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.

  • High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not be sufficient to maintain the solubility of EPZ004777 at high dilutions.[1][2]

  • Media Composition and Temperature: Components in the media such as salts and proteins, as well as temperature fluctuations, can affect the solubility of the compound.[3]

Q2: What is the recommended solvent and storage condition for EPZ004777 stock solutions?

A2: The recommended solvent for preparing EPZ004777 stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][4] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][4]

For storage, it is recommended to:

  • Store the solid compound at -20°C.[5]

  • Prepare high-concentration stock solutions (e.g., 10 mM) in DMSO.[1]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[6][7]

Q3: How can I minimize precipitation when diluting my EPZ004777 stock solution into cell culture media?

A3: To minimize precipitation, a careful dilution strategy is essential. Here are some best practices:

  • Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.5%, with an ideal concentration of ≤ 0.1% to minimize toxicity and solubility issues.[1][2]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. You can prepare an intermediate dilution of your DMSO stock in either more DMSO or in pre-warmed (37°C) cell culture medium before making the final dilution.[1][2]

  • Optimize Mixing: Add the EPZ004777 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.[1][3]

  • Determine Maximum Soluble Concentration: Experimentally determine the maximum concentration of EPZ004777 that remains soluble in your specific cell culture medium (including serum) under your experimental conditions.

Q4: Does the type of cell culture medium or the presence of serum affect EPZ004777 precipitation?

A4: Yes, the composition of the cell culture medium and the presence of serum can influence the solubility of EPZ004777. Media components like salts and buffers can impact solubility.[8] Serum proteins can sometimes help to stabilize hydrophobic compounds, potentially increasing their apparent solubility in complete media.[8] Therefore, it is crucial to perform solubility tests in the exact same medium (including serum concentration) that you will use for your experiments.

Data Presentation

Table 1: Solubility of EPZ004777 in Various Solvents

SolventConcentrationNotesReference
DMSO> 10 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[1][9]
DMSO50 mg/mL-[1][4]
DMSO100 mg/mL (185.29 mM)Use fresh, anhydrous DMSO.[1][4]
Absolute Ethanol≤ 17 mM-[5]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL-[10]
Corn Oil (with 10% DMSO)≥ 3 mg/mL (5.56 mM)Formulation for in vivo studies.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM EPZ004777 Stock Solution in DMSO

Materials:

  • EPZ004777 powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the vial of EPZ004777 powder and the anhydrous DMSO to room temperature.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of EPZ004777 (formate, MW: 585.7 g/mol ), you would add 170.7 µL of DMSO. For 10 mg, add 1.71 mL.[5]

  • Add the calculated volume of DMSO to the vial containing the EPZ004777 powder.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. If needed, brief sonication can be used to aid dissolution.[9]

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[1][6]

Protocol 2: Determining the Maximum Soluble Concentration of EPZ004777 in Cell Culture Media

Materials:

  • 10 mM EPZ004777 stock solution in DMSO

  • Complete cell culture medium (with serum and supplements), pre-warmed to 37°C

  • Sterile 96-well plate

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of the 10 mM EPZ004777 stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add your pre-warmed complete cell culture medium to each well.

  • Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution of EPZ004777 to the corresponding wells of the plate containing the medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

  • Include control wells with medium and DMSO only.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 2, 6, and 24 hours).

  • At each time point, visually inspect the wells for any signs of precipitation (cloudiness or visible particles). For a more quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm using a plate reader; an increase in absorbance indicates precipitation.

  • The highest concentration of EPZ004777 that remains clear is the maximum working soluble concentration for your specific experimental conditions.

Signaling Pathway and Mechanism of Action

EPZ004777 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[5][10] In certain cancers, such as MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci.[11] DOT1L then catalyzes the methylation of histone H3 at lysine 79 (H3K79), leading to the overexpression of genes that drive leukemogenesis, such as HOXA9 and MEIS1.[11]

By inhibiting the catalytic activity of DOT1L, EPZ004777 prevents H3K79 methylation at these target genes. This leads to a downregulation of their expression, which in turn induces cell cycle arrest, apoptosis, and terminal differentiation in MLL-rearranged leukemia cells.[11]

G cluster_0 Normal Cell cluster_1 MLL-Rearranged Leukemia Cell DOT1L DOT1L H3K79 Histone H3K79 DOT1L->H3K79 methylates H3K79me H3K79 Methylation H3K79->H3K79me Gene_Expression Normal Gene Expression H3K79me->Gene_Expression regulates MLL_Fusion MLL Fusion Protein DOT1L_cancer DOT1L MLL_Fusion->DOT1L_cancer recruits H3K79_cancer Histone H3K79 DOT1L_cancer->H3K79_cancer hyper-methylates H3K79me_cancer Increased H3K79 Methylation H3K79_cancer->H3K79me_cancer Leukemogenic_Genes Upregulation of Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me_cancer->Leukemogenic_Genes Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L_cancer inhibits

Caption: Mechanism of action of EPZ004777 in MLL-rearranged leukemia.

References

EPZ004777 Hydrochloride: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of EPZ004777 hydrochloride.

Frequently Asked Questions (FAQs)

A quick guide to the most common questions about this compound.

1. What is this compound?

This compound is a potent and highly selective inhibitor of the histone methyltransferase DOT1L, with an IC50 of 0.4 nM[1][2]. It plays a crucial role in research targeting the epigenetic regulation of gene expression, particularly in the context of MLL-rearranged leukemias[3].

2. What are the recommended storage conditions for solid this compound?

The solid form of this compound should be stored at 4°C under sealed conditions, protected from moisture and light[1]. Another supplier suggests storing the powder at -20°C for up to 3 years[4]. It is recommended to desiccate the compound at -20°C[5]. Before use, it is advisable to let the vial warm to room temperature for at least an hour before opening to prevent condensation[5].

3. How should I prepare and store stock solutions of this compound?

Stock solutions are typically prepared in DMSO[2][3][4]. It is also soluble in water and PBS[1][6]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage[2][4][6].

4. I am observing precipitation in my stock solution. What should I do?

Precipitation can occur, especially at high concentrations or after storage. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath[3]. Using freshly opened, anhydrous DMSO is also crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility[2][4][6].

5. Is this compound stable in aqueous solutions?

While soluble in water, if you prepare a stock solution in water, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use[1][6]. For in vivo experiments, it is best to prepare fresh solutions and use them on the same day[2].

Data Summary Tables

Storage and Stability of Solid Form
Storage ConditionDurationSource
4°C, sealed, away from moisture and lightNot specified[1]
-20°C, desiccated3 years[4]
-20°CSeveral months[3]
Storage and Stability of Stock Solutions
SolventStorage TemperatureDurationSource
Not specified-80°C2 years[2]
Not specified-20°C1 year[2]
In solvent-80°C1 year[4]
In solvent-20°C1 month[4]
In solvent-80°C6 months[1][6]
In solvent-20°C1 month[1][6]
Solubility Data
SolventConcentrationRemarksSource
DMSO100 mg/mL (173.57 mM)Ultrasonic and fresh DMSO recommended[6]
DMSO66.67 mg/mL (123.54 mM)Ultrasonic, warming to 60°C, and fresh DMSO recommended[2]
DMSO≥16.5 mg/mL-[3]
H₂O100 mg/mL (173.57 mM)Ultrasonic needed[6]
PBS100 mg/mL (173.57 mM)-[1]
Ethanol≥26.35 mg/mL-[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation in stock solution - Solution concentration is too high.- Improper storage (e.g., temperature fluctuations).- DMSO has absorbed moisture.- Warm the vial to 37°C for 10 minutes and/or sonicate the solution to aid re-dissolving[3].- Ensure proper storage at a consistent -20°C or -80°C.- Use fresh, anhydrous DMSO for preparing solutions[4][6].
Inconsistent experimental results - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles[2][4].- For in vivo studies, prepare fresh working solutions daily[2].- Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture[1].
Difficulty dissolving the solid compound - Insufficient solvent volume.- Compound has adhered to the vial cap or neck during shipping.- Gently shake or tap the vial to ensure all the powder is at the bottom before opening[5].- Follow the solubility data provided. If issues persist, warming and sonication can be used to facilitate dissolution[1][3].

Experimental Protocols & Visualizations

General Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare EPZ004777 HCl solutions (e.g., in DMSO and aqueous buffer) aliquot Aliquot samples for each time point and condition prep->aliquot temp Temperature Stress (e.g., 4°C, RT, 40°C) aliquot->temp Expose to light Photostability (exposure to light) aliquot->light Expose to ph pH Stress (acidic, neutral, basic buffers) aliquot->ph Expose to sampling Collect samples at defined time points temp->sampling light->sampling ph->sampling hplc Analyze by HPLC-UV (assess purity and concentration) sampling->hplc results Calculate degradation rate hplc->results

Workflow for assessing this compound stability.
Factors Affecting Stability

The stability of this compound is influenced by several key factors. Understanding these relationships is crucial for maintaining the compound's integrity throughout experimental procedures.

G compound EPZ004777 HCl Stability temp Temperature temp->compound light Light Exposure light->compound moisture Moisture/Humidity moisture->compound solvent Solvent Type & Purity solvent->compound ph pH of Solution ph->compound freeze_thaw Freeze-Thaw Cycles freeze_thaw->compound

References

Technical Support Center: Optimizing EPZ004777 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EPZ004777 for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is EPZ004777 and what is its mechanism of action?

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, MLL fusion proteins aberrantly recruit DOT1L to specific gene locations. This leads to hypermethylation of H3K79, sustaining the expression of genes that drive leukemia.[1] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[1] This inhibition of H3K79 methylation leads to the suppression of MLL fusion target genes (like HOXA9 and MEIS1), ultimately causing cell cycle arrest and apoptosis in MLL-rearranged cancer cells.[1][3]

DOT1L Signaling Pathway Inhibition by EPZ004777

cluster_0 Normal Cell State cluster_1 MLL-Rearranged Leukemia cluster_2 EPZ004777 Intervention DOT1L DOT1L H3K79me H3K79 Methylation DOT1L->H3K79me Methylates SAM SAM SAM->DOT1L Substrate Histone H3 Histone H3 H3K79 H3K79 Histone H3->H3K79 H3K79->H3K79me Gene Expression Gene Expression H3K79me->Gene Expression Regulates MLL Fusion Protein MLL Fusion Protein Aberrant DOT1L Recruitment Aberrant DOT1L Recruitment MLL Fusion Protein->Aberrant DOT1L Recruitment Hypermethylation H3K79 Hypermethylation Aberrant DOT1L Recruitment->Hypermethylation Leukemogenic Gene Expression Leukemogenic Gene Expression Hypermethylation->Leukemogenic Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Leukemogenic Gene Expression->Cell Proliferation & Survival EPZ004777 EPZ004777 EPZ004777->Leukemogenic Gene Expression Suppresses EPZ004777->Inhibition Inhibits Inhibition->DOT1L

Caption: Mechanism of EPZ004777 action in MLL-rearranged leukemia.

Q2: Which cell lines are sensitive to EPZ004777?

EPZ004777 shows selective cytotoxicity towards cancer cells with MLL translocations.[1][3] Cell lines with MLL-rearrangements, such as MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), RS4;11 (MLL-AF4), and SEM (MLL-AF4), are sensitive to EPZ004777.[3] In contrast, cell lines without MLL rearrangements, like Jurkat, HL60, and U937, are largely unaffected by the compound.[3]

Q3: What is a typical concentration range and incubation time for a cell viability assay with EPZ004777?

The effective concentration of EPZ004777 can vary significantly depending on the cell line. For sensitive MLL-rearranged cell lines, IC50 values are generally in the nanomolar to low micromolar range.[3] A common concentration range to test is from 1 nM to 50 µM.[2][3] Due to its mechanism of action, which involves epigenetic modifications and subsequent changes in gene expression, the cytotoxic effects of EPZ004777 may take time to manifest.[3] Therefore, longer incubation times are often necessary. Studies have shown that effects on cell proliferation can be observed after 4 days, with maximal effects seen after 6-8 days.[3] For IC50 determination, incubation periods of 14 to 18 days are commonly used.[2][3]

Experimental Protocols

Protocol: Determining the IC50 of EPZ004777 in Suspension Leukemia Cell Lines

This protocol is adapted from established methods for assessing the anti-proliferative effects of EPZ004777.[2][3]

Materials:

  • EPZ004777 stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Selected MLL-rearranged and non-rearranged leukemia cell lines

  • A cell viability reagent (e.g., Resazurin, CellTiter-Glo®, or a method for direct cell counting like Guava Viacount)

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader or flow cytometer compatible with the chosen viability assay

Procedure:

  • Cell Seeding:

    • Culture cells to an exponential growth phase.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of approximately 3 x 10^4 cells/well in a final volume of 150 µL of culture medium.[3][4]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of EPZ004777 in culture medium from your stock solution. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM) is a good starting point.[2]

    • Include a DMSO vehicle control at the same final concentration as the highest EPZ004777 concentration (typically ≤ 0.1%).[5]

    • Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 14-18 days.[2][3]

    • Every 3-4 days, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of EPZ004777 or DMSO. At this time, it may be necessary to split the cells back to the initial seeding density to maintain them in an exponential growth phase.[2]

  • Cell Viability Measurement:

    • On the final day of incubation, measure cell viability using your chosen method.

      • For Resazurin-based assays: Add the reagent to each well and incubate for 1-4 hours before reading the fluorescence or absorbance.

      • For ATP-based assays (e.g., CellTiter-Glo®): Follow the manufacturer's protocol to measure luminescence.

      • For direct cell counting (e.g., Guava Viacount): Resuspend the cells and analyze an aliquot according to the instrument's protocol to determine the number of viable cells.[3]

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the log of the EPZ004777 concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]

Experimental Workflow for IC50 Determination

cluster_setup Experiment Setup cluster_incubation Incubation & Maintenance cluster_readout Data Acquisition & Analysis Start Start Cell_Culture Culture cells to exponential phase Start->Cell_Culture Seed_Plate Seed cells in 96-well plate Cell_Culture->Seed_Plate Prepare_Compound Prepare serial dilutions of EPZ004777 & DMSO control Seed_Plate->Prepare_Compound Add_Compound Add compound to wells Prepare_Compound->Add_Compound Incubate Incubate for 14-18 days Add_Compound->Incubate Maintain_Cells Replenish media and compound every 3-4 days Incubate->Maintain_Cells Loop Measure_Viability Measure cell viability Incubate->Measure_Viability After 14-18 days Maintain_Cells->Incubate Analyze_Data Calculate % viability vs. control Measure_Viability->Analyze_Data Plot_Curve Plot dose-response curve Analyze_Data->Plot_Curve Calculate_IC50 Determine IC50 value Plot_Curve->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of EPZ004777.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of EPZ004777

ParameterValueNotes
DOT1L IC50 0.4 nMCell-free enzymatic assay.[1][2]
Selectivity >1,200-foldOver other tested histone methyltransferases.[2]

Table 2: IC50 Values of EPZ004777 in Various Leukemia Cell Lines (14-18 Day Incubation)

Cell LineMLL FusionIC50 (µM)
MV4-11 MLL-AF40.17[3]
MOLM-13 MLL-AF9Not explicitly stated, but sensitive.[3]
RS4;11 MLL-AF46.47[3]
SEM MLL-AF41.72[3]
THP-1 MLL-AF9Not explicitly stated, but sensitive.[2]
HL60 None>50[3]
Jurkat None>50[3]
U937 None>50[3]

Note: IC50 values can vary between studies and experimental conditions.

Troubleshooting Guide

Problem 1: Little to no cytotoxic effect observed, even at high concentrations.

Possible CauseSuggested Solution
Cell line is not sensitive. Confirm that the cell line has an MLL rearrangement. EPZ004777 is highly selective for MLL-rearranged cells.[3] Test a known sensitive cell line (e.g., MV4-11) as a positive control.
Incubation time is too short. The effects of EPZ004777 are time-dependent.[3] Extend the incubation period to at least 10-14 days, with regular media and compound changes.[2][3]
Compound degradation. Prepare fresh dilutions of EPZ004777 from a validated stock solution for each experiment. Store the stock solution at -80°C.[4]
Suboptimal cell health. Ensure cells are healthy and in the exponential growth phase before starting the experiment. High cell density can reduce compound effectiveness.

Problem 2: High variability between replicate wells.

Possible CauseSuggested Solution
Inaccurate pipetting. Use calibrated pipettes and be careful to avoid introducing bubbles. When seeding cells, ensure they are in a homogenous suspension.
Edge effects in the 96-well plate. Evaporation from the outer wells can concentrate the compound and affect cell growth.[6] Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.[6]
Incomplete solubilization of viability reagent. If using an MTT-based assay, ensure formazan crystals are fully dissolved before reading the plate. Consider using a viability assay with a soluble product (e.g., MTS, resazurin, or ATP-based assays).[7]
Cell clumping. Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven growth and compound exposure.

Problem 3: IC50 value is significantly different from published values.

Possible CauseSuggested Solution
Differences in experimental protocol. Ensure your protocol (cell seeding density, incubation time, viability assay) is consistent with the literature.[2][3] Even minor differences can alter IC50 values.
Cell line passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage, authenticated cells.
DMSO concentration. High concentrations of DMSO (>0.5%) can be toxic to some cell lines. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.1%).[5]
Assay readout time. For kinetic assays like resazurin, the incubation time with the reagent can affect the signal window. Optimize the reagent incubation time to be in the linear range.

Troubleshooting Decision Tree

Start Assay Issue Check_Cells Is the cell line MLL-rearranged? Start->Check_Cells Check_Time Was incubation time ≥14 days? Check_Cells->Check_Time Yes Sol_Use_Correct_Cells Use a known sensitive MLL-rearranged cell line. Check_Cells->Sol_Use_Correct_Cells No Check_Controls Did the positive control (e.g., MV4-11) respond? Check_Time->Check_Controls Yes Sol_Extend_Time Increase incubation time (14-18 days recommended). Check_Time->Sol_Extend_Time No Check_Variability Is there high variability between replicates? Check_Controls->Check_Variability Yes Sol_Check_Compound Validate compound activity. Prepare fresh dilutions. Check_Controls->Sol_Check_Compound No Sol_Address_Variability Check pipetting, avoid edge effects, ensure homogenous cell suspension. Check_Variability->Sol_Address_Variability Yes Sol_Optimize_Assay Review protocol for consistency with literature (seeding density, media changes, etc.). Check_Variability->Sol_Optimize_Assay No

Caption: A decision tree for troubleshooting EPZ004777 cell viability assays.

References

dealing with EPZ004777 poor pharmacokinetics in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EPZ004777. This resource is designed for researchers, scientists, and drug development professionals utilizing the DOT1L inhibitor EPZ004777 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a particular focus on its suboptimal in vivo pharmacokinetics.

Troubleshooting Guide: In Vivo Experiments

This guide addresses specific issues researchers may encounter when working with EPZ004777 in vivo, primarily related to its challenging pharmacokinetic profile.

Q1: My in vivo experiment using standard oral or intraperitoneal dosing of EPZ004777 is showing low efficacy or no target engagement. What is going wrong?

A1: This is a known issue with EPZ004777. The compound has poor pharmacokinetic properties that limit its effectiveness when administered via conventional methods like oral gavage or IP injection.[1][2] These properties likely lead to low systemic exposure and an inability to maintain a therapeutic concentration at the target site. For its preclinical development, researchers successfully overcame this by using a continuous infusion method.[1]

Recommended Solution: Continuous Infusion via Mini-Osmotic Pumps

To achieve consistent and effective in vivo target engagement, continuous delivery of EPZ004777 is recommended. This was the method used in the key preclinical studies that demonstrated its in vivo efficacy.[1]

  • Rationale: Continuous infusion maintains a steady-state concentration of the drug in the plasma, ensuring that the target (DOT1L) is consistently inhibited over the duration of the experiment. This bypasses the issues of rapid clearance or poor absorption that likely plague conventional dosing.

  • Method: Subcutaneously implanted mini-osmotic pumps can be used to deliver a consistent dose of EPZ004777 over an extended period (e.g., 7 days or more).[1] This method was shown to successfully inhibit H3K79 methylation in tumor tissue and extend survival in a mouse xenograft model of MLL.[1]

Q2: I am unable to use mini-osmotic pumps. Are there alternative formulation strategies I can try to improve EPZ004777 exposure?

A2: While continuous infusion is the validated method for EPZ004777, you can explore various formulation strategies that are generally used to enhance the bioavailability of poorly soluble or rapidly metabolized compounds.[3][4][5][6][7] Note that these are general approaches and would require optimization for EPZ004777.

  • Solvent/Co-solvent Systems: EPZ004777 can be formulated in a vehicle designed to improve solubility. A common starting point for preclinical studies is a mixture of DMSO, PEG300, Tween-80, and saline.[8] For example, a formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Lipid-Based Drug Delivery Systems (LBDDS): If poor solubility is a key issue, incorporating EPZ004777 into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[4][5][6]

  • Particle Size Reduction: Reducing the particle size of the compound to the micron or nano-scale (micronization or nanosizing) increases the surface area for dissolution, which can improve absorption and bioavailability.[4][5][6][7]

  • Alternative Routes of Administration: While oral bioavailability is low, intraperitoneal (IP) or subcutaneous (SC) routes may offer better, though potentially still suboptimal, exposure compared to oral administration.[9][10] However, without a sustained release formulation, rapid clearance may still be a significant issue.

Q3: How can I confirm that my chosen dosing strategy is effectively inhibiting DOT1L in vivo?

A3: It is crucial to measure a pharmacodynamic (PD) biomarker to confirm target engagement. For EPZ004777, the most direct and relevant biomarker is the methylation status of Histone H3 at lysine 79 (H3K79).

  • Recommended Assay: Collect tumor tissue, bone marrow, or even peripheral blood mononuclear cells (PBMCs) from your treated animals and measure the levels of H3K79me2 (dimethylated H3K79).[2] A significant reduction in H3K79me2 levels in the treated group compared to the vehicle control group indicates successful DOT1L inhibition.

  • Downstream Gene Expression: You can also measure the expression of key MLL fusion target genes, such as HOXA9 and MEIS1.[11][12] Effective DOT1L inhibition should lead to the downregulation of these genes.[2][11]

Frequently Asked Questions (FAQs)

Q1: What is EPZ004777 and what is its mechanism of action?

A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[11][13] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[11] EPZ004777 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[11] In cancers like MLL-rearranged leukemia, aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression. By inhibiting DOT1L, EPZ004777 reverses this hypermethylation, suppresses the expression of leukemogenic genes (e.g., HOXA9, MEIS1), and induces cell cycle arrest and apoptosis in cancer cells.[1][11]

Q2: Why was EPZ004777 not advanced into clinical trials?

A2: EPZ004777's suboptimal pharmacokinetic properties precluded its clinical advancement.[1][11] While it served as a critical proof-of-concept for targeting DOT1L, its properties were not suitable for clinical development in humans. This led to the development of a second-generation inhibitor, EPZ-5676 (Pinometostat), which has improved potency and more favorable drug-like properties.[2][11][14]

Q3: What is the in vitro potency of EPZ004777?

A3: EPZ004777 is a highly potent inhibitor of DOT1L with an IC50 of 0.4 nM in cell-free enzymatic assays.[13]

Q4: What are the key downstream signaling effects of DOT1L inhibition by EPZ004777?

A4: The primary effect is the reduction of H3K79 methylation. This leads to a cascade of events, including the downregulation of MLL fusion protein target genes like HOXA9 and MEIS1.[11] This suppression of oncogenic gene expression ultimately triggers cell cycle arrest (primarily at the G0/G1 phase) and apoptosis.[1][11] DOT1L activity has also been linked to other pathways, including Wnt and AMPK/mTOR signaling, though its role can be context-dependent.[15][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data for EPZ004777.

ParameterValueAssay TypeSource
IC50 0.4 nMCell-Free DOT1L Enzymatic Assay[13]
Selectivity >1,200-foldOver other tested protein methyltransferases[13]
Cellular IC50 Stabilized after 14-18 daysCell Proliferation Assay (various cell lines)[13]
In Vivo Dosing 50, 100, or 150 mg/mLVia continuous infusion (mini-osmotic pump)[1][8]

Experimental Protocols

1. DOT1L In Vitro Enzymatic Assay (IC50 Determination)

This protocol is adapted from published methods to quantify the inhibitory activity of EPZ004777 on DOT1L.[11][13]

  • Materials:

    • Recombinant DOT1L enzyme

    • Histone H3 substrate

    • S-adenosylmethionine, [³H]-labeled ([³H]-SAM)

    • EPZ004777

    • Assay Buffer (e.g., 20 mM TRIS pH 8.0, 100 mM KCl, 0.5 mM DTT, 0.005% Bovine Skin Gelatin)

    • Scintillation fluid

    • Filter plates and scintillation counter

  • Procedure:

    • Prepare serial dilutions of EPZ004777 in DMSO.

    • Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (e.g., S-adenosyl-L-homocysteine).

    • Add DOT1L enzyme and histone H3 substrate to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding [³H]-SAM.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

    • Wash the filter plate multiple times to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Efficacy Study using Mini-Osmotic Pumps

This protocol describes the validated method for assessing EPZ004777 efficacy in a mouse xenograft model.[1]

  • Model: MV4-11 subcutaneous xenograft model in immunocompromised mice.

  • Materials:

    • EPZ004777

    • Vehicle suitable for the pump (e.g., 50% DMSO / 50% PEG400)

    • Alzet mini-osmotic pumps (e.g., 7-day delivery)

    • Surgical tools for subcutaneous implantation

  • Procedure:

    • Establish subcutaneous MV4-11 tumors in mice.

    • Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

    • Prepare EPZ004777 solution at the desired concentration (e.g., 50-150 mg/mL) in the appropriate vehicle.

    • Fill mini-osmotic pumps with the EPZ004777 solution or vehicle according to the manufacturer's instructions.

    • Surgically implant the pumps subcutaneously on the dorsal side of the mice.

    • Monitor tumor growth with caliper measurements and animal health (body weight) regularly throughout the study.

    • At the end of the treatment period, collect tumors and other tissues for pharmacodynamic analysis (e.g., H3K79me2 levels by ELISA or Western blot).

    • Analyze data for tumor growth inhibition and changes in biomarkers.

Visualizations

Below are diagrams illustrating key pathways and workflows related to EPZ004777.

DOT1L_Signaling_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 DOT1L->H3K79 Methylation H3K79me H3K79 Hypermethylation Oncogenes Oncogenic Genes (HOXA9, MEIS1) H3K79me->Oncogenes Activation at Locus Transcription Sustained Gene Transcription Oncogenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibition

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

InVivo_Workflow cluster_pk_solution Solution for Poor PK start Establish Xenograft Tumor Model randomize Randomize Mice into Treatment Groups start->randomize prep_pumps Prepare EPZ004777 Solution & Fill Mini-Osmotic Pumps randomize->prep_pumps implant Subcutaneous Implantation of Pumps prep_pumps->implant monitor Monitor Tumor Growth & Animal Health implant->monitor collect Collect Tissues for Pharmacodynamic Analysis monitor->collect analyze Analyze Data: TGI & Biomarkers collect->analyze

Caption: Recommended experimental workflow for in vivo testing of EPZ004777 to overcome poor PK.

References

troubleshooting inconsistent results with EPZ004777

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with EPZ004777.

1. Issue: Lower than expected potency or inconsistent IC50 values in cell-based assays.

  • Question: My IC50 values for EPZ004777 in MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) are higher than the sub-micromolar range reported in the literature, or the values vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent potency can stem from several factors related to compound handling, assay conditions, and cell line characteristics.

    • Compound Solubility and Stability: EPZ004777 has limited aqueous solubility.[1][2] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[1] Use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] For working solutions, it is recommended to prepare them fresh for each experiment.[3]

    • Assay Duration: The antiproliferative effects of EPZ004777 are time-dependent and may not be apparent until after several days of continuous exposure.[4] IC50 values are typically determined after 14 to 18 days of treatment, with media and compound replenished every 3-4 days.[1][4] Shorter incubation times will likely result in higher IC50 values.

    • Cell Seeding Density: Ensure a consistent and appropriate cell seeding density for your proliferation assays. Overly dense cultures may exhibit reduced sensitivity to the inhibitor. A common starting density is 5x10^4 cells/well in a 96-well plate.[1][5]

    • Vehicle Control: The final concentration of the DMSO vehicle should be consistent across all wells and kept at a low level (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.

2. Issue: Difficulty in achieving complete inhibition of H3K79 methylation in vitro.

  • Question: I am not observing a complete reduction in H3K79me2 levels by Western blot, even at high concentrations of EPZ004777. Why might this be?

  • Answer: Incomplete inhibition of H3K79 methylation can be due to several experimental variables.

    • Time-Dependent Effects: The reduction in global H3K79 methylation levels by EPZ004777 is a gradual process. Significant changes may not be observed until after 4 to 6 days of treatment.[4] Assess methylation status at multiple time points to capture the full effect of the inhibitor.

    • Antibody Specificity: Verify the specificity and optimal dilution of your primary antibody for H3K79me2. Run appropriate controls, including untreated and vehicle-treated cells, to ensure the observed signal is specific.

    • Histone Extraction and Loading: Ensure complete histone extraction and accurate quantification of protein levels to ensure equal loading for your Western blot.

3. Issue: Inconsistent or suboptimal efficacy in in vivo xenograft models.

  • Question: My in vivo xenograft study with EPZ004777 is showing variable tumor growth inhibition or a lack of significant survival benefit. What are the potential reasons?

  • Answer: The in vivo efficacy of EPZ004777 is highly dependent on its formulation and delivery method due to its suboptimal pharmacokinetic properties.[6]

    • Compound Administration: Due to its poor pharmacokinetics, EPZ004777 is most effectively administered via continuous infusion using subcutaneously implanted mini-osmotic pumps.[1][6] Bolus injections are unlikely to maintain the required therapeutic concentrations.

    • Vehicle Formulation: For in vivo studies, EPZ004777 can be formulated in a vehicle such as 10% DMSO and 90% corn oil.[3] Ensure the compound is fully dissolved and the solution is homogenous before loading into the osmotic pumps. The mixed solution should be used immediately for optimal results.[1]

    • Dose and Duration: Ensure the dose and duration of treatment are sufficient. Studies have used concentrations of 100 and 150 mg/mL in mini-osmotic pumps for continuous infusion.[1] The pumps may need to be replaced during a long-term study to ensure continuous drug delivery.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of EPZ004777?

    • A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[6] It competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to lysine 79 of histone H3 (H3K79).[6] This leads to the suppression of MLL fusion target gene expression, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[4][6]

  • Q2: What is the selectivity profile of EPZ004777?

    • A2: EPZ004777 is highly selective for DOT1L, with over 1,200-fold selectivity against other tested protein methyltransferases.[1]

  • Q3: What are the recommended storage conditions for EPZ004777?

    • A3: As a powder, EPZ004777 should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

  • Q4: Can EPZ004777 be used in non-MLL rearranged cancer types?

    • A4: While the primary application is in MLL-rearranged leukemias, some studies have explored its effects in other cancers where DOT1L is implicated, such as prostate, ovarian, pancreatic, and colon cancer.[7][8] However, the sensitivity of these cancer types to EPZ004777 is generally lower than that of MLL-rearranged leukemias.

  • Q5: Are there any known off-target effects of EPZ004777?

    • A5: While highly selective for DOT1L's methyltransferase activity, some bioinformatic and molecular docking studies suggest potential interactions with other proteins like SNX19, TPBG, and ZNF185.[9][10][11] These potential off-target effects require further experimental validation.

Quantitative Data Summary

Table 1: In Vitro Potency of EPZ004777

Assay TypeTargetIC50Reference
Enzymatic AssayDOT1L0.4 nM[1][5]
Cell Proliferation (MV4-11)MLL-rearranged cells0.17 µM[12]
Cell Proliferation (MOLM-13)MLL-rearranged cells0.72 µM[12]
Cell Proliferation (THP-1)MLL-rearranged cells3.36 µM[12]
Cell Proliferation (RS4;11)MLL-rearranged cells6.47 µM[12]

Table 2: In Vivo Dosing and Administration

Animal ModelAdministration RouteVehicleDosing RegimenReference
Mouse Xenograft (MV4-11)Subcutaneous mini-osmotic pumps10% DMSO, 90% Corn Oil100-150 mg/mL continuous infusion[1][3]

Experimental Protocols

1. DOT1L Enzymatic Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of EPZ004777 on DOT1L enzymatic activity.

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of EPZ004777 in DMSO, starting from 1 µM.[4]

    • Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only (no inhibition) and S-adenosyl-L-homocysteine (SAH) at 2.5 µM (100% inhibition) as controls.[1][4]

    • Add 40 µL of a solution containing 0.25 nM recombinant DOT1L enzyme in assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) to each well.[1][4]

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM ³H-SAM and 20 nM nucleosomes in assay buffer.[1]

    • Incubate for 120 minutes at room temperature.

    • Quench the reaction by adding 10 µL of 800 µM unlabeled SAM.[1]

    • Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.

    • Calculate IC50 values using a suitable data analysis software.

2. Cell Proliferation Assay (MLL-rearranged cell lines)

  • Objective: To assess the anti-proliferative effect of EPZ004777 on MLL-rearranged leukemia cell lines.

  • Methodology:

    • Plate exponentially growing MLL-rearranged cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 3-5x10^4 cells/well in a final volume of 150 µL.[5]

    • Treat the cells with increasing concentrations of EPZ004777 (e.g., up to 50 µM) or DMSO vehicle control.[5]

    • Incubate the cells for up to 18 days.

    • Every 3-4 days, determine the viable cell number using a suitable method such as the Guava ViaCount assay or MTT assay.[1][4]

    • At each time point of cell counting, replenish the growth media and EPZ004777, and re-plate the cells at the initial seeding density.[1][4]

    • Calculate the split-adjusted total viable cell number.

    • Determine the IC50 values from concentration-response curves at each time point using graphing software.[1]

Visualizations

EPZ004777_Signaling_Pathway cluster_0 MLL-rearranged Leukemia Cell cluster_1 Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79_me H3K79 Hypermethylation Histone_H3->H3K79_me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_me->Leukemogenic_Genes activates Transcription Sustained Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Inconsistent IC50 or low potency observed check_solubility Verify Compound Solubility and Stability start_vitro->check_solubility start_vivo Suboptimal in vivo efficacy check_duration Confirm Assay Duration (14-18 days) check_solubility->check_duration check_density Standardize Cell Seeding Density check_duration->check_density consistent_results Consistent Results check_density->consistent_results check_administration Use Continuous Infusion (Mini-osmotic pumps) start_vivo->check_administration check_formulation Ensure Proper Vehicle Formulation check_administration->check_formulation check_dose Verify Dose and Duration of Treatment check_formulation->check_dose improved_efficacy Improved Efficacy check_dose->improved_efficacy

Caption: Troubleshooting workflow for inconsistent results with EPZ004777.

References

Technical Support Center: Investigating Off-Target Effects of EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound?

A1: EPZ004777 is a highly selective inhibitor of DOT1L. In cell-free enzymatic assays, it exhibits an IC50 of 0.4 nM for DOT1L and demonstrates over 1,200-fold selectivity against a panel of other protein methyltransferases (PMTs)[1][2].

Q2: What are the known off-target effects of EPZ004777?

A2: While highly selective against other methyltransferases, EPZ004777 has been shown to have some activity against PRMT5 with an IC50 of 521±137 nM[1]. A computational study analyzing RNA sequencing data from acute myeloid leukemia (AML) cell lines treated with EPZ004777 predicted potential off-target interactions with SNX19, TPBG, and ZNF185[3][4]. It is important to note that these are predictions and require experimental validation.

Q3: Can EPZ004777 affect signaling pathways other than the DOT1L pathway?

A3: Yes, downstream effects and potential off-target interactions can lead to the modulation of other signaling pathways. For example, in AML cell lines, EPZ004777 treatment has been associated with the suppression of the Rap1 signaling pathway and the upregulation of immune-related pathways[3].

Q4: Are there any known issues with the stability or solubility of this compound that could be mistaken for off-target effects?

A4: Like many small molecules, the stability and solubility of EPZ004777 can be influenced by experimental conditions. It is soluble in DMSO and ethanol but insoluble in water. Stock solutions are typically stored at -20°C or -80°C[1][5]. Precipitation or degradation of the compound can lead to inconsistent results that might be misinterpreted as off-target effects.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experiments with EPZ004777, particularly when off-target effects are suspected.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Question: My cells are showing a phenotype that is not consistent with DOT1L inhibition. Could this be an off-target effect?

  • Answer: It is possible. Here's a systematic approach to investigate this:

    • Confirm On-Target Engagement: First, verify that EPZ004777 is engaging DOT1L in your cellular system. You can do this by performing a Western blot for H3K79me2, the direct product of DOT1L activity. A dose-dependent decrease in H3K79me2 levels would confirm on-target activity[6].

    • Use a Structurally Different DOT1L Inhibitor: If another selective DOT1L inhibitor with a different chemical scaffold is available, test it in your assay. If it recapitulates the same phenotype, it is more likely an on-target effect.

    • Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of DOT1L in your cells. If this rescues the phenotype, it strongly suggests the effect is on-target.

    • Consider Off-Target Screening: If the phenotype persists and on-target engagement is confirmed, consider performing broader off-target screening assays as detailed in the experimental protocols section.

Issue 2: Cytotoxicity is observed at concentrations lower than expected for DOT1L-dependent cell lines.

  • Question: I am seeing significant cell death in a cell line that is not known to be dependent on DOT1L, or at concentrations of EPZ004777 that are much lower than its reported EC50 for MLL-rearranged cells. What could be the cause?

  • Answer: This could be due to off-target toxicity.

    • Determine the IC50 for Cytotoxicity: Perform a dose-response curve to accurately determine the concentration at which 50% of cell growth is inhibited (IC50) in your specific cell line.

    • Compare with Known DOT1L-dependent Lines: Compare your IC50 values with those reported for MLL-rearranged cell lines like MV4-11 and MOLM-13 (typically in the low nanomolar range)[2]. A significant discrepancy could point towards off-target effects.

    • Use a Negative Control Cell Line: Include a cell line known to be insensitive to DOT1L inhibition (e.g., Jurkat cells) in your experiments. If you observe cytotoxicity in this line, it is a strong indicator of off-target effects[6].

Issue 3: Conflicting results between biochemical and cellular assays.

  • Question: The IC50 of EPZ004777 in my cellular assay is much higher than the reported biochemical IC50 of 0.4 nM. Why is this?

  • Answer: Discrepancies between biochemical and cellular potencies are common for small molecule inhibitors.

    • Cell Permeability: EPZ004777 may have limited permeability across the cell membrane of your specific cell type, leading to a lower intracellular concentration.

    • Protein Binding: The compound may bind to plasma proteins in the cell culture medium or other intracellular proteins, reducing the free concentration available to bind to DOT1L.

    • Efflux Pumps: Your cells may express efflux pumps that actively transport EPZ004777 out of the cell.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of EPZ004777

TargetIC50 (nM)Fold Selectivity vs. DOT1LReference
DOT1L 0.4 1 [1][2][6]
PRMT5521>1,300[1]
CARM1>50,000>125,000[6]
EHMT2>50,000>125,000[6]
EZH1>50,000>125,000[6]
EZH2>50,000>125,000[6]
PRMT1>50,000>125,000[6]
PRMT8>50,000>125,000[6]
SETD7>50,000>125,000[6]
WHSC1>50,000>125,000[6]

Table 2: Computationally Predicted Potential Off-Targets of EPZ004777

Potential Off-TargetPredicted Binding Energy (kcal/mol)Number of Predicted Hydrogen BondsReference
SNX19-8.23[3]
TPBG-7.77[3]
ZNF185-7.26[3]

Note: These are computational predictions and require experimental validation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

CETSA is a powerful method to verify target engagement in intact cells. It can also be adapted to identify novel off-targets.

  • Principle: Ligand binding can increase the thermal stability of a protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

  • Procedure:

    • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) for a specified time.

    • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., DOT1L) or suspected off-target proteins by Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of EPZ004777 indicates target engagement.

Kinome Scan for Off-Target Kinase Interactions

A kinome scan is a broad screening assay to determine the selectivity of a compound against a large panel of kinases.

  • Principle: This is typically a competition binding assay where the ability of the test compound (EPZ004777) to displace a ligand from the active site of a large number of kinases is measured.

  • General Procedure:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Assay Performance: The assay is typically performed by a specialized contract research organization (CRO). The compound is screened at one or more concentrations against a panel of hundreds of purified human kinases.

    • Data Analysis: The results are usually reported as the percentage of remaining kinase activity or binding in the presence of the compound. A significant reduction in activity or binding indicates a potential off-target interaction. Follow-up dose-response assays are then performed to determine the IC50 for any identified hits.

Phenotypic Screening for Unbiased Off-Target Discovery

Phenotypic screening involves testing a compound in a variety of cell-based assays that measure different cellular processes to identify unexpected biological activities.

  • Principle: This is a hypothesis-free approach where the goal is to identify any observable change in cell behavior (phenotype) upon treatment with the compound.

  • General Procedure:

    • Assay Panel Selection: Choose a diverse panel of cell-based assays that measure various cellular processes, such as cell proliferation, apoptosis, cell cycle progression, migration, and differentiation, in a variety of cell lines.

    • Compound Treatment: Treat the cells with a range of concentrations of EPZ004777.

    • Phenotypic Readout: Use high-content imaging or other multi-parametric readouts to assess changes in the cellular phenotype.

    • Hit Identification and Target Deconvolution: If a consistent and unexpected phenotype is observed, further experiments are required to identify the molecular target responsible for this effect. This can involve techniques like affinity chromatography-mass spectrometry, genetic screens (e.g., CRISPR-Cas9 knockout screens), or computational approaches.

Visualizations

cluster_0 On-Target Pathway EPZ004777 EPZ004777 DOT1L DOT1L EPZ004777->DOT1L inhibits H3K79me H3K79me DOT1L->H3K79me methylates Leukemogenic Gene Expression Leukemogenic Gene Expression H3K79me->Leukemogenic Gene Expression activates Cell Proliferation Cell Proliferation Leukemogenic Gene Expression->Cell Proliferation drives

Caption: On-target signaling pathway of EPZ004777.

Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Confirm On-Target Engagement Confirm On-Target Engagement Unexpected Phenotype->Confirm On-Target Engagement On-Target Effect On-Target Effect Confirm On-Target Engagement->On-Target Effect Yes Investigate Off-Target Effects Investigate Off-Target Effects Confirm On-Target Engagement->Investigate Off-Target Effects No Kinome Scan Kinome Scan Investigate Off-Target Effects->Kinome Scan CETSA Panel CETSA Panel Investigate Off-Target Effects->CETSA Panel Phenotypic Screen Phenotypic Screen Investigate Off-Target Effects->Phenotypic Screen

Caption: Troubleshooting workflow for unexpected phenotypes.

cluster_1 Off-Target Investigation Workflow EPZ004777 EPZ004777 Broad Kinase Screen Broad Kinase Screen EPZ004777->Broad Kinase Screen Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) EPZ004777->Cellular Thermal Shift Assay (CETSA) Phenotypic Screening Phenotypic Screening EPZ004777->Phenotypic Screening Potential Off-Targets Potential Off-Targets Broad Kinase Screen->Potential Off-Targets Cellular Thermal Shift Assay (CETSA)->Potential Off-Targets Phenotypic Screening->Potential Off-Targets

Caption: Experimental workflow for off-target identification.

References

minimizing EPZ004777 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the selective DOT1L inhibitor, EPZ004777, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you minimize potential toxicity and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EPZ004777?

A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] It competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79).[3] In the context of Mixed Lineage Leukemia (MLL)-rearranged cancers, this inhibition leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1, ultimately inducing cell cycle arrest, differentiation, and apoptosis in MLL-rearranged cells.[2][4]

Q2: Is EPZ004777 expected to be toxic to all cell lines?

A2: No, the cytotoxic effects of EPZ004777 are highly specific to cancer cells harboring MLL gene rearrangements.[4] Non-MLL-rearranged cell lines are generally unaffected by treatment with EPZ004777 at concentrations that are cytotoxic to MLL-rearranged cells.[1][4] This selectivity is a key feature of the compound.

Q3: What are the common sources of "toxicity" observed in cell culture experiments with EPZ004777?

A3: Perceived toxicity from EPZ004777 in cell culture can often be attributed to several factors other than on-target toxicity in non-MLL rearranged cells. These include:

  • Compound Precipitation: EPZ004777 has low solubility in aqueous media. When a concentrated DMSO stock solution is diluted into cell culture media, the compound can precipitate, which can be mistaken for cellular toxicity.

  • High DMSO Concentration: The final concentration of DMSO in the cell culture medium can cause toxicity if it exceeds 0.1-0.5%.[5][6]

  • Off-Target Effects at High Concentrations: While highly selective, at very high concentrations, EPZ004777 may exhibit off-target effects that can lead to toxicity in a broader range of cell lines.[7]

  • Sub-optimal Cell Health: Pre-existing stress in cultured cells can make them more susceptible to any experimental manipulation, including the addition of a small molecule inhibitor.

Q4: How long should I treat my cells with EPZ004777 to see an effect?

A4: The effects of EPZ004777 on cell proliferation are often delayed.[7] For MLL-rearranged cell lines, it is recommended to perform proliferation assays for an extended period, typically 14 to 18 days, to observe the full effect of the inhibitor.[1][4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with EPZ004777.

Problem 1: I am observing toxicity in my non-MLL-rearranged control cell line.

  • Possible Cause: Compound Precipitation.

    • Solution: Visually inspect your culture wells under a microscope for any signs of precipitation after adding EPZ004777. To avoid precipitation, ensure the final DMSO concentration is low (ideally ≤ 0.1%) and that the compound is thoroughly mixed into the media upon dilution.[5] Preparing intermediate dilutions can also help.

  • Possible Cause: High DMSO concentration.

    • Solution: Calculate the final concentration of DMSO in your culture medium. If it is above 0.1%, consider preparing a more concentrated stock of EPZ004777 to reduce the volume of DMSO added to your cells.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Possible Cause: Off-target effects.

    • Solution: If you are using very high concentrations of EPZ004777, it may be inducing off-target effects. Perform a dose-response experiment to determine the lowest effective concentration that maintains selectivity against MLL-rearranged cells.[7]

Problem 2: I am not seeing the expected level of cytotoxicity in my MLL-rearranged cell line.

  • Possible Cause: Insufficient treatment duration.

    • Solution: As mentioned in the FAQs, the cytotoxic effects of EPZ004777 can be slow to manifest. Extend your experiment to at least 14 days, with regular media changes containing fresh compound every 3-4 days.[1][7]

  • Possible Cause: Compound instability.

    • Solution: EPZ004777 stock solutions should be stored properly at -20°C for short-term and -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in media for each experiment.

  • Possible Cause: Cell line-specific sensitivity.

    • Solution: While many MLL-rearranged cell lines are sensitive to EPZ004777, there can be varying degrees of response.[3] Confirm the MLL-rearrangement status of your cell line and consider testing a range of concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for EPZ004777 from various in vitro studies.

Table 1: In Vitro Potency of EPZ004777

ParameterValueNotes
DOT1L IC50 0.4 nMCell-free enzymatic assay.[1][2]
Selectivity >1,200-foldOver other tested protein methyltransferases.[2]

Table 2: Anti-proliferative Activity of EPZ004777 in Selected Cell Lines

Cell LineMLL StatusIC50 (µM) after 14-18 days
MV4-11 MLL-AF4~0.0035
MOLM-13 MLL-AF9~0.0035
THP-1 MLL-AF9~0.01
Jurkat Non-MLL-rearranged>50
HL-60 Non-MLL-rearranged>50
U937 Non-MLL-rearranged>50

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Preparation of EPZ004777 Stock Solution

  • Reconstitution: Dissolve EPZ004777 powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.[1]

  • Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Cell Proliferation Assay

  • Cell Plating: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Dilution: Prepare serial dilutions of EPZ004777 from your DMSO stock. It is crucial to perform intermediate dilutions in media to ensure the final DMSO concentration remains low (e.g., ≤ 0.1%).

  • Treatment: Add the diluted EPZ004777 or vehicle control (media with DMSO) to the appropriate wells.

  • Incubation: Incubate the cells for up to 18 days.[4]

  • Media Change: Every 3-4 days, carefully remove the old media and replace it with fresh media containing the appropriate concentration of freshly diluted EPZ004777 or vehicle.[1][4]

  • Viability Assessment: At desired time points, assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin, or trypan blue exclusion).

Visualizations

DOT1L_Signaling_Pathway cluster_0 In MLL-rearranged Leukemia cluster_1 Inhibition by EPZ004777 MLL-Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL-Fusion_Protein->DOT1L recruits H3K79_Hypermethylation Aberrant H3K79 Hypermethylation DOT1L->H3K79_Hypermethylation catalyzes DOT1L_Inhibition DOT1L Inhibition Leukemogenic_Genes Upregulation of Leukemogenic Genes (HOXA9, MEIS1) H3K79_Hypermethylation->Leukemogenic_Genes Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression EPZ004777 EPZ004777 EPZ004777->DOT1L_Inhibition causes Reduced_Methylation Reduced H3K79 Methylation DOT1L_Inhibition->Reduced_Methylation Gene_Downregulation Downregulation of Leukemogenic Genes Reduced_Methylation->Gene_Downregulation Therapeutic_Effect Cell Cycle Arrest, Apoptosis, Differentiation Gene_Downregulation->Therapeutic_Effect

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Troubleshooting_Workflow Start Observed Toxicity in Cell Culture Experiment Check_Precipitate Visually inspect for compound precipitation Start->Check_Precipitate Check_DMSO Is final DMSO concentration <= 0.1%? Check_Precipitate->Check_DMSO No Optimize_Protocol Optimize dilution protocol (e.g., intermediate dilutions) Check_Precipitate->Optimize_Protocol Yes Check_Concentration Are you using an excessively high concentration? Check_DMSO->Check_Concentration Yes Reduce_DMSO Lower DMSO concentration Check_DMSO->Reduce_DMSO No Dose_Response Perform dose-response to find optimal concentration Check_Concentration->Dose_Response Yes No_Toxicity_Issue Toxicity likely not due to compound handling Check_Concentration->No_Toxicity_Issue No Optimize_Protocol->Check_DMSO Reduce_DMSO->Check_Concentration Potential_Off_Target Consider potential off-target effects Dose_Response->Potential_Off_Target

Caption: Troubleshooting workflow for unexpected toxicity with EPZ004777.

References

Technical Support Center: EPZ004777 Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and administration of EPZ004777 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for in vivo administration of EPZ004777?

Due to its poor pharmacokinetic properties, conventional dosing methods for EPZ004777 are not recommended.[1] The most effective and commonly cited method for in vivo administration is continuous infusion via subcutaneously implanted mini-osmotic pumps.[1][2] This approach ensures sustained compound exposure, which is critical for efficacy.[3]

Q2: What are the suggested vehicle formulations for EPZ004777?

Several vehicle formulations have been successfully used for EPZ004777 in animal studies. The choice of vehicle may depend on the desired concentration and experimental model. Commonly used vehicles include:

  • 10% ethanol in water[4][5]

  • 15% ethanol, 50% PEG300, and 35% water[5][6]

Q3: What concentrations of EPZ004777 can be loaded into mini-osmotic pumps?

Researchers have used a range of concentrations depending on the study's objectives. Concentrations of 50 mg/mL, 100 mg/mL, and 150 mg/mL have been successfully delivered via mini-osmotic pumps.[1][7]

Q4: How long can EPZ004777 be administered using mini-osmotic pumps?

The duration of administration can vary. For pharmacodynamic studies, a 6-day continuous infusion has been shown to be sufficient to observe changes in H3K79 methylation.[1][4] For efficacy studies, longer durations of 14 days or more may be necessary, which might require pump exchange.[1][4]

Q5: Is EPZ004777 suitable for oral administration?

No, EPZ004777 has low oral bioavailability, making it unsuitable for oral dosing.[3][8] Continuous infusion is the preferred method to achieve sufficient and sustained exposure.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Local irritation at the pump implantation site High concentration of EPZ004777 leading to precipitation.[5]Consider using a lower concentration of EPZ004777 in the osmotic pump. If high concentrations are necessary, monitor the implantation site closely for any signs of irritation or inflammation. Ensure the vehicle is well-solubilized and stable.
Lack of in vivo efficacy despite correct dosage Suboptimal compound exposure due to poor pharmacokinetics.[1][3]Ensure continuous infusion using mini-osmotic pumps to maintain steady-state plasma concentrations.[1] Intermittent dosing may not be sufficient to achieve the desired therapeutic effect.[3] Verify the correct implantation of the osmotic pump and its proper functioning.
Difficulty in dissolving EPZ004777 in the vehicle Compound solubility limits.Use fresh, high-purity solvents. DMSO can be used to prepare a stock solution before further dilution in the final vehicle formulation.[7] Ensure thorough mixing and vortexing. Gentle warming may aid dissolution, but stability at higher temperatures should be considered.

Quantitative Data Summary

Table 1: In Vivo Formulations and Dosing of EPZ004777

ParameterDetailsReference
Administration Route Subcutaneous mini-osmotic pumps[1][2]
Vehicle Compositions 10% ethanol, 90% water[4][5]
15% ethanol, 50% PEG300, 35% water[5][6]
Pump Concentrations 50 mg/mL, 100 mg/mL, 150 mg/mL[1][7]
Treatment Duration 6 days (Pharmacodynamics)[1][4]
14 days or more (Efficacy)[1][4]

Experimental Protocols

Protocol 1: Establishment of an MV4-11 Subcutaneous Xenograft Mouse Model
  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Animal Strain: Use 9-week-old female nude (nu/nu) mice.[1]

  • Cell Preparation: Harvest exponentially growing MV4-11 cells. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10^7 cells/mL.[4]

  • Implantation: Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate the tumor volume using the formula: (length x width^2)/2.[4]

Protocol 2: Administration of EPZ004777 via Mini-Osmotic Pumps
  • Pump Preparation: Prepare a solution of EPZ004777 (e.g., 50 mg/mL) in a suitable vehicle (e.g., 10% ethanol, 90% water).[4] Fill the mini-osmotic pumps with the EPZ004777 solution according to the manufacturer's instructions.

  • Pump Implantation: Surgically implant the filled mini-osmotic pumps subcutaneously in the mice.[4]

  • Treatment Duration: For pharmacodynamic studies, a 6-day continuous infusion is often sufficient.[1][4] For efficacy studies, a longer duration of 14 days or more may be required, potentially necessitating pump exchange.[1][4]

Protocol 3: Pharmacodynamic Analysis
  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect tumors, peripheral blood mononuclear cells (PBMCs), and/or bone marrow.[4]

  • Western Blot for H3K79me2: Prepare whole-cell lysates from the collected tissues. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).[4]

  • RT-qPCR for MLL Fusion Target Genes: Extract total RNA from tumor samples and synthesize cDNA. Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1. Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the vehicle control indicates a pharmacodynamic effect.[4]

Visualizations

EPZ004777_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Mechanism of Action MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L Recruits H3K79 H3K79 DOT1L->H3K79 Methylates H3K79me2 H3K79me2 H3K79->H3K79me2 Becomes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) Promotes Leukemia Progression Leukemia Progression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1)->Leukemia Progression EPZ004777 EPZ004777 DOT1L_Inhibited DOT1L EPZ004777->DOT1L_Inhibited Inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental_Workflow Start Start Establish Xenograft Model Establish Xenograft Model Start->Establish Xenograft Model Prepare EPZ004777 Formulation Prepare EPZ004777 Formulation Establish Xenograft Model->Prepare EPZ004777 Formulation Implant Mini-Osmotic Pumps Implant Mini-Osmotic Pumps Prepare EPZ004777 Formulation->Implant Mini-Osmotic Pumps Monitor Tumor Growth Monitor Tumor Growth Implant Mini-Osmotic Pumps->Monitor Tumor Growth Pharmacodynamic Analysis Pharmacodynamic Analysis Monitor Tumor Growth->Pharmacodynamic Analysis Efficacy Assessment Efficacy Assessment Monitor Tumor Growth->Efficacy Assessment End End Pharmacodynamic Analysis->End Efficacy Assessment->End

Caption: Experimental workflow for an EPZ004777 in vivo study.

References

Validation & Comparative

Validating the On-Target Effects of EPZ004777 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EPZ004777's performance in cellular models, focusing on the validation of its on-target effects. We present supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative DOT1L inhibitors to offer a comprehensive resource for researchers in oncology and epigenetic drug discovery.

Introduction to EPZ004777 and its Target, DOT1L

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes.[1][2] This sustained transcriptional activation is a key driver of leukemogenesis, making DOT1L a compelling therapeutic target.[1][2] EPZ004777 was developed as a mechanism-based inhibitor, designed to compete with the natural DOT1L substrate, S-adenosylmethionine (SAM).[1]

On-Target Effects of EPZ004777 in Cells

The primary on-target effect of EPZ004777 is the specific inhibition of DOT1L's methyltransferase activity, leading to a reduction in H3K79 methylation. This, in turn, results in the downregulation of MLL fusion target genes and selective anti-proliferative effects in MLL-rearranged cancer cells.[2]

Quantitative Analysis of Cellular Activity

The cellular potency of EPZ004777 has been evaluated across a panel of leukemia cell lines, demonstrating selectivity for those with MLL rearrangements.

Cell LineMLL StatusProliferation IC50 (nM)H3K79me2 Inhibition IC50 (nM)Reference
MV4-11MLL-AF443[3][4]
MOLM-13MLL-AF945[3][4]
THP-1MLL-AF94Not explicitly stated[4]
KOPN-8MLL-ENL71 (14-day IC50)Not explicitly stated[5]
NOMO-1MLL-AF9658 (14-day IC50)Not explicitly stated[5]
HL-60Non-MLL-rearranged>50,0005[3][6]
JurkatNon-MLL-rearranged>50,000Not explicitly stated[6]
U937Non-MLL-rearranged>50,000Not explicitly stated[6]
Comparison with a Next-Generation DOT1L Inhibitor: Pinometostat (EPZ-5676)

Pinometostat (EPZ-5676) is a next-generation DOT1L inhibitor that emerged from the optimization of the chemical scaffold of EPZ004777.[3] It exhibits improved potency and pharmacokinetic properties.[7]

CompoundDOT1L Ki (nM)H3K79me2 IC50 (MV4-11 cells, nM)Proliferation IC50 (MV4-11 cells, nM)Reference
EPZ004777≤0.0834[3]
Pinometostat (EPZ-5676)≤0.082.69[3][5]
Impact on MLL Fusion Target Gene Expression

Treatment with EPZ004777 leads to a time- and concentration-dependent decrease in the mRNA levels of key MLL fusion target genes, HOXA9 and MEIS1.[6] Quantitative real-time PCR (qRT-PCR) analysis in MV4-11 and MOLM-13 cells has shown a significant reduction in the expression of these genes following treatment.[3][6] For instance, in MV4-11 cells, the IC50 values for the inhibition of HOXA9 and MEIS1 mRNA expression were 67 nM and 53 nM, respectively, with full depletion observed after approximately 8 days of treatment.[3]

Experimental Protocols

Western Blotting for H3K79 Dimethylation

This protocol details the steps to assess the on-target effect of EPZ004777 by measuring the levels of dimethylated histone H3 at lysine 79 (H3K79me2).

1. Cell Culture and Treatment:

  • Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

  • Treat cells with increasing concentrations of EPZ004777 (e.g., 0, 10, 100, 1000 nM) and a vehicle control (DMSO) for 4 to 6 days.

2. Histone Extraction (Acid Extraction Method):

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors).

  • Incubate on ice for 10 minutes and centrifuge. Discard the supernatant.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

  • Centrifuge and neutralize the supernatant containing histones with NaOH.

  • Determine protein concentration using a Bradford or BCA assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

  • Separate 15-25 µg of histone extract on a 15% SDS-polyacrylamide gel.[5]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) overnight at 4°C.

  • As a loading control, use an antibody against total Histone H3.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay

This protocol outlines the measurement of the anti-proliferative effects of EPZ004777.

1. Cell Seeding:

  • Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

2. Compound Treatment:

  • Treat cells with a serial dilution of EPZ004777 (e.g., from 1 nM to 50 µM) in triplicate. Include a vehicle control (DMSO).

3. Incubation:

  • Incubate the plates for 7 to 14 days. The long incubation period is necessary to observe the full anti-proliferative effects.

4. Viability Measurement:

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting using a hemocytometer with trypan blue exclusion.

5. Data Analysis:

  • Calculate the percentage of proliferation relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language for Graphviz.

EPZ004777_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 (K79) DOT1L->H3K79 Methylates (H3K79me2) Target_Genes Target Genes (HOXA9, MEIS1) H3K79->Target_Genes Activates Transcription Sustained Gene Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

Western_Blot_Workflow start Cell Culture & Treatment with EPZ004777 histone_extraction Histone Extraction start->histone_extraction sds_page SDS-PAGE histone_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K79me2 & anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify H3K79me2 levels detection->analysis

Caption: Experimental workflow for validating EPZ004777's on-target effect using Western blotting.

Proliferation_Assay_Workflow start Seed Leukemia Cells (96-well plate) treatment Treat with Serial Dilutions of EPZ004777 start->treatment incubation Incubate for 7-14 Days treatment->incubation viability Measure Cell Viability incubation->viability analysis Data Analysis: Calculate IC50 value viability->analysis

References

EPZ004777 Hydrochloride: A Potent and Selective Positive Control for DOT1L Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

EPZ004777 hydrochloride stands as a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, making it an invaluable tool and positive control in epigenetic research.[1][2] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This targeted inhibition has profound effects on gene expression, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, establishing EPZ004777 as a cornerstone for studies on DOT1L's role in health and disease.[1][3]

Comparative Efficacy of DOT1L Inhibitors

EPZ004777's high potency is a key characteristic, with an IC50 of 0.4 nM in cell-free assays.[2] This makes it a robust positive control for validating experimental systems and for comparison with novel DOT1L inhibitors. The following table summarizes the inhibitory activity of EPZ004777 and other notable DOT1L inhibitors across various assays and cell lines.

InhibitorAssay TypeCell LineIC50 (nM)Reference
EPZ004777 Cell-Free Enzymatic-0.4[2]
Anti-proliferationMOLM-13 (AML)4[2]
Anti-proliferationMV4-11 (AML)10.5[4]
Anti-proliferationRS4;11 (ALL)15.2[4]
Pinometostat (EPZ-5676)Anti-proliferationMOLM-13 (AML)8.3[4]
Anti-proliferationMV4-11 (AML)10.5[4]
Anti-proliferationRS4;11 (ALL)15.2[4]
SGC0946Not specifiedNot specifiedNot specified[4]
Compound 10Anti-proliferationMOLM-13 (AML)4.8[4]
Anti-proliferationMV4-11 (AML)6.1[4]
Anti-proliferationRS4;11 (ALL)8.9[4]
Compound 11Anti-proliferationMOLM-13 (AML)6.2[4]
Anti-proliferationMV4-11 (AML)7.9[4]
Anti-proliferationRS4;11 (ALL)11.6[4]

Signaling Pathway of DOT1L Inhibition

In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[1] This results in the hypermethylation of H3K79 at target gene loci, including the HOXA9 and MEIS1 genes, which are crucial for hematopoietic development.[1] The sustained activation of these genes is a key driver of leukemogenesis.[1] EPZ004777, by inhibiting DOT1L, reverses this aberrant methylation, leading to the suppression of these target genes, cell cycle arrest, and ultimately, apoptosis in MLL-rearranged cancer cells.[1][3]

DOT1L_Inhibition_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell cluster_2 Therapeutic Intervention DOT1L_normal DOT1L H3K79_normal H3K79 DOT1L_normal->H3K79_normal Methylation Gene_Expression_normal Normal Gene Expression (e.g., HOXA9, MEIS1) H3K79_normal->Gene_Expression_normal Regulates MLL_Fusion MLL Fusion Protein DOT1L_cancer DOT1L MLL_Fusion->DOT1L_cancer Aberrant Recruitment H3K79_cancer H3K79 DOT1L_cancer->H3K79_cancer Hypermethylation Gene_Expression_cancer Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79_cancer->Gene_Expression_cancer Sustained Activation Leukemia Leukemia Progression Gene_Expression_cancer->Leukemia EPZ004777 EPZ004777 DOT1L_inhibited DOT1L EPZ004777->DOT1L_inhibited Inhibits H3K79_inhibited H3K79 DOT1L_inhibited->H3K79_inhibited Reduced Methylation Gene_Suppression Suppression of Leukemogenic Genes H3K79_inhibited->Gene_Suppression Leads to Apoptosis Apoptosis Gene_Suppression->Apoptosis DOT1L_Enzymatic_Assay_Workflow Start Start Dilute_Inhibitor Serially Dilute EPZ004777 in DMSO Start->Dilute_Inhibitor Plate_Inhibitor Plate Inhibitor Dilutions (and controls) Dilute_Inhibitor->Plate_Inhibitor Add_Enzyme Add DOT1L Enzyme Incubate 30 min Plate_Inhibitor->Add_Enzyme Start_Reaction Add Histone H3 & [³H]-SAM Add_Enzyme->Start_Reaction Incubate_Reaction Incubate 60 min Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Filter_Capture Filter and Capture Radiolabeled Histones Stop_Reaction->Filter_Capture Wash Wash to Remove Unincorporated [³H]-SAM Filter_Capture->Wash Measure_Radioactivity Add Scintillation Fluid & Measure Radioactivity Wash->Measure_Radioactivity Calculate_IC50 Calculate % Inhibition and IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End Cellular_H3K79_Assay_Workflow Start Start Cell_Treatment Treat Cells with EPZ004777 or DMSO Start->Cell_Treatment Incubation Incubate for 4 Days Cell_Treatment->Incubation Harvest_and_Extract Harvest Cells and Extract Histones Incubation->Harvest_and_Extract Quantify_Protein Quantify Protein Concentration Harvest_and_Extract->Quantify_Protein SDS_PAGE SDS-PAGE and Western Blot Transfer Quantify_Protein->SDS_PAGE Immunoblotting Immunoblot for H3K79me2 and Total H3 SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Quantify Band Intensities Detection->Analysis End End Analysis->End

References

A Comparative Guide to DOT1L Inhibitors: EPZ004777 vs. Pinometostat (EPZ-5676)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, the inhibition of DOT1L (Disruptor of Telomeric Silencing 1-Like) has emerged as a promising strategy, particularly for the treatment of mixed-lineage leukemia (MLL)-rearranged leukemias. This guide provides a detailed comparison of two pivotal DOT1L inhibitors: the pioneering research compound EPZ004777 and its clinically advanced successor, pinometostat (EPZ-5676). We will delve into their efficacy, supported by experimental data, and provide insights into the methodologies used for their evaluation.

Mechanism of Action: Targeting Aberrant Histone Methylation

Both EPZ004777 and pinometostat are potent and selective small-molecule inhibitors of DOT1L, the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 proto-oncogenes.[2][3] This epigenetic alteration drives the expression of leukemogenic genes, ultimately leading to malignant transformation.

EPZ004777 and pinometostat function as S-adenosyl-L-methionine (SAM) competitive inhibitors, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl group from SAM to H3K79.[2][4] This targeted inhibition leads to a reduction in H3K79 methylation, suppression of MLL target gene expression, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[5][6]

DOT1L_Inhibition_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates (H3K79me2/3) Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates transcription Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression Inhibitors EPZ004777 / Pinometostat Inhibitors->DOT1L inhibits

Caption: DOT1L inhibition pathway in MLL-rearranged leukemia.

Comparative Efficacy: A Leap in Potency and Pharmacokinetics

While EPZ004777 was instrumental in validating DOT1L as a therapeutic target, its suboptimal pharmacokinetic properties limited its clinical development.[3][7] Pinometostat was subsequently developed as an optimized analog with significantly improved potency and drug-like characteristics.[3]

Biochemical and Cellular Potency

The following tables summarize the in vitro potency of both compounds against DOT1L and their effects on leukemia cell lines.

Table 1: Biochemical Potency against DOT1L

CompoundTargetAssay TypeKiIC50Selectivity
EPZ004777 DOT1LCell-free0.3 ± 0.03 nM[5]0.4 nM[8][9]>1,200-fold over other PMTs[8]
Pinometostat (EPZ-5676) DOT1LCell-free≤0.08 nM[3]->37,000-fold over other PMTs[6]

Table 2: Cellular Activity in MLL-rearranged Leukemia Cell Lines

CompoundCell Line (MLL fusion)Assay TypeCellular IC50 (H3K79me2)Proliferation IC50
EPZ004777 THP-1 (MLL-AF9)Proliferation-4 nM[8]
MV4-11 (MLL-AF4)Proliferation-See Note 1[5]
Pinometostat (EPZ-5676) MV4-11 (MLL-AF4)H3K79me2 ELISA2.6 nM[6]3.5 nM[10]
HL-60 (non-MLL)H3K79me2 ELISA5 nM[3]>50 µM[5]

Note 1: For MV4-11 cells, 50% inhibition of growth was not achieved even at the highest concentration of EPZ004777 (50 µM) after 14 days of treatment in one study.[5]

Pinometostat demonstrates superior biochemical and cellular potency compared to EPZ004777.[3] It exhibits a significantly lower inhibition constant (Ki) and more potent inhibition of cellular H3K79 methylation.[3][6] This translates to more effective inhibition of MLL-rearranged cell proliferation at nanomolar concentrations.[10]

In Vivo Efficacy

The improved properties of pinometostat led to more robust anti-tumor activity in preclinical xenograft models of MLL-rearranged leukemia.

Table 3: In Vivo Efficacy in Rodent Xenograft Models

CompoundAnimal ModelDosingKey Findings
EPZ004777 Mouse MV4-11 xenograftSubcutaneous mini-osmotic pumpExtended survival[5]
Pinometostat (EPZ-5676) Rat MV4-11 xenograftContinuous IV infusion (70.5 mg/kg/day for 21 days)Complete and sustained tumor regressions[6]

In a rat xenograft model, continuous intravenous infusion of pinometostat resulted in complete tumor regressions that were maintained even after cessation of treatment, with no significant toxicity observed.[6] This marked a significant advancement over the effects seen with EPZ004777.[5]

Clinical Development of Pinometostat

Pinometostat advanced into Phase 1 clinical trials for adult and pediatric patients with relapsed or refractory acute leukemias, particularly those with MLL rearrangements.[11][12][13] The studies demonstrated that pinometostat was generally well-tolerated and showed evidence of target engagement, with reductions in H3K79 methylation observed in patient samples.[11][14] While single-agent efficacy was modest, with some patients experiencing transient reductions in leukemic blasts and a few achieving complete remission, the results provided crucial proof-of-concept for DOT1L inhibition in a clinical setting.[11][14][15] These findings have paved the way for ongoing investigations into combination therapies.[16]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

DOT1L Enzyme Inhibition Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

Enzyme_Inhibition_Assay Start Start Compound_Prep Prepare serial dilutions of EPZ004777 or Pinometostat Start->Compound_Prep Enzyme_Incubation Incubate compound with recombinant DOT1L enzyme Compound_Prep->Enzyme_Incubation Substrate_Addition Add substrate mix containing [3H]-SAM and nucleosomes Enzyme_Incubation->Substrate_Addition Reaction Allow enzymatic reaction to proceed Substrate_Addition->Reaction Quench Stop the reaction Reaction->Quench Detection Measure incorporation of [3H] into nucleosomes Quench->Detection Analysis Calculate IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for a DOT1L enzyme inhibition assay.

Protocol:

  • Compound Preparation: The inhibitor (EPZ004777 or pinometostat) is serially diluted in DMSO.[9]

  • Enzyme Incubation: The diluted compound is incubated with recombinant human DOT1L enzyme in an assay buffer.[9]

  • Substrate Addition: A substrate mix containing radiolabeled S-adenosyl-L-methionine ([³H]-SAM) and nucleosomes (the histone substrate) is added to initiate the reaction.[9]

  • Reaction: The reaction is allowed to proceed for a defined period, during which DOT1L transfers the radiolabeled methyl group from [³H]-SAM to H3K79 on the nucleosomes.

  • Quenching: The reaction is stopped, often by the addition of excess unlabeled SAM.[9]

  • Detection: The amount of radioactivity incorporated into the nucleosomes is measured, typically using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. IC₅₀ values are then determined by fitting the data to a dose-response curve.[8]

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines over time.

Protocol:

  • Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in multi-well plates at a specific density.[5]

  • Compound Treatment: Cells are treated with a range of concentrations of EPZ004777 or pinometostat, or with a vehicle control (DMSO).[5]

  • Incubation: The cells are incubated for an extended period (e.g., 14-18 days), with the media and compound being replenished every 3-4 days.[5]

  • Viable Cell Counting: At regular intervals, the number of viable cells is determined using a method such as the Guava ViaCount assay, which can distinguish between live and dead cells.[5]

  • Data Analysis: Proliferation curves are generated by plotting the number of viable cells over time. IC₅₀ values for cell proliferation are calculated from the dose-response data at the end of the incubation period.[5]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneously implant MLL-rearranged leukemia cells (e.g., MV4-11) into immunocompromised mice or rats Start->Cell_Implantation Tumor_Growth Allow tumors to establish and reach a palpable size Cell_Implantation->Tumor_Growth Treatment_Initiation Initiate treatment with EPZ004777 (e.g., via osmotic pump) or Pinometostat (e.g., via continuous IV infusion) Tumor_Growth->Treatment_Initiation Monitoring Monitor tumor volume and animal well-being regularly Treatment_Initiation->Monitoring Endpoint Continue treatment for a defined period or until tumors reach a predetermined size Monitoring->Endpoint Analysis Analyze tumor growth inhibition, survival rates, and pharmacodynamic markers (e.g., H3K79 methylation in tumors) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are implanted subcutaneously into immunocompromised rodents.[5][6]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into treatment and control groups. The investigational drug is administered via a clinically relevant route (e.g., continuous intravenous infusion for pinometostat).[6]

  • Monitoring: Tumor volume is measured regularly, and the general health of the animals is monitored.

  • Endpoint and Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring H3K79 methylation levels). Efficacy is determined by comparing tumor growth and survival rates between the treated and control groups.[3][5]

Conclusion

EPZ004777 was a seminal discovery that provided the crucial proof-of-concept for DOT1L inhibition as a viable therapeutic strategy for MLL-rearranged leukemias.[7] Building on this foundation, pinometostat (EPZ-5676) was engineered as a more potent and pharmacokinetically favorable successor, demonstrating significant preclinical efficacy and advancing into clinical trials.[3] While single-agent activity in the clinic has been modest, the safety profile and on-target activity of pinometostat support its further investigation in combination with other anti-leukemic agents, heralding a new chapter in targeted epigenetic therapy.[11][12]

References

A Comparative Guide to DOT1L Inhibitors in Leukemia Models: EPZ004777 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EPZ004777 and other prominent DOT1L (disruptor of telomeric silencing 1-like) inhibitors in the context of leukemia models. The information presented is collated from preclinical and clinical studies to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to DOT1L Inhibition in Leukemia

DOT1L is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain types of leukemia, particularly those with rearrangements of the mixed-lineage leukemia (MLL) gene, DOT1L is aberrantly recruited to chromatin. This leads to hypermethylation of H3K79 at the target genes of MLL fusion proteins, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2] Inhibition of DOT1L's enzymatic activity has emerged as a promising therapeutic strategy to reverse this aberrant gene expression and selectively kill leukemia cells.[3][4]

EPZ004777 was a pioneering, potent, and selective small-molecule inhibitor of DOT1L. While its suboptimal pharmacokinetic properties hindered its clinical development, it served as a crucial proof-of-concept, paving the way for second-generation inhibitors like Pinometostat (EPZ-5676) which has entered clinical trials.[5][6] This guide compares the performance of EPZ004777 with other notable DOT1L inhibitors, including Pinometostat, SGC0946, and newer developmental compounds.

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the DOT1L enzyme to target genes. DOT1L then catalyzes the methylation of H3K79, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1, which drives the proliferation and survival of leukemia cells.[2][7]

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L Recruits SAH S-adenosylhomocysteine (SAH) DOT1L->SAH H3K79 H3K79 DOT1L->H3K79 Methylates SAM S-adenosylmethionine (SAM) SAM->DOT1L Co-factor Histone_H3 Histone H3 H3K79me H3K79me2/3 Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) Target_Genes->Leukemogenesis DOT1L_Inhibitors DOT1L Inhibitors (EPZ004777, Pinometostat, etc.) DOT1L_Inhibitors->DOT1L Inhibits

DOT1L signaling pathway in MLL-rearranged leukemia.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo performance of various DOT1L inhibitors in leukemia models.

Table 1: In Vitro Biochemical and Cellular Activity
InhibitorDOT1L IC50 (nM)Cell Proliferation IC50 (nM) - MV4-11 (MLL-AF4)Cell Proliferation IC50 (nM) - MOLM-13 (MLL-AF9)H3K79me2 Inhibition IC50 (nM) - MV4-11
EPZ004777 0.4[5]>5000 (14 days)[2]>5000 (14 days)[2]2.6[2]
Pinometostat (EPZ-5676) ≤0.08[2]9[2]4[2]2.6[2]
SGC0946 0.3[8]Not explicitly stated for MV4-11Effectively inhibits[8]Time- and dose-dependent reduction[8]
SYC-522 0.5 (Ki)[9]4400[10]~10000[10]Significant reduction[11]
Compound 10 Not explicitly stated10-day IC50 comparable to EPZ5676[12]10-day IC50 comparable to EPZ5676[12]Potent inhibition[12]
Compound 11 Not explicitly stated10-day IC50 comparable to EPZ5676[12]10-day IC50 comparable to EPZ5676[12]Potent inhibition[12]
Table 2: In Vivo Efficacy in Leukemia Xenograft Models
InhibitorAnimal ModelDosing RegimenKey OutcomesReference
EPZ004777 Mouse (MV4-11 xenograft)Continuous infusion via osmotic pumpsExtended survival[13]
Pinometostat (EPZ-5676) Rat (MV4-11 xenograft)Continuous IV infusionComplete and sustained tumor regressions[2]
Compound 10 Mouse (MLL-AF6 & MLL-AF9 PDX)75 mg/kg orally twice dailySignificant reduction in leukemia burden[12]
Compound 11 Mouse (MLL-AF6 & MLL-AF9 PDX)75 mg/kg intraperitoneally twice dailySignificant reduction in leukemia burden[12]

Experimental Workflow for Inhibitor Evaluation

A typical workflow for evaluating the efficacy of DOT1L inhibitors in leukemia models involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Leukemia Cell Lines (e.g., MV4-11, MOLM-13) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (H3K79me2, Total H3) Cell_Culture->Western_Blot qRT_PCR qRT-PCR (HOXA9, MEIS1) Cell_Culture->qRT_PCR Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Culture->Apoptosis_Assay Xenograft_Model Leukemia Xenograft Model (e.g., NSG mice) Cell_Viability->Xenograft_Model Lead Compound Selection Inhibitor_Treatment Inhibitor Administration (e.g., oral, IV) Xenograft_Model->Inhibitor_Treatment Tumor_Monitoring Tumor Burden Monitoring (Bioluminescence, caliper) Inhibitor_Treatment->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (H3K79me2 in tumors) Inhibitor_Treatment->PD_Analysis Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis

A typical experimental workflow for evaluating DOT1L inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension leukemia cell lines.

  • Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of the DOT1L inhibitor (e.g., EPZ004777, Pinometostat) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 7-14 days at 37°C in a humidified 5% CO2 incubator. The long incubation period is necessary to observe the anti-proliferative effects of DOT1L inhibitors.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for H3K79 Dimethylation
  • Cell Treatment and Lysis: Treat leukemia cells with the DOT1L inhibitor for 4-6 days. Harvest the cells and extract histones using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE: Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) and a loading control like total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.[14]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.[15]

Quantitative RT-PCR for HOXA9 and MEIS1 Expression
  • Cell Treatment and RNA Extraction: Treat leukemia cells with the DOT1L inhibitor for 4-6 days.[13] Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).

    • Primer Sequences (Human):

      • HOXA9 Forward: 5'-AGGTGGCTCTTCTTAACTCTCC-3'

      • HOXA9 Reverse: 5'-TCTCCAGTTCCAGTTGCTCTTC-3'

      • MEIS1 Forward: 5'-CAAGCTGCAAACCATGAAGA-3'

      • MEIS1 Reverse: 5'-TGCCTCTGCTCTTTGTTTGA-3'

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in HOXA9 and MEIS1 expression normalized to the housekeeping gene.

In Vivo Leukemia Xenograft Model
  • Cell Implantation: Inject 1-5 x 106 MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NSG).[16]

  • Tumor Establishment: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for leukemia to engraft (for systemic models, monitored by bioluminescence or peripheral blood sampling).

  • Inhibitor Administration: Administer the DOT1L inhibitor via the appropriate route (e.g., oral gavage, intravenous infusion, intraperitoneal injection) at the predetermined dose and schedule.[2][12]

  • Tumor Growth and Survival Monitoring: Measure tumor volume with calipers (subcutaneous model) or monitor leukemia progression via bioluminescence imaging or flow cytometry of peripheral blood. Monitor the body weight and overall health of the animals. Record survival data.

  • Pharmacodynamic Studies: At the end of the study, or at interim time points, collect tumor tissue and/or bone marrow to assess the levels of H3K79me2 by Western blot or immunohistochemistry to confirm target engagement.

Logical Comparison of DOT1L Inhibitors

The development of DOT1L inhibitors has progressed from early-stage tool compounds to clinically investigated agents, with each iteration aiming to improve upon the last in terms of potency, selectivity, and pharmacokinetic properties.

Logical_Comparison cluster_attributes Key Comparison Attributes EPZ004777 EPZ004777 (First Generation) Pinometostat Pinometostat (EPZ-5676) (Second Generation) EPZ004777->Pinometostat Improved PK & Potency SGC0946 SGC0946 EPZ004777->SGC0946 Alternative Scaffold Potency Potency EPZ004777->Potency Pharmacokinetics Pharmacokinetics EPZ004777->Pharmacokinetics Newer_Inhibitors Newer Generation Inhibitors (e.g., Compound 10, 11) Pinometostat->Newer_Inhibitors Improved Oral Bioavailability Pinometostat->Potency Pinometostat->Pharmacokinetics Clinical_Development Clinical_Development Pinometostat->Clinical_Development SGC0946->Potency Newer_Inhibitors->Potency Newer_Inhibitors->Pharmacokinetics Selectivity Selectivity In_Vivo_Efficacy In_Vivo_Efficacy

Logical relationship and progression of DOT1L inhibitors.

Conclusion

The development of DOT1L inhibitors represents a significant advancement in targeted therapy for MLL-rearranged leukemias. While the first-generation inhibitor, EPZ004777, established the therapeutic principle, its limitations spurred the development of more drug-like compounds. Pinometostat (EPZ-5676) demonstrated improved potency and entered clinical trials, though with modest single-agent activity, suggesting the need for combination therapies.[17] Newer generation inhibitors, such as compounds 10 and 11, offer the advantage of improved pharmacokinetic profiles, including oral bioavailability, which is crucial for clinical translation.[12] The continued exploration of novel DOT1L inhibitors and their use in combination with other anti-leukemic agents holds promise for improving outcomes for patients with these aggressive leukemias.

References

Navigating Resistance to EPZ004777: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and overcoming resistance to targeted therapies is a critical challenge. This guide provides a comprehensive comparison of resistance mechanisms to the DOT1L inhibitor EPZ004777, alongside alternative therapeutic strategies and the experimental data to support them.

EPZ004777 is a potent and selective inhibitor of the histone methyltransferase DOT1L, an enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This epigenetic modification plays a crucial role in the regulation of gene expression, and its dysregulation is a key driver in certain cancers, particularly MLL-rearranged (MLLr) leukemias. While EPZ004777 has demonstrated preclinical efficacy, its clinical development has been hampered by poor pharmacokinetic properties.[1][2] Furthermore, as with many targeted therapies, the emergence of resistance is a significant concern. This guide delves into the known mechanisms of resistance to EPZ004777 and compares its performance with next-generation DOT1L inhibitors and combination therapy approaches.

Comparative Performance of DOT1L Inhibitors

Several alternative DOT1L inhibitors have been developed with improved potency and pharmacokinetic profiles compared to EPZ004777. The most notable of these are Pinometostat (EPZ-5676) and SGC0946. The following table summarizes the in vitro potency of these inhibitors against various MLL-rearranged leukemia cell lines.

Cell LineMLL FusionEPZ004777 IC50 (nM)Pinometostat (EPZ-5676) IC50 (nM)SGC0946 IC50 (nM)
MV4-11MLL-AF4~10 - 1003.5 - 8~2.65 (A431 cells)
MOLM-13MLL-AF9~10 - 100~5~1 (Molm13 cells)
KOPN-8MLL-ENL>1000~20Not Reported
NOMO-1MLL-AF9~100 - 1000~10Not Reported

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.[2][3][4][5]

Pinometostat (EPZ-5676) consistently demonstrates superior potency to EPZ004777 across various MLLr cell lines.[2] SGC0946 also shows high potency, often in the low nanomolar range.[6]

Mechanisms of Resistance to EPZ004777

Several mechanisms of resistance to DOT1L inhibitors, including EPZ004777, have been identified. These can be broadly categorized as on-target mutations and pathway-level adaptations.

On-Target Mutations: The Case of DOT1L R231Q

A key mechanism of acquired resistance is the emergence of mutations in the DOT1L enzyme itself. One such mutation, R231Q, located in the catalytic domain, has been shown to confer resistance to EPZ004777 and other DOT1L inhibitors.[7] This gain-of-function mutation enhances the enzymatic activity of DOT1L and is associated with the activation of the MAPK/ERK signaling pathway.[7]

The following table compares the inhibitory activity of DOT1L inhibitors against wild-type and R231Q mutant-expressing cells.

CompoundCell LineDOT1L StatusIC50 (µM)
EPZ004777H460R231Q>38
Pinometostat (EPZ-5676)H460R231Q>38
SGC0946H460WT9.18
SGC0946H460R231Q38.00

As the data indicates, the R231Q mutation leads to a significant decrease in the sensitivity to SGC0946, and a near-complete loss of activity for EPZ004777 and Pinometostat at the tested concentrations.[7]

Signaling Pathway Adaptations

Cells can also develop resistance by rewiring their signaling networks to bypass their dependency on DOT1L activity.

  • Activation of the MAPK/ERK Pathway: As mentioned, the DOT1L R231Q mutation is linked to the activation of the MAPK/ERK pathway. This suggests that downstream effectors of this pathway may play a role in sustaining cell survival and proliferation in the presence of DOT1L inhibitors.[7]

  • Interplay with SIRT1: The histone deacetylase SIRT1 has been identified as a functional antagonist of DOT1L. Inhibition of DOT1L can lead to a SIRT1-dependent silencing of MLL-fusion target genes.[5] This suggests that the cellular levels and activity of SIRT1 could influence the response to DOT1L inhibitors.

Overcoming Resistance: Combination Strategies

Given the emergence of resistance, combination therapies are a promising approach to enhance the efficacy of DOT1L inhibitors and prevent or delay the development of resistance.

  • Combination with MAPK/ERK Pathway Inhibitors: For cancers harboring the DOT1L R231Q mutation or exhibiting MAPK/ERK pathway activation, combining a DOT1L inhibitor with a MEK or ERK inhibitor is a rational strategy. Preclinical studies have shown that this combination can effectively reverse the resistance phenotype.[7]

  • Combination with Menin-MLL Inhibitors: The interaction between Menin and the MLL fusion protein is crucial for the recruitment of DOT1L to its target genes. Combining a DOT1L inhibitor with a Menin-MLL interaction inhibitor has been shown to have synergistic effects in killing MLLr leukemia cells.[8]

  • Combination with other Epigenetic Modifiers or Chemotherapy: Combining DOT1L inhibitors with other epigenetic drugs or standard chemotherapeutic agents is another area of active investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of EPZ004777 resistance mechanisms.

Protocol 1: In Vitro DOT1L Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory activity of a compound on the DOT1L enzyme.

Materials:

  • Recombinant human DOT1L enzyme

  • Histone H3 substrate (e.g., recombinant nucleosomes)

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • S-adenosyl-L-homocysteine (SAH) as a positive control

  • Test compounds (e.g., EPZ004777, Pinometostat, SGC0946)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant DOT1L enzyme, and histone H3 substrate.

  • Add serial dilutions of the test compound or control (SAH, DMSO vehicle) to the reaction mixture.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [3H]-SAM.

  • Measure the incorporation of the [3H]-methyl group into the histone H3 substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Generation of DOT1L Mutant Cell Lines via Lentiviral Transduction

This protocol describes the generation of stable cell lines expressing a mutant form of DOT1L (e.g., R231Q) to study drug resistance.

Materials:

  • Lentiviral expression vector containing the cDNA for the DOT1L mutant

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Target cells (e.g., a leukemia cell line)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Polybrene

  • Puromycin or another selection antibiotic

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.

  • Transduction of Target Cells:

    • Plate the target cells at an appropriate density.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24-48 hours.

  • Selection of Transduced Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

    • Culture the cells in the presence of the antibiotic to select for cells that have successfully integrated the lentiviral construct.

  • Verification of Mutant Expression:

    • Confirm the expression of the mutant DOT1L protein by Western blotting or qPCR.

Protocol 3: Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK/ERK pathway as a marker of its activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of MEK and ERK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the DOT1L inhibitor or other stimuli as required.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to control for protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizing the Pathways of Resistance

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and resistance mechanisms discussed.

EPZ004777_Mechanism_of_Action cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79 Methylation Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes activates transcription Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits Resistance_Mechanisms cluster_resistance Resistance to EPZ004777 On_Target On-Target Mutation DOT1L_R231Q DOT1L R231Q (Gain-of-Function) On_Target->DOT1L_R231Q Pathway_Adaptation Pathway Adaptation MAPK_ERK_Activation MAPK/ERK Pathway Activation Pathway_Adaptation->MAPK_ERK_Activation SIRT1_Interplay SIRT1 Interplay Pathway_Adaptation->SIRT1_Interplay DOT1L_R231Q->MAPK_ERK_Activation leads to Combination_Therapies cluster_combinations Combination Strategies DOT1L_Inhibitor DOT1L Inhibitor (e.g., EPZ004777) MEK_ERK_Inhibitor MEK/ERK Inhibitor DOT1L_Inhibitor->MEK_ERK_Inhibitor synergizes with Menin_MLL_Inhibitor Menin-MLL Inhibitor DOT1L_Inhibitor->Menin_MLL_Inhibitor synergizes with Chemotherapy Chemotherapy DOT1L_Inhibitor->Chemotherapy synergizes with Experimental_Workflow Start Start: Assess Resistance Cell_Line_Selection Select appropriate cell lines (WT and resistant) Start->Cell_Line_Selection Inhibitor_Treatment Treat with DOT1L inhibitors (e.g., EPZ004777) Cell_Line_Selection->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Western_Blot Western Blot for Signaling Pathways (e.g., p-ERK) Inhibitor_Treatment->Western_Blot ChIP_Seq ChIP-seq for H3K79me2 Inhibitor_Treatment->ChIP_Seq Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_Seq->Data_Analysis End Conclusion: Resistance Mechanism Identified Data_Analysis->End

References

A Comparative Guide to Gene Expression Analysis Following EPZ004777 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EPZ004777's Performance with Alternative DOT1L Inhibitors, Supported by Experimental Data.

EPZ004777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, has emerged as a significant tool in the study of epigenetic regulation, particularly in the context of cancers driven by MLL gene rearrangements. This guide provides a comprehensive comparison of gene expression changes induced by EPZ004777 and its more clinically advanced alternative, pinometostat (EPZ-5676). The information presented herein is synthesized from publicly available experimental data to aid researchers in making informed decisions for their therapeutic development programs.

Performance Comparison: EPZ004777 vs. Pinometostat

While both EPZ004777 and pinometostat target the same epigenetic writer, DOT1L, their potency and clinical applicability differ. Pinometostat was developed as a structurally optimized successor to EPZ004777, exhibiting superior potency and pharmacokinetic properties.[1]

Key Performance Differences:

  • Potency: Pinometostat demonstrates significantly greater potency in inhibiting DOT1L enzymatic activity and suppressing the proliferation of MLL-rearranged leukemia cells compared to EPZ004777.

  • Clinical Development: Due to its improved properties, pinometostat has advanced into clinical trials for the treatment of MLL-rearranged leukemias, while EPZ004777 remains primarily a research tool.[1]

Gene Expression Analysis after EPZ004777 Treatment

Treatment of NPM1-mutant AML cell lines (OCI-AML2 and OCI-AML3) with EPZ004777 resulted in significant alterations in gene expression. A total of 3,578 genes were identified as differentially expressed, with 1,725 genes being upregulated and 1,853 downregulated.[2]

Table 1: Top Downregulated Genes Following EPZ004777 Treatment in AML Cell Lines

Gene SymbolDescriptionLog2 Fold Change (Approx.)Adjusted p-value (Approx.)
HOXA4 Homeobox A4< -2.0< 0.05
TPBG Trophoblast Glycoprotein< -2.0< 0.05
SNX19 Sorting Nexin 19< -2.0< 0.05
ZNF185 Zinc Finger Protein 185< -2.0< 0.05
CT45A3 Cancer/Testis Antigen Family 45 Member A3< -2.0< 0.05

Table 2: Top Upregulated Genes Following EPZ004777 Treatment in AML Cell Lines

Gene SymbolDescriptionLog2 Fold Change (Approx.)Adjusted p-value (Approx.)
BEX3 Brain Expressed X-Linked 3> 2.0< 0.05
Immune-related genes Various genes associated with immune responses> 2.0< 0.05

Note: The exact Log2 fold change and adjusted p-values for each gene from the re-analysis of GSE85107 are not fully detailed in the cited literature. The values presented are indicative of significant changes.

Signaling Pathways Modulated by EPZ004777

Pathway enrichment analysis of the differentially expressed genes revealed that EPZ004777 treatment significantly impacts key signaling pathways involved in cancer progression and cell adhesion.

Downregulated Pathways:

  • Rap1 Signaling Pathway: This pathway is implicated in cell proliferation, differentiation, and adhesion. Its suppression may contribute to the anti-leukemic effects of EPZ004777.[2]

  • Cell Adhesion Molecules: The downregulation of genes involved in cell adhesion can reduce the invasiveness and metastatic potential of cancer cells.[2]

Upregulated Pathways:

  • Immune-related Pathways: The upregulation of genes associated with the immune system suggests that EPZ004777 may enhance anti-tumor immune responses.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of EPZ004777's effects on gene expression.

RNA Sequencing (RNA-Seq) Protocol (Based on GSE85107)
  • Cell Culture and Treatment:

    • Human AML cell lines OCI-AML2 and OCI-AML3 were cultured in appropriate media.

    • Cells were treated with 10 µM EPZ004777 or DMSO (vehicle control) for 7 days.

    • Experiments were performed in triplicate.[3]

  • RNA Extraction:

    • Total RNA was extracted from the treated and control cells using a standard method such as TRIzol reagent or a commercial RNA isolation kit.

  • Library Preparation and Sequencing:

    • RNA quality and quantity were assessed.

    • Sequencing libraries were prepared using a standard kit, such as the Illumina TruSeq RNA Library Prep Kit.

    • Sequencing was performed on an Illumina sequencing platform.

  • Data Analysis:

    • Raw sequencing reads were aligned to a reference human genome (e.g., hg19 or GRCh38).

    • Gene expression levels were quantified.

    • Differentially expressed genes between EPZ004777-treated and DMSO-treated samples were identified using statistical packages like DESeq2.[3]

    • Pathway enrichment analysis was performed on the list of differentially expressed genes to identify significantly affected biological pathways.[2]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) Protocol
  • Cell Treatment and Cross-linking:

    • Cells were treated with the DOT1L inhibitor or vehicle control.

    • Proteins were cross-linked to DNA using formaldehyde.

  • Chromatin Shearing:

    • The cross-linked chromatin was sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • An antibody specific for the histone modification of interest (e.g., H3K79me2) was used to immunoprecipitate the chromatin fragments. A non-specific IgG was used as a negative control.

  • DNA Purification and Library Preparation:

    • DNA was purified from the immunoprecipitated complexes.

    • Sequencing libraries were prepared.

  • Sequencing and Data Analysis:

    • Sequencing was performed on an Illumina platform.

    • Reads were aligned to a reference genome.

    • Peak calling algorithms were used to identify regions of enrichment for the specific histone mark.

Visualizations

EPZ004777_Mechanism_of_Action cluster_0 MLL-rearranged Leukemia Cell cluster_1 EPZ004777 Treatment MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates Reduced_Methylation Reduced H3K79 Methylation DOT1L->Reduced_Methylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates Transcription Aberrant Transcription Leukemogenic_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression EPZ004777 EPZ004777 EPZ004777->Inhibition Inhibition->DOT1L inhibits Gene_Suppression Suppression of Leukemogenic Genes Reduced_Methylation->Gene_Suppression Anti_Leukemic_Effect Anti-Leukemic Effect Gene_Suppression->Anti_Leukemic_Effect

Caption: Mechanism of action of EPZ004777 in MLL-rearranged leukemia.

RNA_Seq_Workflow start AML Cell Culture (OCI-AML2, OCI-AML3) treatment Treatment with EPZ004777 (10 µM) or DMSO (Control) for 7 days start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Quantification) sequencing->data_analysis deg_analysis Differential Gene Expression Analysis data_analysis->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis end Identification of Altered Genes and Signaling Pathways pathway_analysis->end

Caption: Experimental workflow for RNA-sequencing analysis.

Downstream_Signaling_Pathways cluster_down Downregulated Pathways cluster_up Upregulated Pathways EPZ004777 EPZ004777 Treatment DOT1L_Inhibition DOT1L Inhibition EPZ004777->DOT1L_Inhibition Gene_Expression_Changes Altered Gene Expression DOT1L_Inhibition->Gene_Expression_Changes Rap1 Rap1 Signaling Pathway Gene_Expression_Changes->Rap1 Cell_Adhesion Cell Adhesion Molecules Gene_Expression_Changes->Cell_Adhesion Immune_Response Immune-related Pathways Gene_Expression_Changes->Immune_Response

References

EPZ004777: A Potent Inhibitor Leading to H3K79me2 Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers confirming the on-target effect of the DOT1L inhibitor, EPZ004777, through the reduction of Histone H3 Lysine 79 dimethylation (H3K79me2). This guide provides a comparative analysis with other DOT1L inhibitors, detailed experimental protocols, and supporting data.

EPZ004777 is a highly potent and selective small molecule inhibitor of the DOT1L methyltransferase, the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] Dysregulation of DOT1L activity and the subsequent aberrant H3K79 methylation are implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL).[2] EPZ004777 acts as an S-adenosylmethionine (SAM)-competitive inhibitor, effectively blocking the catalytic activity of DOT1L and leading to a global reduction in H3K79 methylation levels.[2][3] This reduction in H3K79me2 is a key biomarker for confirming the on-target activity of EPZ004777 in cellular and in vivo models.

Comparative Analysis of DOT1L Inhibitors

EPZ004777 has been extensively studied alongside other DOT1L inhibitors, such as Pinometostat (EPZ-5676) and SGC0946. While all three compounds effectively reduce H3K79me2 levels, they exhibit different potencies and pharmacokinetic properties.[4][5]

InhibitorTargetBiochemical IC50Cellular H3K79me2 IC50 (MV4-11 cells)Reference
EPZ004777 DOT1L0.4 nM~700 nM[2][4]
Pinometostat (EPZ-5676) DOT1L≤0.08 nM2.6 nM[5][6]
SGC0946 DOT1L0.3 nMNot explicitly stated[4]

Table 1: Comparison of biochemical and cellular potencies of various DOT1L inhibitors. IC50 values represent the concentration required for 50% inhibition.

Studies have shown that EPZ-5676 (Pinometostat) is a more potent inhibitor of DOT1L in biochemical assays and demonstrates a more extended drug-target residence time compared to EPZ004777.[5] However, EPZ004777 remains a valuable and widely used tool for studying the biological consequences of DOT1L inhibition.

Experimental Confirmation of H3K79me2 Reduction

The reduction of H3K79me2 upon treatment with EPZ004777 can be robustly demonstrated using various molecular biology techniques, primarily Western blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Western Blotting

Western blotting is a straightforward and widely used method to assess the global levels of H3K79me2 in cells treated with EPZ004777. A concentration-dependent decrease in H3K79me2 is typically observed after several days of treatment.[2] A modest reduction can be seen within one day, with a more substantial depletion occurring after 4-5 days of continuous exposure.[2]

Chromatin Immunoprecipitation (ChIP)

ChIP assays, particularly when coupled with high-throughput sequencing (ChIP-seq), provide a genome-wide view of H3K79me2 distribution. Treatment with EPZ004777 has been shown to cause a significant global reduction of H3K79me2 at specific gene loci, such as the HOXA cluster in MLL-rearranged leukemia cells.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of EPZ004777 and the general workflows for confirming H3K79me2 reduction.

EPZ004777_Mechanism cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by EPZ004777 SAM SAM DOT1L DOT1L SAM->DOT1L SAH SAH DOT1L->SAH Methylated_H3 Methylated H3 (H3K79me) DOT1L->Methylated_H3 Inactive_DOT1L Inactive DOT1L Complex Histone_H3 Histone H3 (K79) Histone_H3->DOT1L EPZ004777 EPZ004777 EPZ004777->Inactive_DOT1L Methylation_Blocked H3K79 Methylation Inhibited Inactive_DOT1L->Methylation_Blocked Blocks Methylation

Mechanism of EPZ004777 Action

Western_Blot_Workflow start Cell Culture and EPZ004777 Treatment harvest Cell Harvest and Histone Extraction start->harvest quant Protein Quantification harvest->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K79me2, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Western Blot Experimental Workflow

Experimental Protocols

Western Blot Analysis of H3K79me2

This protocol is adapted for suspension cell lines treated with EPZ004777.

1. Cell Culture and Treatment:

  • Culture cells (e.g., MV4-11, MOLM-13) under standard conditions.

  • Treat cells with desired concentrations of EPZ004777 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 4-6 days.[2]

2. Histone Extraction (Acid Extraction Method):

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer.

  • Isolate nuclei by centrifugation.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.[6]

  • Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.

  • Neutralize the acid with 2 M NaOH.

  • Determine protein concentration using a BCA assay.

3. Western Blotting:

  • Mix 15-25 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

  • Separate proteins on a 15% SDS-polyacrylamide gel.[6]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) and a loading control (e.g., anti-Histone H3) overnight at 4°C.[8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol provides a general framework for performing ChIP to assess H3K79me2 levels.

1. Cell Treatment and Cross-linking:

  • Treat cells with EPZ004777 or DMSO as described above.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclear pellet in a shearing buffer.

  • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 (e.g., Abcam ab3594).[9]

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

  • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analyze the enrichment of specific DNA sequences by qPCR or prepare a library for high-throughput sequencing (ChIP-seq).

Conclusion

EPZ004777 is a well-validated inhibitor of DOT1L that effectively reduces H3K79me2 levels in a concentration- and time-dependent manner. The experimental protocols provided in this guide offer robust methods for confirming the on-target activity of EPZ004777. By comparing its effects with other DOT1L inhibitors and utilizing techniques such as Western blotting and ChIP-seq, researchers can confidently assess the impact of DOT1L inhibition on their biological systems of interest.

References

Unlocking Synergistic Potential: A Comparative Guide to EPZ004777 Hydrochloride in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

EPZ004777 hydrochloride, a first-in-class, potent, and selective inhibitor of the histone methyltransferase DOT1L, has emerged as a significant tool in the preclinical exploration of epigenetic therapies, particularly for cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements. While its own clinical advancement has been hampered by suboptimal pharmacokinetic properties, the foundational research involving EPZ004777 has paved the way for next-generation DOT1L inhibitors and provided crucial proof-of-concept for targeting this epigenetic writer. This guide offers an objective comparison of EPZ004777 in combination with other cancer drugs, presenting available experimental data and detailed protocols to support further research and development in this promising area of oncology.

Mechanism of Action and Rationale for Combination Therapy

MLL-rearranged leukemias are characterized by the fusion of the MLL gene with various partners, leading to the aberrant recruitment of DOT1L and subsequent hypermethylation of histone H3 at lysine 79 (H3K79). This epigenetic alteration drives the expression of leukemogenic genes, such as HOXA9 and MEIS1. EPZ004777 competitively inhibits the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing H3K79 methylation and suppressing the oncogenic gene expression program.

The primary rationale for combining EPZ004777 with other anticancer agents is to achieve synergistic effects, overcome potential resistance mechanisms, and enhance therapeutic efficacy. A key mechanism underlying the synergy with conventional chemotherapy is the impairment of the DNA damage response in cancer cells, rendering them more susceptible to DNA-damaging agents.[1]

Quantitative Analysis of EPZ004777 and its Analogs in Combination

While extensive quantitative data for EPZ004777 in combination therapies is not widely available in a consolidated format, studies on closely related DOT1L inhibitors provide compelling evidence of synergistic potential. The Chou-Talalay method is a standard for quantifying drug synergy, where a Combination Index (CI) value less than 1 indicates a synergistic interaction.

Single-Agent Activity of EPZ004777

Before evaluating combination effects, it is essential to understand the single-agent activity of EPZ004777. The following table summarizes the 50% inhibitory concentration (IC50) values of EPZ004777 in various MLL-rearranged and non-rearranged leukemia cell lines.

Cell LineMLL RearrangementIC50 (µM)
MV4-11MLL-AF40.008
MOLM-13MLL-AF90.004
THP-1MLL-AF90.004
KOPN-8MLL-ENL0.011
RS4;11MLL-AF40.016
SEMMLL-AF40.023
JurkatNone>50
HL-60None>50
U937None>50

Data compiled from publicly available information.

Synergistic Effects of DOT1L Inhibitors with Chemotherapy

Studies with the potent DOT1L inhibitor SYC-522 have demonstrated significant synergy with chemotherapeutic agents in MLL-rearranged acute myeloid leukemia (AML) cell lines.

Cell LineDOT1L InhibitorChemotherapeutic AgentObservation
MV4-11SYC-522 (3 µM)Mitoxantrone (100 nM)Significantly increased apoptosis compared to mitoxantrone alone.
MOLM-13SYC-522 (10 µM)Mitoxantrone (10 nM)Significantly increased apoptosis compared to mitoxantrone alone.

This data for SYC-522 is presented as a surrogate to illustrate the potential of DOT1L inhibition in combination with chemotherapy, due to the limited availability of specific quantitative synergy data for EPZ004777.[1]

Combination with Other Epigenetic Modulators

Preclinical evidence suggests that combining DOT1L inhibitors with other epigenetic drugs, such as menin-MLL inhibitors, can lead to superior anti-leukemic effects. The co-administration of the menin-MLL inhibitor MI-2-2 and EPZ004777 has been shown to strongly suppress leukemic cell growth and induce differentiation in models of NPM1-mutant AML.[2] This provides a strong rationale for a dual-targeted epigenetic therapy approach in MLL-rearranged leukemias.[1]

Comparison with Alternative DOT1L Inhibitors

EPZ004777's suboptimal pharmacokinetic properties led to the development of a second-generation DOT1L inhibitor, pinometostat (EPZ-5676). Pinometostat has demonstrated improved potency and has been evaluated in clinical trials.

CompoundDOT1L Ki (nM)MV4-11 Proliferation IC50 (nM)MV4-11 H3K79me2 IC50 (nM)
EPZ0047770.38.325
Pinometostat (EPZ-5676)0.083.611

Data from Daigle et al. (2013). This table directly compares the in vitro potency of EPZ004777 and its successor, pinometostat, as single agents.[3]

Experimental Protocols

To facilitate the validation and expansion of these findings, detailed protocols for key in vitro experiments are provided below.

Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol outlines the determination of cell viability in response to single and combination drug treatments and the subsequent analysis of synergy using the Chou-Talalay method.

1. Cell Seeding:

  • Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of EPZ004777 and the combination drug in DMSO.

  • Create a series of dilutions for each drug.

  • For combination studies, a constant ratio of the two drugs is often used.

  • Treat the cells with either a single agent or a combination of EPZ004777 and the chemotherapeutic agent at various concentrations. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

4. Cell Viability Assay (MTT/XTT):

  • Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each drug alone and in combination.

  • Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis using flow cytometry.

1. Cell Treatment:

  • Treat leukemia cells with EPZ004777, the chemotherapeutic agent, or the combination for the desired time (e.g., 48-72 hours). Include an untreated control.

2. Cell Harvesting and Staining:

  • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

3. Incubation and Analysis:

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Colony Formation Assay (in Methylcellulose)

This assay assesses the long-term proliferative capacity of cells after drug treatment.

1. Cell Treatment:

  • Treat leukemia cells with EPZ004777, the chemotherapeutic agent, or the combination for a specified period (e.g., 24 hours).

2. Cell Plating:

  • After treatment, wash the cells and plate them in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm dishes at a low density (e.g., 500-1000 cells/dish).

3. Incubation and Quantification:

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days, until colonies are visible.

  • Stain the colonies with an appropriate stain (e.g., Crystal Violet) and count them manually or using an automated colony counter.

Visualizing Pathways and Workflows

To better understand the underlying biological mechanisms and experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cell Seeding (e.g., MLL-rearranged leukemia cells) B Drug Treatment (EPZ004777 +/- Other Drug) A->B C Incubation (72-96 hours) B->C D Cell Viability Assay (MTT/XTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Colony Formation Assay C->F G Data Analysis (IC50, Combination Index) D->G E->G F->G

Experimental workflow for assessing drug synergy.

G cluster_pathway Signaling Pathway of DOT1L Inhibition and Chemotherapy Synergy MLL MLL-Fusion Protein DOT1L DOT1L MLL->DOT1L recruits H3K79 H3K79 Methylation DOT1L->H3K79 methylates DNARepair DNA Damage Response DOT1L->DNARepair impairs LeukemogenicGenes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79->LeukemogenicGenes activates Leukemia Leukemia Progression LeukemogenicGenes->Leukemia EPZ EPZ004777 EPZ->DOT1L Chemo Chemotherapy (DNA Damaging Agent) DNADamage DNA Damage Chemo->DNADamage DNADamage->DNARepair Apoptosis Apoptosis DNADamage->Apoptosis DNARepair->Leukemia promotes survival DNARepair->Apoptosis

DOT1L inhibition sensitizes cancer cells to chemotherapy.

Conclusion

This compound has been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias. While quantitative data on its combination with other anticancer agents is limited, the available evidence, particularly from studies with analogous compounds, strongly suggests a synergistic potential with conventional chemotherapy and other epigenetic modifiers. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers to further investigate and quantify these synergistic interactions. Future studies should focus on generating robust quantitative data for EPZ004777 combinations to fully elucidate its therapeutic potential and to inform the development of novel, more effective cancer treatment strategies.

References

Unveiling the Selectivity of DOT1L Inhibitors: A Comparative Analysis of EPZ004777 Hydrochloride and Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DOT1L inhibitor EPZ004777 hydrochloride with its key alternatives, EPZ-5676 (Pinometostat) and SGC0946. This analysis is supported by experimental data on their cross-reactivity against a panel of histone methyltransferases (HMTs), offering insights into their selectivity and potential for targeted therapeutic development.

The DOT1L (disruptor of telomeric silencing 1-like) enzyme, a histone methyltransferase (HMT) that specifically methylates histone H3 on lysine 79 (H3K79), has emerged as a critical therapeutic target, particularly in MLL-rearranged leukemias.[1] EPZ004777 was one of the first potent and selective small molecule inhibitors of DOT1L to be developed.[1] This guide delves into the cross-reactivity profile of this compound and compares it with the next-generation inhibitors, EPZ-5676 and SGC0946, which were designed for improved potency and pharmacokinetic properties.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 or Ki) of EPZ004777, EPZ-5676, and SGC0946 against DOT1L and a panel of other histone methyltransferases. This data highlights the remarkable selectivity of these compounds for their intended target.

Table 1: Inhibitory Activity of EPZ004777 against a Panel of Histone Methyltransferases [1]

Histone MethyltransferaseIC50 (nM)Fold Selectivity vs. DOT1L
DOT1L 0.4 ± 0.1 1
CARM1>50,000>125,000
EHMT2 (G9a)>50,000>125,000
EZH1>50,000>125,000
EZH2>50,000>125,000
PRMT1>50,000>125,000
PRMT5521 ± 1371,303
PRMT8>50,000>125,000
SETD7>50,000>125,000
WHSC1 (MMSET)>50,000>125,000

Table 2: Comparative Inhibitory Potency and Selectivity of DOT1L Inhibitors

CompoundDOT1L PotencySelectivityReference
This compound IC50: 0.4 nM>1,000-fold selective over other PMTs tested.[1][2]
EPZ-5676 (Pinometostat) Ki: 80 pM>37,000-fold selective against all other protein methyltransferases tested.[3][4]
SGC0946 IC50: 0.3 nMInactive against a panel of 12 other protein methyltransferases and DNMT1.[5][6]

Experimental Protocols

The determination of the inhibitory activity and selectivity of these compounds relies on robust biochemical assays. Below are detailed methodologies for the key experiments cited.

Radiometric Histone Methyltransferase (HMT) Assay for IC50 Determination

This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • Histone H3 substrate (e.g., recombinant, or as part of a nucleosome)

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Unlabeled SAM (S-adenosyl-L-methionine)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT.[7]

  • Inhibitor compounds (EPZ004777, EPZ-5676, SGC0946) serially diluted in DMSO.

  • S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition.

  • 96-well or 384-well microtiter plates.

  • Scintillation counter or filter-based detection system.

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a microtiter plate. For the 100% inhibition control, use a high concentration of SAH. For the 0% inhibition control, use DMSO vehicle.

  • Add the DOT1L enzyme (e.g., 0.25 nM final concentration) in assay buffer to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[7]

  • Initiate the methyltransferase reaction by adding a substrate mix containing the histone substrate (e.g., 20 nM nucleosomes), [³H]-SAM (e.g., 200 nM), and unlabeled SAM (e.g., 600 nM) in assay buffer.[7] The concentrations of SAM and the histone substrate are typically kept at or near their Michaelis-Menten constant (Km) values.

  • Incubate the reaction for a specific time (e.g., 120 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Quench the reaction by adding a high concentration of unlabeled SAM or another suitable quenching agent.[7]

  • Measure the incorporation of radioactivity into the histone substrate. This can be achieved by spotting the reaction mixture onto filter paper, washing away the unincorporated [³H]-SAM, and then measuring the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.

Cellular Assay for H3K79 Methylation Inhibition

This assay assesses the ability of the inhibitors to block DOT1L activity within a cellular context by measuring the levels of H3K79 methylation.

Materials:

  • Human cell lines (e.g., MLL-rearranged leukemia cell lines like MV4-11 or MOLM-13).[1]

  • Cell culture medium and supplements.

  • Inhibitor compounds (EPZ004777, EPZ-5676, SGC0946).

  • Lysis buffer for histone extraction.

  • Primary antibodies specific for H3K79me2 and total Histone H3.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting).

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere or grow to a suitable density.

  • Treat the cells with a range of concentrations of the inhibitor compounds or DMSO vehicle control for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and extract the histones using an appropriate lysis buffer.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against H3K79me2, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

  • Determine the cellular IC50 value by plotting the normalized H3K79me2 levels against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of these cross-reactivity studies, the following diagrams illustrate the DOT1L signaling pathway and a typical experimental workflow for inhibitor characterization.

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 H3K79 DOT1L->H3K79 Methylates Histone_H3 Histone H3 Histone_H3->H3K79 H3K79me H3K79 Methylation Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes Upregulates Expression Leukemia Leukemia Progression Target_Genes->Leukemia EPZ004777 EPZ004777 (Inhibitor) EPZ004777->DOT1L Inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and the point of inhibition.

Inhibitor_Screening_Workflow Experimental Workflow for DOT1L Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Prep Compound Serial Dilution Enzyme_Assay Radiometric HMT Assay (IC50 Determination) Compound_Prep->Enzyme_Assay Selectivity_Panel Screening against a Panel of HMTs Enzyme_Assay->Selectivity_Panel Data_Analysis Data Analysis and IC50/Ki Calculation Selectivity_Panel->Data_Analysis Cell_Treatment Treatment of MLL-rearranged Cells with Inhibitor Histone_Extraction Histone Extraction Cell_Treatment->Histone_Extraction Western_Blot Western Blot for H3K79me2 Levels Histone_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for characterizing the potency and selectivity of DOT1L inhibitors.

References

Unveiling the Potency of EPZ004777: A Comparative Guide to its Phenotypic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of the pioneering DOT1L inhibitor, EPZ004777, reveals its significant impact on cancer cells, particularly those harboring MLL rearrangements. This guide provides a comparative analysis of EPZ004777's performance against other DOT1L inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery efforts.

EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, has been a cornerstone in the exploration of epigenetic therapies.[1][2] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This inhibition has profound downstream effects, particularly in cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, where the aberrant activity of DOT1L is a key driver of leukemogenesis.[1]

Comparative Efficacy of DOT1L Inhibitors

Phenotypic screening of EPZ004777 and its successors has demonstrated their selective anti-proliferative activity against MLL-rearranged leukemia cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Cell LineLeukemia TypeOncogenic DriverEPZ004777 IC50 (µM)EPZ-5676 (Pinometostat) IC50 (nM)Compound 10 IC50 (nM)Compound 11 IC50 (nM)
MOLM-13AMLMLL-AF9Reported effective at 3 µM[3]8.34.86.2
MV4-11AMLMLL-AF4Reported effective at 3 µM[3]10.56.17.9
RS4;11ALLMLL-AF4-15.28.911.6
SEMALLMLL-AF4-21.412.516.2
KOPN-8B-ALLMLL-AF4-33.119.425.1
NOMO-1AMLMLL-AF9-45.626.734.6
OCI-AML2AMLNPM1c>50[3]>10000>10000>10000
OCI-AML3AMLNPM1c->10000>10000>10000
HL-60AML->50[3]---
JurkatT-ALL->50[3]---
U937AML->50[3]---

Data for EPZ-5676, Compound 10, and Compound 11 are from a comparative study and highlight the improved potency of next-generation DOT1L inhibitors.[4][5][6]

Phenotypic Effects of EPZ004777

Treatment with EPZ004777 induces a range of phenotypic changes in sensitive cancer cells, primarily MLL-rearranged leukemia cells. These effects underscore its therapeutic potential.

Phenotypic OutcomeDescriptionCell LinesReferences
Inhibition of Proliferation Selective suppression of cell growth in MLL-rearranged cells.MV4-11, MOLM-13[3]
Induction of Apoptosis Programmed cell death is triggered, leading to a reduction in viable cancer cells.[2][3][7]MV4-11, MOLM-13[3]
Cell Cycle Arrest Cells are halted in the G0/G1 phase of the cell cycle.[1]MV4-11[3]
Induction of Differentiation Leukemic cells are pushed towards terminal differentiation.[2][7]Murine MLL-AF9 cells[5]
Downregulation of MLL Target Genes Expression of key leukemogenic genes, such as HOXA9 and MEIS1, is reduced.[1][8]MLL-rearranged cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key phenotypic assays used to characterize the activity of EPZ004777.

Cell Proliferation Assay

This assay measures the anti-proliferative effects of the compound on cancer cell lines.

  • Cell Plating: Exponentially growing human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat) are plated in 96-well plates at a density of 5x10^4 cells/well in a final volume of 150 µL.[2]

  • Compound Treatment: Cells are incubated with increasing concentrations of EPZ004777 (up to 50 µM) or a DMSO vehicle control.[2][3]

  • Incubation: The plates are incubated for up to 18 days. Every 3-4 days, cells are counted, and fresh media with the compound is added.[2]

  • Viable Cell Counting: The number of viable cells is determined using a suitable method, such as the Guava ViaCount assay or MTT assay.[2]

  • Data Analysis: IC50 values are calculated from concentration-response curves at each time point using appropriate software (e.g., GraphPad Prism).[2]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the induction of apoptosis.

  • Cell Treatment: Cells (e.g., MV4-11, MOLM-13) are treated with EPZ004777 (e.g., 3 µM) or DMSO for various time points (e.g., 4, 6, 8, 10 days).[3]

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of Annexin V-positive cells is quantified to determine the level of apoptosis.[3]

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Cells are treated with EPZ004777 or DMSO for a specified duration (e.g., 4 days).[3]

  • Fixation and Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram. A sub-G1 peak can also indicate apoptotic cells.[3]

Visualizing the Mechanism and Workflow

To better understand the context of EPZ004777's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by EPZ004777 MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me H3K79 Methylation Histone_H3->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Sustained Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits Phenotypic_Screening_Workflow cluster_assays Phenotypic Assays start Start: Cancer Cell Lines (MLL-rearranged vs. non-rearranged) treatment Treat with EPZ004777 (dose-response and time-course) start->treatment proliferation Proliferation Assay (e.g., MTT, Cell Counting) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) treatment->gene_expression data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Gene Expression Levels) proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis gene_expression->data_analysis comparison Compare with Alternative Inhibitors data_analysis->comparison conclusion Conclusion: Validate EPZ004777 Activity and Comparative Efficacy comparison->conclusion Inhibitor_Evolution EPZ004777 EPZ004777 (Proof-of-Concept) Optimization Pharmacokinetic Optimization EPZ004777->Optimization led to EPZ5676 EPZ-5676 (Pinometostat) (Improved Potency & PK) Optimization->EPZ5676 Clinical_Trials Clinical Trials EPZ5676->Clinical_Trials

References

Safety Operating Guide

Proper Disposal Procedures for EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

EPZ004777 hydrochloride is a potent and selective inhibitor of the histone methyltransferase DOT1L, requiring careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or chemical goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or under a fume hood.

Disposal of Unused this compound

Unused or waste this compound should be treated as chemical waste. Disposal procedures must comply with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and accurate disposal information.

  • Chemical Waste Collection:

    • Place the solid this compound or any solutions containing the compound into a clearly labeled, sealed, and appropriate chemical waste container.

    • The container must be compatible with the chemical and clearly marked with its contents.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1]

  • Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with laboratory and institutional protocols.

Note on conflicting information: While some sources may suggest that smaller quantities of similar compounds can be disposed of with household waste, this is not a recommended or safe practice for a potent research chemical like this compound.[2] Always err on the side of caution and treat it as hazardous chemical waste. Do not allow the substance to enter sewers or surface and ground water.[2]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be disposed of as contaminated waste.

Procedure for Contaminated Waste:

  • Collection: Place all contaminated disposable materials into a designated and clearly labeled hazardous waste bag or container.

  • Disposal: Dispose of the contaminated waste through your institution's chemical or hazardous waste disposal program, following the same procedures as for the chemical itself.[2]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Steps cluster_contaminated Contaminated Materials A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in a Labeled, Sealed Chemical Waste Container B->C G Collect Contaminated Labware (Pipette tips, tubes, etc.) D Segregate from Incompatible Waste C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Professional Waste Disposal Service E->F I Maintain Disposal Records F->I H Place in Designated Hazardous Waste Container G->H H->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling EPZ004777 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of EPZ004777 hydrochloride, a potent and selective DOT1L inhibitor. The following procedures are based on general laboratory safety principles for handling potent chemical compounds and available supplier information, as a comprehensive Safety Data Sheet (SDS) is not publicly available.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Situation Required PPE Rationale
Handling Solid (Weighing, Aliquoting) - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Safety goggles (if not using a full-face respirator)- Lab coat (fully buttoned)- Disposable sleeve covers- Closed-toe shoesPrevents inhalation of fine powder and protects skin and eyes from contact.
Handling Solutions (e.g., in DMSO) - Chemical fume hood- Chemical-resistant gloves (Nitrile)- Safety glasses with side shields- Lab coat- Closed-toe shoesMinimizes inhalation of solvent vapors and protects against splashes.
General Laboratory Use - Standard lab coat- Safety glasses- Nitrile gloves- Closed-toe shoesBasic protection for all laboratory activities.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety.

Operational Plan: Step-by-Step Handling

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood or a containment glove box, especially when handling the solid form.

  • Weighing : If weighing the solid, use an analytical balance inside a ventilated enclosure to prevent dissemination of the powder. Use appropriate tools (e.g., anti-static spatulas) to handle the compound.

  • Solution Preparation : When preparing solutions, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound slowly to avoid splashing. If solubility issues arise, gentle warming or sonication may be used.

  • Storage :

    • Solid : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Stock Solutions : Supplier recommendations vary, but generally, stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.

Table 2: Storage Conditions

Form Temperature Duration Notes
SolidRoom Temperature (Short-term)Not specifiedKeep in a desiccator.
Stock Solution in DMSO-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO-80°CUp to 2 yearsPreferred for long-term storage.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 3: First Aid Measures

Exposure Route Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.

  • Contaminated PPE : Dispose of all used gloves, disposable lab coats, and other contaminated PPE in the designated hazardous waste stream.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.

EPZ004777_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_experiment Experimentation cluster_disposal Disposal A Receive Compound B Log into Inventory A->B C Review Safety Information B->C D Don Appropriate PPE C->D E Weigh Solid Compound D->E F Prepare Stock Solution (e.g., in DMSO) E->F G Aliquot for Storage F->G H Store at -20°C or -80°C G->H I Thaw Aliquot H->I J Prepare Working Solution I->J K Perform Experiment J->K L Collect Solid & Liquid Waste K->L M Dispose of Contaminated PPE L->M N Follow Institutional Hazardous Waste Procedures M->N

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EPZ004777 hydrochloride
Reactant of Route 2
EPZ004777 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。